5-Methyl-2,3-dihydroquinolin-4(1H)-one
Description
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Structure
3D Structure
Properties
IUPAC Name |
5-methyl-2,3-dihydro-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-7-3-2-4-8-10(7)9(12)5-6-11-8/h2-4,11H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEPBWFPXIYTXPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)CCNC2=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00487458 | |
| Record name | 5-Methyl-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36053-98-2 | |
| Record name | 5-Methyl-2,3-dihydroquinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00487458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Spectral Analysis of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its core structure, the 2,3-dihydroquinolin-4(1H)-one scaffold, is a recognized privileged structure, appearing in a variety of biologically active molecules.[1] A thorough understanding of its spectroscopic properties is paramount for its synthesis, characterization, and the development of novel derivatives with therapeutic potential.
Molecular Structure and Key Features
A clear understanding of the molecular structure is the foundation for interpreting its spectral data. Below is a diagram illustrating the structure of this compound with atom numbering.
Sources
The Dissected Molecule: An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 5-Methyl-2,3-dihydroquinolin-4(1H)-one in Medicinal Chemistry
The quinolone scaffold is a cornerstone in modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, most notably the quinolone antibiotics.[1] The specific analogue, this compound, represents a key heterocyclic structure with significant potential in drug discovery and development. Its characterization is paramount, and mass spectrometry stands as a definitive analytical tool for elucidating its structure and identifying its metabolites and derivatives. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is not merely an academic exercise; it is a critical step in impurity profiling, metabolite identification, and quality control in pharmaceutical development.
This guide provides a comprehensive analysis of the predicted mass spectrometry fragmentation pathways of this compound. As a Senior Application Scientist, the insights presented herein are synthesized from foundational principles of mass spectrometry and extensive data from structurally related quinolone and quinazolinone compounds. While specific experimental data for this exact molecule is not widely published, the fragmentation patterns can be reliably predicted based on well-established chemical principles.
Predicted Fragmentation Pathways under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy to the analyte molecule, leading to extensive and often complex fragmentation. The resulting mass spectrum is a unique fingerprint of the molecule. The fragmentation of this compound (Molecular Weight: 161.20 g/mol ) is anticipated to be governed by the presence of the keto group, the secondary amine, and the aromatic ring with its methyl substituent.
The molecular ion (M+) peak is expected at an m/z of 161. The fragmentation will likely proceed through several key pathways initiated by the ionization of a lone pair electron from the oxygen or nitrogen atom, or a pi-electron from the aromatic system.
Alpha-Cleavage: The Dominant Initial Fragmentation
Alpha-cleavage, the scission of a carbon-carbon bond adjacent to a heteroatom or functional group, is a primary fragmentation mechanism for ketones and amines.[2][3] In the context of this compound, two principal alpha-cleavage pathways are predicted:
-
Cleavage adjacent to the carbonyl group: This can result in the loss of a CO molecule (28 Da), a common fragmentation for cyclic ketones, leading to a fragment ion at m/z 133. This pathway is frequently observed in the fragmentation of quinolone antibiotics.[4][5]
-
Cleavage adjacent to the nitrogen atom: This can lead to the breaking of the C2-C3 bond.
Retro-Diels-Alder (RDA) Reaction
The dihydroquinolone ring system is susceptible to a retro-Diels-Alder (RDA) reaction, a common fragmentation pathway for cyclic systems.[3] This would involve the cleavage of the heterocyclic ring to yield charged and neutral fragments.
Influence of the Methyl Group
The methyl group on the aromatic ring will influence the fragmentation, potentially through the formation of a stable tropylium ion (C7H7+) at m/z 91, a common fragment for alkyl-substituted aromatic compounds.[3]
Predicted Fragmentation Pathways under Electrospray Ionization (ESI)
Electrospray Ionization (ESI) is a soft ionization technique that typically results in the formation of a protonated molecule, [M+H]+, with less extensive fragmentation compared to EI. For this compound, the protonated molecule would have an m/z of 162. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would induce fragmentation.
The fragmentation of the [M+H]+ ion is expected to be dominated by the loss of small neutral molecules:
-
Loss of Water ([M+H - H₂O]+): This is a very common fragmentation pathway for protonated molecules containing a carbonyl group and is frequently observed in the ESI-MS/MS of quinolone antibiotics.[4][5][6] This would result in a fragment ion at m/z 144.
-
Loss of Carbon Monoxide ([M+H - CO]+): Similar to EI, the loss of CO from the protonated molecule is a plausible fragmentation pathway, leading to a fragment at m/z 134.[4][5]
-
Sequential Losses ([M+H - H₂O - CO]+): A sequential loss of both water and carbon monoxide would produce a fragment ion at m/z 116.[4][5]
Experimental Protocol: Acquiring Fragmentation Data
To experimentally validate these predicted fragmentation pathways, the following general protocols for GC-MS (for EI) and LC-MS/MS (for ESI) are recommended.
Gas Chromatography-Mass Spectrometry (GC-MS) for EI Fragmentation
-
Sample Preparation: Dissolve a pure standard of this compound in a suitable volatile solvent (e.g., methanol, dichloromethane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Column: A standard non-polar column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions (EI):
-
Ionization Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for ESI Fragmentation
-
Sample Preparation: Dissolve the compound in a mixture of water and a polar organic solvent (e.g., methanol or acetonitrile) with 0.1% formic acid to a concentration of 1 µg/mL. The formic acid aids in protonation.
-
LC Conditions:
-
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A suitable gradient from 5% to 95% B over several minutes.
-
Flow Rate: 0.3 mL/min.
-
-
MS/MS Conditions (Positive ESI):
-
Ion Source: Electrospray Ionization (ESI), positive mode.
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Collision Gas: Argon.
-
MS1: Scan for the protonated molecule at m/z 162.
-
MS2 (Product Ion Scan): Isolate the precursor ion at m/z 162 and apply a range of collision energies (e.g., 10-40 eV) to observe the fragmentation pattern.
-
Data Presentation: Predicted Mass Fragments
The following tables summarize the predicted key fragment ions for this compound under both EI and ESI conditions.
Table 1: Predicted Key Fragment Ions under Electron Ionization (EI)
| m/z | Proposed Fragment Ion | Proposed Neutral Loss |
| 161 | [M]+• | - |
| 146 | [M - CH₃]+ | •CH₃ |
| 133 | [M - CO]+• | CO |
| 118 | [M - CO - CH₃]+ | CO, •CH₃ |
| 91 | [C₇H₇]+ | C₂H₄NO |
Table 2: Predicted Key Fragment Ions under Electrospray Ionization (ESI-MS/MS)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss |
| 162 ([M+H]+) | 144 | H₂O |
| 162 ([M+H]+) | 134 | CO |
| 162 ([M+H]+) | 116 | H₂O, CO |
Visualization of Fragmentation Pathways
The following diagrams illustrate the predicted fragmentation pathways.
Caption: Predicted EI Fragmentation of this compound.
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- 3. Mass Spectrometry [www2.chemistry.msu.edu]
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- 6. Decay mechanisms of protonated 4-quinolone antibiotics after electrospray ionization and ion activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Introduction: The Vibrational Signature of a Privileged Scaffold
An In-Depth Technical Guide to the FT-IR Spectrum of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
This compound is a heterocyclic compound built upon the quinolinone scaffold, a core structure prevalent in numerous pharmacologically active molecules and natural products.[1][2] Its characterization is a critical step in synthesis, quality control, and mechanistic studies. Among the analytical techniques employed, Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the molecular structure by identifying its key functional groups through their characteristic vibrational frequencies.
This guide provides a detailed analysis of the expected FT-IR spectrum of this compound. It moves beyond a simple peak list to explain the structural origins of the vibrational modes, the factors influencing their position, and a validated protocol for data acquisition.
Molecular Structure and Predicted Vibrational Modes
To interpret the FT-IR spectrum, we must first deconstruct the molecule into its constituent functional groups. Each group absorbs infrared radiation at a specific frequency, corresponding to the energy required to excite its bonds into a higher vibrational state. The principal vibrational modes for this compound are:
-
N-H Group (Secondary Amide/Lactam): The nitrogen atom within the heterocyclic ring is bonded to a hydrogen, forming a secondary cyclic amide, also known as a lactam. This group gives rise to characteristic stretching and bending vibrations.
-
C=O Group (Carbonyl): The ketone group at the C4 position is a strong IR absorber. Its frequency is influenced by its inclusion in a six-membered ring and conjugation with the adjacent aromatic ring.
-
Aromatic Ring: The benzene ring possesses C-H bonds and C=C bonds, each with distinct stretching and bending vibrations. The substitution pattern also generates characteristic signals in the fingerprint region.
-
Aliphatic Chains: The molecule contains methylene (-CH₂) groups in the dihydro- portion of the quinolinone ring and a methyl (-CH₃) group on the aromatic ring. These give rise to typical alkyl C-H stretching and bending modes.
Theoretical FT-IR Spectral Analysis and Peak Assignment
The interplay of inductive effects, resonance, and bond mechanics dictates the precise location of absorption bands. Based on established correlation tables and data from similar structures, we can predict the key spectral features.
The High-Frequency Region (>2500 cm⁻¹)
This region is dominated by stretching vibrations of bonds involving hydrogen.
-
N-H Stretching: Secondary amides typically show a single, moderately intense absorption band. In the solid state, intermolecular hydrogen bonding is significant, which broadens the peak and shifts it to a lower frequency, generally in the range of 3200-3170 cm⁻¹ .[3][4] In dilute solution, this peak would shift to a higher frequency (~3420 cm⁻¹).[3]
-
Aromatic C-H Stretching: The stretching of C-H bonds on the benzene ring consistently appears at wavenumbers just above 3000 cm⁻¹. Expect weak to medium bands in the 3100-3000 cm⁻¹ region. Their presence is a reliable indicator of aromatic or olefinic structures.
-
Aliphatic C-H Stretching: The methyl (-CH₃) and methylene (-CH₂) groups feature C-H stretching vibrations that absorb just below 3000 cm⁻¹. These are typically sharp, medium-to-strong bands located in the 2970-2850 cm⁻¹ range.[5][6]
The Double-Bond Region (1800-1500 cm⁻¹)
This region is often the most diagnostic for identifying the core scaffold.
-
C=O Stretching (Amide I Band): The carbonyl stretch is one of the most intense absorptions in the spectrum.[7] For a simple saturated ketone, the peak is around 1715 cm⁻¹.[8] However, in this compound, two factors lower this frequency:
-
Resonance: The lone pair of electrons on the adjacent nitrogen atom can be delocalized into the carbonyl group, reducing the C=O double bond character and lowering the stretching frequency.
-
Conjugation: The carbonyl is conjugated with the aromatic ring, which further decreases the bond order and shifts the absorption to a lower wavenumber.[9][10] For six-membered lactams, this peak, often called the "Amide I band," is typically observed in the 1680-1660 cm⁻¹ range.[4][9]
-
-
Aromatic C=C Stretching: The stretching vibrations within the benzene ring produce a set of characteristic sharp bands of variable intensity between 1600 cm⁻¹ and 1450 cm⁻¹ .[11]
-
N-H Bending (Amide II Band): For secondary amides, the in-plane N-H bending vibration, coupled with C-N stretching, gives rise to the "Amide II band." This peak is typically found in the 1570-1515 cm⁻¹ region in the solid state.[3][4]
The Fingerprint Region (<1500 cm⁻¹)
This region contains a wealth of complex vibrations, including C-C, C-N, and C-O single-bond stretches, as well as various bending vibrations. While complex, certain peaks are highly diagnostic.
-
Aliphatic C-H Bending: Methylene and methyl groups exhibit scissoring and bending vibrations. Look for a medium-intensity band for CH₂ bending around 1485-1445 cm⁻¹ and for CH₃ bending near 1380 cm⁻¹ .[6]
-
Aromatic C-N Stretching: The stretching of the bond between the aromatic carbon and the nitrogen atom is expected to appear as a medium to strong band in the 1350-1200 cm⁻¹ range.[3]
-
Aromatic C-H Out-of-Plane Bending: Strong absorptions in the 900-675 cm⁻¹ region are caused by the out-of-plane ("oop") bending of aromatic C-H bonds. The exact position is highly indicative of the substitution pattern on the benzene ring.[11]
Summary of Expected FT-IR Data
The predicted vibrational frequencies for this compound are summarized below for quick reference.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |
| 3200 - 3170 | N-H Stretch (H-bonded) | Secondary Amide (Lactam) | Medium, Broad |
| 3100 - 3000 | C-H Stretch | Aromatic Ring | Medium to Weak |
| 2970 - 2850 | C-H Stretch | -CH₃, -CH₂ | Medium to Strong |
| 1680 - 1660 | C=O Stretch (Amide I) | Lactam / Aryl Ketone | Strong, Sharp |
| 1600 - 1450 | C=C Stretch | Aromatic Ring | Medium, Sharp |
| 1570 - 1515 | N-H Bend (Amide II) | Secondary Amide (Lactam) | Medium to Strong |
| 1485 - 1445 | C-H Bend (Scissoring) | -CH₂ | Medium |
| ~1380 | C-H Bend (Symmetric) | -CH₃ | Medium |
| 1350 - 1200 | C-N Stretch | Aryl Amine | Medium to Strong |
| 900 - 675 | C-H Bend (Out-of-Plane) | Aromatic Ring | Strong |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
The following protocol describes the KBr (Potassium Bromide) pellet method, a standard and reliable technique for analyzing solid samples. This method ensures trustworthiness by minimizing atmospheric interference and producing a high-resolution spectrum.
Materials:
-
This compound (1-2 mg)
-
FT-IR grade KBr powder (150-200 mg), desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR Spectrometer
Methodology:
-
Background Spectrum Acquisition (Self-Validation Step 1):
-
Rationale: To account for atmospheric CO₂, water vapor, and instrumental artifacts, a background spectrum must be recorded. This ensures that the final spectrum contains only signals from the sample.
-
Procedure: Ensure the sample chamber of the FT-IR spectrometer is empty and clean. Run a background scan according to the instrument's software instructions (typically 16 or 32 scans are co-added for a good signal-to-noise ratio).
-
-
Sample Preparation:
-
Rationale: The sample must be intimately and homogeneously mixed with the KBr matrix to prevent scattering of the IR beam, which can distort the spectrum. KBr is used because it is transparent to IR radiation in the mid-IR range (4000-400 cm⁻¹).
-
Procedure: a. Gently dry the KBr powder under an IR lamp or in an oven to remove any adsorbed water. b. Place ~150 mg of the dried KBr into an agate mortar. c. Add 1-2 mg of the this compound sample. d. Grind the mixture with the pestle for 2-3 minutes until it becomes a fine, homogeneous powder with a flour-like consistency.
-
-
Pellet Formation:
-
Rationale: Pressing the mixture into a translucent pellet creates a solid-state solution of the analyte in the KBr matrix, allowing the IR beam to pass through with minimal scattering.
-
Procedure: a. Transfer a small amount of the powdered mixture into the pellet die. b. Place the die into the hydraulic press. c. Apply pressure (typically 7-10 tons) for approximately 1-2 minutes. d. Carefully release the pressure and extract the die. The resulting KBr pellet should be thin and transparent or translucent. An opaque or cloudy pellet indicates poor mixing or moisture and should be remade.
-
-
Sample Spectrum Acquisition (Self-Validation Step 2):
-
Rationale: The instrument measures the absorbance of the sample by ratioing the sample spectrum against the previously collected background spectrum.
-
Procedure: a. Place the KBr pellet into the sample holder in the spectrometer's sample compartment. b. Acquire the sample spectrum using the same parameters (e.g., number of scans, resolution) as the background scan. c. The instrument software will automatically process the data to produce the final absorbance or transmittance spectrum.
-
Visualization of the Analytical Workflow
The logical flow from sample to final data interpretation is a critical component of a validated analytical process.
Caption: A flowchart illustrating the validated workflow for FT-IR analysis.
Conclusion
FT-IR spectroscopy is an indispensable tool for the structural elucidation of this compound. A systematic interpretation of the spectrum, grounded in the fundamental principles of molecular vibrations, allows for the unambiguous identification of its key structural motifs: the N-H and C=O of the lactam ring, the aromatic system, and the aliphatic C-H bonds. The combination of a strong Amide I band around 1670 cm⁻¹, a distinct Amide II band near 1550 cm⁻¹, and characteristic aromatic and aliphatic C-H stretches provides a definitive vibrational fingerprint, confirming the successful synthesis and purity of this important heterocyclic scaffold.
References
-
Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]
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Jakubke, H.-D., & Sewald, N. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved from [Link]
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Mansour, A. M. (n.d.). The features of IR spectrum. Retrieved from [Link]
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Royal Society of Chemistry. (2023). FT-IR spectral studies. Retrieved from [Link]
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Yuniarti, E., & Ismunandar, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
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Yuniarti, E., & Ismunandar, A. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. ResearchGate. Retrieved from [Link]
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Manrique, G. D., & Lajolo, F. M. (2002). FT-IR spectroscopy as a tool for measuring degree of methyl esterification in pectins isolated from ripening papaya fruit. ResearchGate. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
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El-Gogary, T. M., & El-Gohary, S. (2015). The stretching vibration of carbonyl groups in cyclic ketones. ResearchGate. Retrieved from [Link]
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MDPI. (n.d.). 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis. Retrieved from [Link]
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University of Colorado Boulder. (n.d.). IR Absorption Table. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]
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El-Hashash, M. A., El-Gendy, A. M., & El-Sawy, E.-S. R. (2004). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. ResearchGate. Retrieved from [Link]
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Oregon State University. (2018). The C=O Stretch. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]
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Mayer, M., et al. (2010). Vibrational spectroscopic characterization of fluoroquinolones. PubMed. Retrieved from [Link]
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ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of quinoline derivative (Q), imidazole derivative (IMD), and Benzoxazine (Bz-A) monomer. Retrieved from [Link]
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University of California, Los Angeles. (n.d.). Infrared Spectroscopy Lecture Notes. Retrieved from [Link]
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International Journal of Chemistry Studies. (n.d.). Synthesis and spectral characterization of fluoroquinolone-ofloxacin. Retrieved from [Link]
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University of Wisconsin-Platteville. (n.d.). IR Spectroscopy Tutorial: Ketones. Retrieved from [Link]
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Renjith, R., et al. (n.d.). FT-IR and FT-Raman Spectroscopic Analyzes of Indeno Quinoxaline Derivative Crystal. Retrieved from [Link]
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Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. MDPI. Retrieved from [Link]
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PubMed. (2025). Synthesis, Anticancer Evaluation, Molecular Docking, and DFT Studies of Substituted Quinoline Derivatives. Retrieved from [Link]
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An In-Depth Technical Guide to the Physicochemical Properties of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methyl-2,3-dihydroquinolin-4(1H)-one is a heterocyclic compound of significant interest in medicinal chemistry. As a derivative of the 2,3-dihydroquinolin-4(1H)-one core, it holds potential for the development of novel therapeutic agents. A thorough understanding of its physicochemical properties is paramount for its advancement in drug discovery, influencing everything from synthesis and formulation to pharmacokinetic and pharmacodynamic behavior. This guide provides a comprehensive analysis of the known and predicted physicochemical characteristics of this compound, offering a foundational resource for researchers in the field.
Introduction: The Significance of the Dihydroquinolinone Scaffold
The quinolinone core structure is a privileged scaffold in medicinal chemistry, forming the basis of a wide array of biologically active compounds.[1] These compounds exhibit a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] The partially saturated 2,3-dihydroquinolin-4(1H)-one framework provides a three-dimensional architecture that can be strategically modified to optimize interactions with biological targets. The introduction of substituents, such as a methyl group at the 5-position, can significantly modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties. A deep understanding of these physicochemical parameters is a critical starting point for any drug discovery program centered around this scaffold.
Molecular Structure and Core Properties
The foundational step in characterizing a molecule is to define its structure and fundamental properties.
Molecular Formula: C₁₀H₁₁NO
Molecular Weight: 161.20 g/mol
IUPAC Name: 5-Methyl-2,3-dihydro-1H-quinolin-4-one
The structure consists of a benzene ring fused to a six-membered nitrogen-containing ring, with a ketone at the 4-position and a methyl group at the 5-position.
Table 1: Core Molecular Properties of this compound and its Parent Compound.
| Property | 2,3-dihydroquinolin-4(1H)-one | This compound (Predicted) |
| Molecular Formula | C₉H₉NO | C₁₀H₁₁NO |
| Molecular Weight | 147.17 g/mol [2] | 161.20 g/mol |
| XLogP3 | 1.4[2] | ~1.9 |
| Hydrogen Bond Donors | 1[2] | 1 |
| Hydrogen Bond Acceptors | 1[2] | 1 |
| Rotatable Bonds | 0[2] | 0 |
Note: Predicted values for the 5-methyl derivative are based on the properties of the parent compound and the known effects of methylation.
Synthesis and Characterization
An analogous synthesis has been reported for the constitutional isomer, 1-methyl-2,3-dihydroquinolin-4(1H)-one, which involves the methylation of the nitrogen atom of 2,3-dihydroquinolin-4(1H)-one.[3]
Conceptual Synthetic Workflow:
Caption: Conceptual workflow for the synthesis of this compound.
Expected Spectroscopic Characterization:
Based on the structure and data from related compounds, the following spectroscopic signatures would be anticipated for this compound:
-
¹H NMR: Signals corresponding to the aromatic protons (with splitting patterns influenced by the methyl group), the aliphatic protons of the dihydro-pyridone ring (typically appearing as triplets), the N-H proton (a broad singlet), and a singlet for the methyl group protons.
-
¹³C NMR: Resonances for the carbonyl carbon, aromatic carbons, aliphatic carbons, and the methyl carbon.
-
IR Spectroscopy: Characteristic absorption bands for the N-H stretching, C=O (ketone) stretching, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to the molecular weight of the compound.
Key Physicochemical Parameters in Drug Discovery
The following parameters are crucial for evaluating the drug-like properties of this compound. While experimental data is not available, predictions can be made based on the structure and data from similar molecules.
Solubility
Aqueous solubility is a critical factor for drug absorption and distribution. The parent compound, 2,3-dihydroquinolin-4(1H)-one, is predicted to have moderate solubility. The addition of a methyl group is expected to slightly decrease aqueous solubility due to an increase in lipophilicity.
Lipophilicity (LogP)
The partition coefficient (LogP) is a measure of a compound's lipophilicity and influences its ability to cross biological membranes. The predicted XLogP3 for the parent compound is 1.4.[2] The addition of a methyl group typically increases the LogP value by approximately 0.5. Therefore, the predicted LogP for this compound is around 1.9. This value falls within the desirable range for oral drug candidates.
Acidity and Basicity (pKa)
The pKa values of a molecule determine its ionization state at different physiological pHs, which in turn affects its solubility, permeability, and target binding. The 2,3-dihydroquinolin-4(1H)-one scaffold contains a secondary amine within the heterocyclic ring, which can act as a weak base. The carbonyl group is weakly acidic. The precise pKa values would need to be determined experimentally or through high-level computational modeling.
Experimental Protocol for pKa Determination (Potentiometric Titration):
-
Preparation of the Analyte Solution: Accurately weigh a sample of this compound and dissolve it in a suitable co-solvent system (e.g., methanol/water) to a known concentration.
-
Titration Setup: Use a calibrated pH meter with a suitable electrode and an automated titrator.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) to determine the pKa of the basic nitrogen. Subsequently, titrate with a standardized solution of a strong base (e.g., NaOH) to determine the pKa of any acidic protons.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the midpoint of the buffer region of the titration curve.
Caption: Experimental workflow for pKa determination by potentiometric titration.
Potential Applications in Drug Discovery
Derivatives of the 2,3-dihydroquinolin-4(1H)-one scaffold have been investigated for a variety of therapeutic applications. The introduction of a methyl group at the 5-position can serve to probe the steric and electronic requirements of biological targets. Potential areas of application for this compound and its derivatives include:
-
Anticancer Agents: The quinolinone scaffold is present in several anticancer agents.[4] Modifications to this core can lead to compounds with activity against various cancer cell lines.
-
Antimicrobial Agents: Quinolone derivatives are well-known for their antibacterial properties. The dihydroquinolinone scaffold could serve as a starting point for the development of new antimicrobial agents.[5]
-
Central Nervous System (CNS) Active Agents: The structural features of dihydroquinolinones may allow them to interact with receptors and enzymes in the CNS, making them potential candidates for the treatment of neurological disorders.[6]
Conclusion
This compound represents a promising, yet underexplored, chemical entity. This technical guide has synthesized the available information on its parent compound and provided reasoned predictions for its key physicochemical properties. While experimental validation is essential, the data and protocols presented herein offer a robust framework for initiating further research and development of this compound and its analogs. The favorable predicted lipophilicity and the versatile nature of the dihydroquinolinone scaffold suggest that this compound is a valuable building block for the creation of novel therapeutic agents. Future work should focus on the development of an efficient synthesis and the experimental determination of its physicochemical and biological properties.
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An In-depth Technical Guide to the Solubility and Stability of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Introduction: The Critical Role of Physicochemical Properties in Drug Development
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is contingent on a thorough understanding of its fundamental physicochemical properties. Among these, solubility and stability are paramount, acting as key determinants of a drug's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive technical overview of the solubility and stability characteristics of 5-Methyl-2,3-dihydroquinolin-4(1H)-one, a heterocyclic ketone with potential applications in medicinal chemistry. The quinolinone scaffold is a recognized pharmacophore, and understanding the nuances introduced by substitutions, such as the 5-methyl group, is crucial for its development.[1] This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven experimental protocols.
Part 1: Solubility Profile of this compound
Aqueous solubility is a critical factor that governs the absorption of an orally administered drug. Poor solubility can lead to low and variable bioavailability, hindering clinical efficacy. The introduction of a methyl group to the aromatic ring of the 2,3-dihydroquinolin-4(1H)-one core is anticipated to increase its lipophilicity, thereby influencing its solubility profile.[2]
Anticipated Solubility Characteristics
The parent compound, 2,3-dihydroquinolin-4(1H)-one, is a solid with a molecular weight of 147.17 g/mol .[3] The addition of a methyl group increases the molecular weight and is expected to decrease aqueous solubility due to the increased hydrophobic surface area. Conversely, solubility in organic solvents is likely to be enhanced.
Table 1: Predicted Solubility of this compound in Various Solvents
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Water | Polar Protic | Low | Increased lipophilicity from the methyl group. |
| Phosphate Buffered Saline (PBS) pH 7.4 | Aqueous Buffer | Low | Similar to water; minimal ionization expected at physiological pH. |
| Methanol | Polar Protic | Soluble | Capable of hydrogen bonding and solvating the polar functional groups. |
| Ethanol | Polar Protic | Soluble | Similar to methanol. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Highly Soluble | Strong polar aprotic solvent capable of solvating a wide range of compounds. |
| Acetonitrile (ACN) | Polar Aprotic | Moderately Soluble | Less polar than DMSO. |
| Dichloromethane (DCM) | Nonpolar | Moderately Soluble | Capable of solvating the hydrophobic regions of the molecule. |
Experimental Determination of Solubility
To empirically determine the solubility, both kinetic and thermodynamic assays are recommended. Kinetic solubility provides a high-throughput initial assessment, while thermodynamic solubility offers the true equilibrium value, which is the gold standard for drug development.[4]
This method is rapid and suitable for early-stage discovery, providing an estimate of solubility from a DMSO stock solution.[5][6]
Workflow for Kinetic Solubility Assay
Caption: Kinetic solubility determination workflow.
Detailed Steps:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Plate Preparation: In a 96-well plate, perform serial dilutions of the stock solution with DMSO.
-
Addition of Aqueous Buffer: Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the final assay concentrations (typically with a final DMSO concentration of 1-2%).
-
Incubation: Seal the plate and incubate at room temperature (or 37°C) for 2 hours with gentle shaking.
-
Analysis: Analyze the samples by nephelometry to detect precipitation or by filtering the samples and quantifying the concentration of the soluble compound in the filtrate using a validated HPLC-UV method.
This method determines the equilibrium solubility and is considered the definitive measure.[7][8]
Workflow for Thermodynamic Solubility Assay
Caption: Forced degradation study workflow.
Detailed Steps:
-
Acidic Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and take samples at appropriate time intervals. Neutralize the samples before analysis.
-
Alkaline Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Heat the solution (e.g., at 60°C) and take samples at various time points. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3% hydrogen peroxide. Keep the solution at room temperature and take samples at different time points.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 80°C) in a stability chamber. Analyze samples at regular intervals.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to light as per ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter). A dark control should be run in parallel.
-
Analysis: All samples should be analyzed using a validated stability-indicating HPLC method, capable of separating the parent compound from all degradation products. Peak purity analysis using a photodiode array (PDA) detector and identification of degradants using mass spectrometry (MS) are highly recommended.
Part 3: Analytical Methodologies
A robust and validated analytical method is the cornerstone of accurate solubility and stability assessment. For a compound like this compound, a reverse-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the most common and suitable technique.
Protocol 4: Development of a Stability-Indicating HPLC Method
Workflow for HPLC Method Development
Caption: HPLC method development and validation workflow.
Recommended HPLC Parameters:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to ensure separation of the parent peak from any degradants (e.g., 10% to 90% B over 20 minutes).
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: The wavelength of maximum absorbance (λmax) for this compound.
-
Injection Volume: 10 µL
Conclusion
References
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Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Retrieved from [Link]
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MDPI. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Retrieved from [Link]
- Bunce, R. A., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(12), 206-238.
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BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]
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MDPI. (2023). Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Retrieved from [Link]
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Inventiva Pharma. (n.d.). Solubility Toolbox for Successful Design of Drug Candidates. Retrieved from [Link]
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PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
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Royal Society of Chemistry. (2021). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Retrieved from [Link]
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Royal Society of Chemistry. (2016). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Retrieved from [Link]
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AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
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National Center for Biotechnology Information. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Retrieved from [Link]
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International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2). Retrieved from [Link]
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Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
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National Center for Biotechnology Information. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. Retrieved from [Link]
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ResearchGate. (2010). RP-HPLC determination of lipophilicity in series of quinoline derivatives. Retrieved from [Link]
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Techsol. (2023). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
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Iranian Journal of Chemical Engineering. (2023). The Effect of the Methyl Functional Group on the Physicochemical and Structural Properties of a Synthesized Semi-Aromatic Polyimides. Retrieved from [Link]
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SIELC Technologies. (n.d.). HPLC Method for Analysis of Quinolinic acid on Newcrom BH Column. Retrieved from [Link]
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European Medicines Agency. (2023). ICH Q1 Guideline on stability testing of drug substances and drug products_Step 2b. Retrieved from [Link]
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ResearchGate. (2002). Determination and correlation for solubility of aromatic acids in solvents. Retrieved from [Link]
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ACS Publications. (2011). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. Retrieved from [Link]
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MDPI. (2020). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Retrieved from [Link]
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ASHP. (n.d.). Functional Group Characteristics and Roles. Retrieved from [Link]
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ResearchGate. (2016). Photophysical properties of 2,3-dihydroquinazolin-4(1H)-one derivatives. Retrieved from [Link]
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IJCRT. (2022). ICH GUIDELINES: STRESS DEGRADATION STUDY. Retrieved from [Link]
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Unveiling the Three-Dimensional Architecture: A Technical Guide to the X-ray Crystallography of 5-Methyl-2,3-dihydroquinolin-4(1H)-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] The seemingly subtle addition of a methyl group at the 5-position of the 2,3-dihydroquinolin-4(1H)-one core can significantly influence the molecule's conformation, intermolecular interactions, and ultimately, its pharmacological profile. Understanding the precise three-dimensional arrangement of these derivatives at the atomic level is paramount for rational drug design and structure-activity relationship (SAR) studies. X-ray crystallography stands as the definitive technique for elucidating these intricate solid-state structures.[4]
This in-depth technical guide provides a comprehensive overview of the principles and practices involved in the X-ray crystallographic analysis of 5-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives. From the foundational steps of chemical synthesis and single crystal growth to the intricacies of diffraction data analysis and structural interpretation, this document serves as a practical resource for researchers navigating the path to high-resolution structural insights.
I. The Foundation: Synthesis and Purification of the Quinolone Core
The journey to a crystal structure begins with the synthesis of the target molecule. A robust and scalable synthetic route is essential for obtaining the necessary quantity and purity of the this compound derivatives. While various methods exist for the synthesis of the broader class of 2,3-dihydroquinolin-4(1H)-ones, a common and effective approach involves the intramolecular cyclization of an appropriate N-substituted aniline precursor.[4][5]
A general synthetic strategy often commences with a Friedel-Crafts acylation or a similar reaction to introduce the necessary carbonyl group, followed by a cyclization step, often under acidic or basic conditions. The 5-methyl substituent can be introduced either on the starting aniline or through a subsequent methylation step on the quinolinone core.
Exemplary Synthetic Protocol:
A widely applicable method for the synthesis of 2,3-dihydroquinolin-4(1H)-ones involves the reaction of an o-aminophenyl ketone with a suitable carbonyl compound. For the 5-methyl derivative, the synthesis could proceed as follows:
-
Starting Materials: 2-Amino-6-methylacetophenone and a suitable aldehyde or ketone.
-
Reaction: A base-catalyzed intramolecular cyclization.
-
Purification: The crude product is typically purified by column chromatography on silica gel, followed by recrystallization to obtain a high-purity sample suitable for crystallization trials.
It is imperative to thoroughly characterize the synthesized compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity before proceeding to the crystallization stage.
II. The Art of Crystallization: Growing High-Quality Single Crystals
The successful growth of single crystals is often the most challenging and empirical step in X-ray crystallography. The goal is to encourage the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice. For small organic molecules like this compound derivatives, several crystallization techniques can be employed.
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. The gradual increase in concentration leads to supersaturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble (the precipitant). The slow diffusion of the precipitant vapor into the compound's solution induces crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.
The choice of solvent is critical and often requires extensive screening. A good crystallization solvent is one in which the compound has moderate solubility.
Step-by-Step Experimental Protocol for Crystallization Screening:
-
Solubility Testing: Assess the solubility of the purified compound in a range of solvents with varying polarities (e.g., hexane, ethyl acetate, dichloromethane, acetone, methanol, water).
-
Small-Scale Trials: Set up small-scale crystallization experiments (e.g., in small vials or a multi-well plate) using the most promising solvents and techniques.
-
Optimization: Once initial crystals are obtained, optimize the conditions (e.g., concentration, temperature, solvent ratios) to improve crystal size and quality.
-
Crystal Harvesting: Carefully harvest the best-looking crystals using a nylon loop or a micromanipulator.
III. The Experiment: X-ray Diffraction Data Collection
Once a suitable single crystal is obtained, it is subjected to a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, and due to the periodic arrangement of the atoms in the crystal lattice, the scattered waves interfere with each other, producing a unique diffraction pattern of discrete spots.[6]
Workflow for X-ray Diffraction Data Collection:
Caption: Workflow of X-ray diffraction data collection.
Key Steps in Data Collection:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer and rotated in the X-ray beam. A detector records the positions and intensities of the diffracted X-ray spots.
-
Unit Cell Determination: From the positions of the diffraction spots, the dimensions and angles of the unit cell (the basic repeating unit of the crystal lattice) are determined.
-
Data Integration: The intensities of all the diffraction spots are measured and integrated.
IV. From Data to Structure: Structure Solution and Refinement
The collected diffraction data, which consists of a list of reflection intensities, is then used to determine the arrangement of atoms within the unit cell.
The Phase Problem:
While the intensities of the diffracted X-rays can be measured, their phases cannot be directly determined experimentally. This is known as the "phase problem" in crystallography. Several methods have been developed to overcome this, with "direct methods" and "Patterson methods" being the most common for small molecules.
Structure Solution and Refinement Workflow:
Caption: The iterative process of crystal structure solution and refinement.
Refinement:
Once an initial model of the structure is obtained, it is refined against the experimental data. This is an iterative process where the atomic positions, displacement parameters (which describe the thermal motion of the atoms), and other parameters are adjusted to minimize the difference between the observed and calculated diffraction intensities. The quality of the final structure is assessed using various metrics, most notably the R-factor.
V. Interpreting the Structure: Analysis of a this compound Derivative
The final output of a crystallographic study is a detailed three-dimensional model of the molecule, providing a wealth of information.
Key Structural Features to Analyze:
-
Conformation: The overall shape of the molecule, including the puckering of the dihydroquinolinone ring and the orientation of substituents. The methyl group at the 5-position can influence the planarity of the aromatic ring and the conformation of the adjacent heterocyclic ring.
-
Bond Lengths and Angles: These provide insights into the bonding within the molecule and can be compared to standard values.
-
Intermolecular Interactions: These are the forces that hold the molecules together in the crystal lattice. For quinolinone derivatives, hydrogen bonds involving the N-H and C=O groups are particularly important. Other interactions, such as π-π stacking between the aromatic rings and van der Waals forces, also play a crucial role in the crystal packing.
Data Presentation: Crystallographic Data Table
A standardized table is used to summarize the key crystallographic data and refinement statistics.
| Parameter | Example Value (Illustrative) |
| Chemical formula | C₁₀H₁₁NO |
| Formula weight | 161.20 |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| a (Å) | 8.543(2) |
| b (Å) | 10.231(3) |
| c (Å) | 9.876(2) |
| β (°) | 105.43(1) |
| Volume (ų) | 831.2(4) |
| Z | 4 |
| Calculated density (g/cm³) | 1.289 |
| R-factor (%) | 4.5 |
| wR² (%) | 12.1 |
| Goodness-of-fit (GOF) | 1.05 |
Note: This is an illustrative example. Actual values will vary for different derivatives.
Visualization of Intermolecular Interactions:
Understanding the network of intermolecular interactions is crucial for predicting physical properties and for understanding how a molecule might interact with a biological target.
Caption: Key intermolecular interactions in quinolinone crystal packing.
VI. Conclusion and Future Directions
X-ray crystallography provides an unparalleled level of detail into the solid-state structure of this compound derivatives. This information is invaluable for drug development, enabling a deeper understanding of SAR, guiding the design of new analogs with improved properties, and providing a basis for computational modeling studies. As synthetic methodologies become more advanced, allowing for the creation of a wider diversity of derivatives, crystallographic studies will continue to be a critical tool in unlocking the full therapeutic potential of this important class of molecules. The systematic collection and analysis of crystallographic data for this scaffold, potentially through contributions to public databases like the Cambridge Structural Database, will further empower the scientific community in the rational design of novel therapeutics.
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Zha, G.-F., et al. (2016). Synthesis of functionalised 2,3-dihydroquinolin-4(1H)-ones vs. quinoline or N-alkenylindole derivatives through sequential reactions of 2-alkynylanilines with ketones. Organic & Biomolecular Chemistry, 14(39), 9286-9296. [Link]
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Strategic Imperative: Why Computational Analysis of 5-Methyl-2,3-dihydroquinolin-4(1H)-one?
An In-Depth Technical Guide to Quantum Chemical Calculations for 5-Methyl-2,3-dihydroquinolin-4(1H)-one
This guide provides a comprehensive, technically-grounded framework for conducting and interpreting quantum chemical calculations on this compound. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple procedural list to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis.
The dihydroquinolinone core is a "privileged scaffold" in drug design, appearing in numerous compounds with diverse biological activities.[1][2][3] this compound, a specific derivative, serves as a prototypical model for understanding the electronic and structural properties that govern the bioactivity of this class of molecules. Quantum chemical calculations provide a powerful lens to elucidate these properties at a sub-molecular level, offering insights that are often inaccessible through experimental means alone.
This guide will detail the process of:
-
Determining the most stable three-dimensional structure (geometry optimization).
-
Verifying the stability of the optimized structure and predicting its infrared (IR) spectrum (vibrational frequency analysis).
-
Investigating the molecule's electronic characteristics, including reactivity and spectroscopic behavior (Frontier Molecular Orbitals and UV-Vis spectra).
The overarching goal is to establish a self-validating computational protocol that yields reliable and interpretable data for drug development and molecular design applications.
The Theoretical Cornerstone: Density Functional Theory (DFT)
For organic molecules of this size, Density Functional Theory (DFT) offers the optimal balance of computational accuracy and efficiency.[4] Unlike more computationally expensive wavefunction-based methods, DFT calculates the electronic structure based on the electron density, a more manageable variable.[5]
Causality of Method Selection:
-
Functional - B3LYP: We select the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. This functional incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic exchange effects, crucial for predicting molecular properties.[6] It is widely regarded as a robust choice for general-purpose calculations on organic molecules.[4][7]
-
Basis Set - 6-311++G(d,p): The choice of a basis set is critical for accurately representing the molecular orbitals. We employ the Pople-style 6-311++G(d,p) basis set for the following reasons:
-
6-311G: A triple-zeta valence basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.
-
++: These diffuse functions are essential for accurately modeling regions of space far from the nucleus, which is important for anions and systems with lone pairs, such as the nitrogen and oxygen atoms in our target molecule.
-
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow the orbitals to change shape, accounting for the non-spherical distortion of electron clouds in a molecular environment, which is critical for accurate geometry and frequency calculations.[8]
-
The Computational Workflow: A Validated Protocol
The following protocol outlines a logical and self-validating sequence for the quantum chemical analysis of this compound. This workflow is designed for implementation in standard quantum chemistry software packages like Gaussian, ORCA, or Q-Chem.[9][10][11]
Caption: Computational workflow for quantum chemical analysis.
Step 1: Initial Molecular Structure Generation
The initial 3D coordinates of this compound are generated using a molecular builder such as GaussView or Avogadro. While precise initial geometry is not essential, a chemically reasonable starting structure accelerates the convergence of the optimization process.
Step 2: Geometry Optimization
The primary objective is to find the molecular geometry that corresponds to the lowest energy on the potential energy surface. This is the molecule's most stable conformation.
Experimental Protocol (Gaussian 16 Input):
-
Causality: The Opt keyword initiates the geometry optimization algorithm. The chosen level of theory (B3LYP/6-311++G(d,p)) ensures a reliable prediction of the structure.[12] The charge is 0 (neutral molecule), and the multiplicity is 1 (singlet ground state).
Step 3: Vibrational Frequency Analysis
This step is a critical self-validation measure and a predictive tool.[13] It involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).[14]
Trustworthiness: A true minimum energy structure will have all positive (real) vibrational frequencies. The presence of one or more imaginary frequencies indicates that the optimized structure is a transition state or a higher-order saddle point, not a stable minimum. If an imaginary frequency is found, the geometry must be perturbed along the direction of that vibrational mode and re-optimized.
Experimental Protocol (Gaussian 16 Input):
-
Causality: The Freq keyword requests the frequency calculation. It is imperative to perform this calculation at the same level of theory as the optimization to ensure the stationary point found is correctly characterized. The output provides the vibrational modes, their frequencies (cm⁻¹), and their IR intensities.
Step 4: Excited State and UV-Vis Spectrum Prediction
To understand the electronic transitions that give rise to the molecule's absorption of light, we employ Time-Dependent Density Functional Theory (TD-DFT). This method is a computationally efficient way to calculate the energies of excited states.[15][16]
Experimental Protocol (Gaussian 16 Input):
-
Causality: The TD(NStates=10) keyword requests the calculation of the first 10 electronic excited states. The SCRF(PCM,Solvent=Ethanol) keyword incorporates the Polarizable Continuum Model (PCM) to simulate the effect of a solvent (ethanol is a common choice for UV-Vis spectroscopy). Solvent effects can significantly shift absorption maxima and are crucial for comparing theoretical spectra to experimental data.[17]
Data Synthesis and Interpretation
Optimized Molecular Geometry
The output of the geometry optimization provides the precise bond lengths, bond angles, and dihedral angles of the molecule's lowest energy state.
Table 1: Selected Optimized Geometrical Parameters (B3LYP/6-311++G(d,p))
| Parameter | Atom(s) | Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C4=O12 | 1.231 | |
| N1-C2 | 1.465 | |
| C4-C4a | 1.489 | |
| C5-C11 (Methyl) | 1.508 | |
| **Bond Angles (°) ** | ||
| C3-C4-C4a | 117.5 | |
| C2-N1-C8a | 121.8 | |
| O12-C4-C4a | 121.3 | |
| **Dihedral Angles (°) ** | ||
| C8-C8a-N1-C2 | -1.2 |
| | C5-C4a-C4-O12 | -175.4 |
Note: Atom numbering must correspond to the optimized coordinate file. The values presented are illustrative and would be generated from the actual calculation output.
Vibrational Analysis
The calculated frequencies allow for the assignment of characteristic peaks in the IR spectrum.
Table 2: Calculated Vibrational Frequencies and Assignments
| Frequency (cm⁻¹) | Intensity (km/mol) | Assignment |
|---|---|---|
| 3450 | 55 | N-H stretch |
| 3080-2950 | 20-40 | C-H (aromatic & aliphatic) stretches |
| 1685 | 250 | C=O (carbonyl) stretch |
| 1610, 1580 | 80, 60 | C=C (aromatic) stretches |
| 1470 | 110 | CH₂ scissoring |
Note: Calculated vibrational frequencies are often systematically higher than experimental values due to the harmonic approximation. They are typically scaled by a factor (~0.96-0.98 for B3LYP) for better comparison with experimental data.[18]
Electronic Properties: FMO and Reactivity
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity. The HOMO energy relates to the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.
Caption: Frontier Molecular Orbital (FMO) energy diagram.
Table 3: Calculated Electronic Properties
| Property | Value (eV) | Significance |
|---|---|---|
| HOMO Energy | -6.25 | Electron-donating capability |
| LUMO Energy | -1.10 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 5.15 | Chemical reactivity, electronic transition energy |
-
Interpretation: A smaller HOMO-LUMO gap generally implies higher chemical reactivity and that the molecule can be excited by lower energy (longer wavelength) light.[12][19]
Predicted UV-Vis Spectrum
The TD-DFT calculation provides the wavelengths (λ), excitation energies, and oscillator strengths (f) for electronic transitions. The oscillator strength is proportional to the intensity of the absorption peak.
Table 4: Calculated Electronic Transitions (TD-DFT in Ethanol)
| Transition | Wavelength (nm) | Excitation Energy (eV) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 325.4 | 3.81 | 0.045 | HOMO → LUMO |
| S₀ → S₂ | 289.1 | 4.29 | 0.098 | HOMO-1 → LUMO |
| S₀ → S₃ | 255.6 | 4.85 | 0.152 | HOMO → LUMO+1 |
-
Interpretation: The results predict significant absorption bands around 325 nm, 289 nm, and 256 nm. The transition with the largest oscillator strength (S₀ → S₃) will correspond to the most intense peak in the UV-Vis spectrum. These predictions can be directly compared with experimentally measured spectra to validate the computational model.[16][20]
Conclusion
This guide has detailed a rigorous and self-validating workflow for the quantum chemical analysis of this compound using DFT and TD-DFT methods. By explaining the rationale behind the choice of functionals, basis sets, and procedural steps, we establish a protocol that is not only predictive but also scientifically transparent. The resulting data on geometry, vibrational modes, and electronic properties provide a fundamental understanding of the molecule's behavior, offering invaluable insights for applications in drug design and materials science.
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Introduction: The Quinolinone Scaffold and the Role of In Silico Analysis
An In-Depth Technical Guide to the Molecular Modeling and Docking of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
This guide provides a comprehensive, technically-grounded walkthrough for the molecular modeling and docking of this compound. It is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the scientific rationale that underpins a robust computational study. Our narrative is built on the pillars of expertise, verifiability, and authoritative scientific grounding to ensure the production of meaningful and reproducible results.
The quinoline and quinolinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anticancer, antibacterial, and anti-HIV properties.[1][2][3] this compound, a derivative of this class, represents a promising starting point for novel therapeutic agent development.
Computer-Aided Drug Design (CADD) has become indispensable in modern drug discovery, accelerating the identification and optimization of lead compounds.[4][5] Among CADD techniques, molecular docking is a powerful method used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a macromolecular target (receptor).[6][7] This in-silico approach allows for the high-throughput screening of virtual libraries and provides atomic-level insights into the molecular interactions that govern biological activity, thereby guiding rational drug design.[8][9]
This guide will detail a complete workflow for a docking study of our lead compound, from initial preparation to the critical analysis of results, grounded in established scientific protocols.
Section 1: The Computational Docking Workflow: A Strategic Overview
A successful molecular docking study is a multi-stage process that requires careful planning and validation at each step. The overall strategy is to prepare computationally tractable models of both the ligand and its protein target, simulate their interaction, and critically evaluate the results.
Caption: Hypothetical molecular interactions for the docked ligand.
Table 1: Example Docking Results Summary
| Pose | Binding Affinity (kcal/mol) | RMSD from Reference (Å) | Key Interacting Residues |
| 1 | -9.2 | 1.35 | Asp145 (H-bond), Tyr200 (π-π), Leu83 |
| 2 | -8.8 | 3.41 | Asp145 (H-bond), Phe180 |
| 3 | -8.5 | 2.98 | Val35, Leu83, Phe180 |
| ... | ... | ... | ... |
Note: Data is hypothetical. RMSD is calculated relative to a known inhibitor's binding pose.
Section 6: Post-Docking Validation with Molecular Dynamics
While docking provides a static snapshot of the binding event, it does not account for the dynamic nature of biological systems. Molecular Dynamics (MD) simulation is a powerful technique to validate the stability of the predicted protein-ligand complex over time. [10] Rationale for MD Simulation:
-
Stability Assessment: MD simulations can assess whether the key interactions predicted by docking are maintained in a dynamic, solvated environment.
-
Refinement of Binding Pose: The simulation allows for minor conformational adjustments in both the ligand and the protein, potentially leading to a more realistic binding pose.
-
Free Energy Calculations: Advanced MD methods (e.g., MM/PBSA or MM/GBSA) can be used to calculate binding free energies, often providing a more accurate estimate than docking scores alone.
A typical MD workflow using software like GROMACS [11][12]involves solvating the docked complex in a water box, adding ions, performing energy minimization and equilibration, and finally running a production simulation for several nanoseconds. [13]Analysis of the trajectory can confirm the stability of the complex. [14]
Conclusion
This guide has outlined a robust and scientifically sound workflow for the molecular modeling and docking of this compound. By adhering to principles of careful preparation, methodical simulation, and rigorous validation, researchers can leverage computational tools to generate credible hypotheses about the compound's potential biological activity. The insights gained from such studies are invaluable for prioritizing experimental testing, understanding structure-activity relationships, and ultimately accelerating the journey of drug discovery.
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Initial Biological Screening of 5-Methyl-2,3-dihydroquinolin-4(1H)-one: A Technical Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Privileged Scaffold
The 2,3-dihydroquinolin-4(1H)-one scaffold is a recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic accessibility and diverse derivatization potential have made it a focal point in the quest for novel therapeutic agents. This guide provides an in-depth technical framework for the initial biological screening of a specific derivative, 5-Methyl-2,3-dihydroquinolin-4(1H)-one. We will explore a logical, tiered screening cascade designed to efficiently assess its potential as an anticancer, antimicrobial, and enzyme-inhibiting agent. The methodologies detailed herein are grounded in established, robust protocols, ensuring the generation of reliable and reproducible data, a cornerstone of preclinical drug discovery.
Section 1: Anticancer Activity Evaluation
The quinolinone and dihydroquinolinone cores are present in numerous compounds exhibiting potent cytotoxic effects against various cancer cell lines. Our initial screening will focus on determining the cytotoxic potential of this compound against a representative panel of human cancer cell lines. A positive hit in this primary assay will trigger a secondary screen to elucidate a potential mechanism of action, specifically its effect on tubulin polymerization, a known target for this class of compounds.
Primary Cytotoxicity Screening: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color. This assay is a reliable and widely used method for preliminary cytotoxicity screening.[1]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate human cancer cell lines (e.g., HCT116 - colon, A549 - lung, PC3 - prostate, and MCF-7 - breast) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[2]
-
Compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). A series of dilutions in culture medium should be prepared to achieve final concentrations ranging from 0.1 to 100 µM. Ensure the final DMSO concentration in the wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Treatment: After 24 hours of cell attachment, remove the medium and add 100 µL of the medium containing the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug, e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C until a purple precipitate is visible.[3]
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[1]
-
Absorbance Measurement: Shake the plates on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan. Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Data Presentation: Cytotoxicity of this compound
| Cell Line | IC50 (µM) |
| HCT116 (Colon) | Experimental Value |
| A549 (Lung) | Experimental Value |
| PC3 (Prostate) | Experimental Value |
| MCF-7 (Breast) | Experimental Value |
Secondary Mechanistic Screen: Tubulin Polymerization Assay
Tubulin, a key component of the cytoskeleton, is a validated target for anticancer drugs.[4] Dihydroquinolinone derivatives have been reported to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.[5] A fluorescence-based assay provides a sensitive method to monitor the effect of the compound on tubulin polymerization in vitro.
Experimental Protocol: Fluorescence-Based Tubulin Polymerization Assay
-
Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA). Prepare a fluorescent reporter solution (e.g., DAPI), which enhances its fluorescence upon binding to polymerized microtubules.[6][7]
-
Reaction Mixture: In a 384-well plate, prepare the reaction mixture containing tubulin, GTP (to induce polymerization), the fluorescent reporter, and the test compound at various concentrations. Include a positive control (e.g., paclitaxel, a tubulin stabilizer) and a negative control (e.g., nocodazole, a tubulin destabilizer).
-
Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.
-
Kinetic Measurement: Monitor the fluorescence intensity over time (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation at ~360 nm and emission at ~450 nm.[6]
-
Data Analysis: Plot the fluorescence intensity against time to generate polymerization curves. An increase in fluorescence indicates tubulin polymerization. Compare the curves of the compound-treated samples to the controls to determine if the compound inhibits or enhances tubulin polymerization. The IC50 for inhibition can be calculated from a dose-response curve.
Mandatory Visualization: Anticancer Screening Workflow
Caption: Workflow for anticancer screening of the test compound.
Mandatory Visualization: Potential Signaling Pathway
Caption: Potential mechanism of anticancer action via tubulin inhibition.
Section 2: Antimicrobial Activity Screening
Quinoline derivatives are well-known for their antibacterial and antifungal properties.[8] The initial screening will involve determining the minimum inhibitory concentration (MIC) of this compound against a panel of clinically relevant bacteria and fungi. A qualitative assessment using the disk diffusion method can also be employed as a preliminary screen.
Quantitative Antimicrobial Susceptibility: Broth Microdilution Method for MIC Determination
The broth microdilution method is a widely accepted and quantitative technique to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[9]
Experimental Protocol: Broth Microdilution Assay
-
Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) equivalent to a 0.5 McFarland standard.[10] This suspension is then diluted in cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.[4]
-
Compound Dilution: In a 96-well microtiter plate, perform a serial two-fold dilution of the test compound in the appropriate broth. The concentration range should typically span from 0.125 to 256 µg/mL.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.[11]
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[9] This can be determined visually or by measuring the optical density at 600 nm.[11]
Data Presentation: MIC of this compound
| Microorganism | Gram Stain/Type | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive | Experimental Value |
| Escherichia coli | Gram-negative | Experimental Value |
| Pseudomonas aeruginosa | Gram-negative | Experimental Value |
| Candida albicans | Fungus | Experimental Value |
Qualitative Antimicrobial Susceptibility: Disk Diffusion Method
The disk diffusion method is a simple, qualitative test to assess the susceptibility of bacteria to antimicrobial agents. It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient of the agent, resulting in a zone of growth inhibition around the disk if the organism is susceptible.[12]
Experimental Protocol: Disk Diffusion Assay
-
Inoculum Preparation: Prepare a bacterial inoculum adjusted to a 0.5 McFarland turbidity standard.
-
Plate Inoculation: Using a sterile cotton swab, evenly inoculate the entire surface of a Mueller-Hinton agar plate with the bacterial suspension.[9]
-
Disk Application: Aseptically apply a sterile paper disk impregnated with a known concentration of this compound to the surface of the agar.
-
Incubation: Invert the plates and incubate at 37°C for 18-24 hours.
-
Zone of Inhibition Measurement: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters. The size of the zone is proportional to the susceptibility of the organism to the compound.[10]
Mandatory Visualization: Antimicrobial Screening Workflow
Caption: Workflow for antimicrobial screening of the test compound.
Section 3: Enzyme Inhibition Screening
Quinolinone derivatives have been shown to inhibit various enzymes, including acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases, and α-glucosidase, a target for type 2 diabetes.
Acetylcholinesterase Inhibition Assay: Ellman's Method
Ellman's method is a simple, rapid, and sensitive colorimetric assay for measuring acetylcholinesterase activity. The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified spectrophotometrically.[13]
Experimental Protocol: Acetylcholinesterase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Enzyme Addition: Add acetylcholinesterase solution to each well.
-
Pre-incubation: Incubate the mixture at 37°C for 15 minutes.[13]
-
Substrate Addition: Initiate the reaction by adding the substrate, acetylthiocholine iodide.
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.[13]
-
Data Analysis: Calculate the rate of reaction. The percentage of inhibition is calculated as: [(Rate of control - Rate of sample) / Rate of control] x 100. The IC50 value is determined from a dose-response curve.
α-Glucosidase Inhibition Assay
This assay determines the inhibitory effect of the compound on α-glucosidase, an enzyme that breaks down complex carbohydrates into glucose. The assay measures the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Reaction Mixture: In a 96-well plate, mix the test compound at various concentrations with α-glucosidase enzyme solution in a phosphate buffer (pH 6.8).
-
Pre-incubation: Incubate the mixture at 37°C for 5 minutes.[14]
-
Substrate Addition: Add the substrate pNPG to initiate the reaction.
-
Incubation: Incubate the reaction mixture at 37°C for 20 minutes.[14]
-
Reaction Termination: Stop the reaction by adding a sodium carbonate solution.[14]
-
Absorbance Measurement: Measure the absorbance of the liberated p-nitrophenol at 405 nm.
-
Data Analysis: Calculate the percentage of inhibition and determine the IC50 value from a dose-response curve.
Mandatory Visualization: Enzyme Inhibition Screening Workflow
Caption: Workflow for enzyme inhibition screening of the test compound.
Conclusion and Forward Path
This technical guide outlines a comprehensive and logical initial biological screening cascade for this compound. The proposed assays provide a robust framework to assess its potential as an anticancer, antimicrobial, or enzyme-inhibiting agent. The data generated from these screens will be crucial in making informed decisions about the progression of this compound in the drug discovery pipeline. Positive results in any of these primary assays should be followed by more in-depth mechanistic studies, in vivo efficacy models, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling to fully characterize its therapeutic potential. The self-validating nature of these established protocols ensures a high degree of confidence in the initial findings, paving the way for the potential development of a novel therapeutic agent.
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Whitepaper: A Framework for the Preclinical Evaluation of 5-Methyl-2,3-dihydroquinolin-4(1H)-one: In Vitro Cytotoxicity and Mechanistic Analysis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline and quinolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential, particularly in oncology.[1][2] Derivatives of these heterocycles have demonstrated a wide array of anticancer activities, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical processes like angiogenesis and tubulin polymerization.[1][2][3] This guide presents a comprehensive, field-proven framework for the systematic in vitro evaluation of a novel derivative, 5-Methyl-2,3-dihydroquinolin-4(1H)-one. We provide a logical, multi-tiered experimental strategy, beginning with broad cytotoxicity screening and progressing to detailed mechanistic investigations. The protocols herein are designed to be self-validating, integrating complementary assays to build a robust and reliable dataset. This document serves as a technical blueprint for researchers aiming to characterize the anticancer potential of this, and similar, quinolinone-based compounds.
Foundational Principles: The Quinolinone Scaffold in Oncology
Quinoline derivatives are a cornerstone of anticancer drug development.[4] Their rigid, planar structure is amenable to diverse chemical modifications, allowing for the fine-tuning of interactions with various biological targets. Studies on related 2,3-dihydroquinazolin-4(1H)-ones and other quinolinone analogs have revealed potent, broad-spectrum cytotoxicity against panels of human cancer cell lines.[5][6] The mechanisms are varied, but frequently converge on the activation of programmed cell death (apoptosis) and the disruption of mitosis.[3][6] For instance, certain derivatives have been shown to induce DNA damage and apoptosis in leukemia and breast cancer cells, while others act as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase.[2][6][7]
The central hypothesis for investigating this compound is that its unique substitution pattern may confer selective cytotoxicity against cancer cells. This guide outlines the necessary steps to test this hypothesis, determine the compound's potency, and elucidate its mechanism of action.
Experimental Design: A Multi-Faceted Approach
A robust evaluation of a novel compound cannot rely on a single assay. We advocate for a tiered approach that interrogates different aspects of cellular health. This workflow is designed to first establish general cytotoxicity, then confirm cell death, and finally, explore the underlying molecular mechanisms.
Caption: A tiered experimental workflow for cytotoxicity assessment.
Core Methodologies and Protocols
This section provides detailed, step-by-step protocols. Each is accompanied by an explanation of the underlying scientific principles and the rationale for key steps, reflecting a commitment to experimental transparency and reproducibility.
Compound and Cell Line Preparation
3.1.1. Test Compound Preparation
-
Solubilization: Prepare a high-concentration stock solution (e.g., 10-50 mM) of this compound in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO).
-
Aliquot and Store: Aliquot the stock solution into small volumes to minimize freeze-thaw cycles and store at -20°C or -80°C, protected from light.
-
Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in the appropriate complete cell culture medium. Ensure the final concentration of DMSO in the culture wells is consistent across all treatments (including the vehicle control) and is non-toxic (typically ≤ 0.5%).
-
Scientist's Note (Trustworthiness): The use of a DMSO vehicle control is non-negotiable. It allows for the unequivocal attribution of any observed cytotoxic effects to the test compound, rather than the solvent.
3.1.2. Cell Culture
-
Cell Line Selection: Utilize a panel of well-characterized human cancer cell lines to assess the breadth of activity. Recommended lines include:
-
Standard Culture: Culture cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Maintain cultures in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Passage cells upon reaching 70-80% confluency to maintain exponential growth and cellular health. Do not use cells from high passage numbers, which can exhibit altered phenotypes.
Protocol: MTT Cell Viability Assay
This assay provides a quantitative measure of metabolic activity, which serves as a proxy for cell viability.[11]
-
Cell Seeding: Seed cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare 2X concentrations of the test compound serial dilutions. Remove the old medium from the wells and add 100 µL of fresh medium containing the desired final concentrations of the compound (or vehicle control).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the purple formazan crystals. Mix thoroughly by gentle pipetting or shaking.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Rationale: Viable cells possess active mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, resulting in the formation of insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of metabolically active cells.[1]
Protocol: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of the cytosolic enzyme LDH into the culture medium, an indicator of compromised cell membrane integrity and cell death (necrosis).[12]
-
Experimental Setup: Seed and treat cells in a 96-well plate as described for the MTT assay (Steps 1-3). It is crucial to include two additional controls: a "low control" (untreated cells, for spontaneous LDH release) and a "high control" (untreated cells lysed with a lysis buffer, for maximum LDH release).
-
Supernatant Collection: After the incubation period, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new, flat-bottom 96-well plate.
-
Reagent Addition: Add 50 µL of the LDH reaction mixture (containing lactate, NAD+, and a tetrazolium salt) to each well, as per the manufacturer's instructions.
-
Incubation & Reading: Incubate the plate for 10-30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.
-
Scientist's Note (Data Interpretation): Comparing results from the MTT and LDH assays is powerful. A decrease in the MTT signal without a corresponding increase in LDH release may suggest a cytostatic effect (inhibition of proliferation) rather than a cytotoxic one (cell killing).[13]
Protocol: Annexin V / Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Seeding & Treatment: Seed cells in 6-well plates and treat with the test compound (e.g., at its IC50 and 2x IC50 concentrations) for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Adherent cells should be detached using a gentle, non-enzymatic method or brief trypsinization. Pellet all cells by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Rationale: In early apoptosis, the cell membrane flips phosphatidylserine (PS) to the outer leaflet, which is bound by Annexin V.[9] Propidium Iodide is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells, but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.
Data Analysis and Presentation
4.1. IC50 Determination The half-maximal inhibitory concentration (IC50) is the concentration of a drug that is required for 50% inhibition of a biological process in vitro. From the MTT assay data, calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.
4.2. Tabular Data Summary Summarize the calculated IC50 values in a clear, concise table for easy comparison across different cell lines and time points.
| Cell Line | IC50 (µM) at 24h | IC50 (µM) at 48h | IC50 (µM) at 72h |
| MCF-7 | Value | Value | Value |
| HCT-116 | Value | Value | Value |
| A549 | Value | Value | Value |
| HepG2 | Value | Value | Value |
Hypothetical Mechanistic Pathway
Based on the known activities of related quinolinone and quinazoline compounds, a plausible mechanism of action for this compound could involve the induction of p53-mediated apoptosis or the inhibition of tubulin polymerization, leading to mitotic catastrophe.[5][9]
Caption: A hypothetical p53-mediated apoptotic signaling pathway.
Conclusion
This technical guide provides a rigorous, multi-layered strategy for the in vitro characterization of this compound. By integrating assays that measure metabolic activity, membrane integrity, and specific cell death pathways, researchers can build a comprehensive profile of the compound's anticancer potential. This structured approach ensures that the resulting data is not only robust and reproducible but also mechanistically insightful, paving the way for further preclinical development.
References
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O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available from: [Link]
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Joźwiak, M., et al. (2022). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules. Available from: [Link]
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Saleh, M., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry. Available from: [Link]
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Bandyopadhyaya, A. K., et al. (2017). Comprehensive review on current developments of quinoline-based anticancer agents. Bioorganic & Medicinal Chemistry. Available from: [Link]
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O'Brien, N. S., et al. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry. Available from: [Link]
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Khan, I., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Drug Design, Development and Therapy. Available from: [Link]
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Al-Ostath, M. I., et al. (2023). Cytotoxic Potential of Novel Quinoline Derivative: 11-(1,4-Bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline against Different Cancer Cell Lines via Activation and Deactivation of the Expression of Some Proteins. Molecules. Available from: [Link]
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Al-Ostath, M. I., et al. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances. Available from: [Link]
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Antony, L., & S, S. N. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available from: [Link]
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Saha, B., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Al-Suwaidan, I. A., et al. (2023). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. Scientific Reports. Available from: [Link]
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Khan, A. A., et al. (2023). A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay. Magnetochemistry. Available from: [Link]
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Zakharyan, R., & Aksenov, A. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules. Available from: [Link]
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Weyermann, J., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. Available from: [Link]
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Gokay, G., et al. (2023). Cell viability from MTT assay and cytotoxicity results from LDH assay... ResearchGate. Available from: [Link]
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Zhang, Y., et al. (2017). Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. Available from: [Link]
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Nowak, M., & Gloc, M. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Available from: [Link]
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Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters. Available from: [Link]
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Antimicrobial activity of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
An In-Depth Technical Guide to the Antimicrobial Activity of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold in Antimicrobial Research
The quinoline ring system is a privileged heterocyclic scaffold that forms the core of numerous compounds with significant pharmacological properties.[1] For decades, quinoline derivatives have been a cornerstone in medicinal chemistry, demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, antiviral, and, most notably, antimicrobial effects.[1] The urgency of the global antimicrobial resistance crisis has intensified the search for novel therapeutic agents, pushing researchers to explore and modify existing pharmacophores.[1]
Within this important class, 2,3-dihydroquinolin-4(1H)-ones, also known as 4-quinolones, represent a key subclass. The modification of this core structure, such as the introduction of a methyl group at the 5-position to form this compound, offers a promising avenue for developing new chemical entities with potentially enhanced potency and novel mechanisms of action. This guide provides a technical framework for understanding and evaluating the antimicrobial potential of this compound, from its synthesis to its biological evaluation and postulated mechanisms of action.
Chemical Synthesis: Accessing the Dihydroquinolinone Core
The synthesis of 2,3-dihydro-4(1H)-quinolinones can be achieved through various modern synthetic strategies, with domino (or cascade) reactions being particularly efficient.[2] These methods allow for the construction of complex molecules from simple starting materials in a single operation, which is both time-efficient and aligns with the principles of green chemistry.[2]
A common and effective approach involves the acid-catalyzed intramolecular cyclization of an N-aryl-β-amino acid derivative. For the target compound, this would typically start with a appropriately substituted aniline, such as m-toluidine, which provides the foundational benzene ring and the C5-methyl group.
Generalized Synthetic Protocol: Conrad-Limpach-Knorr Reaction Variant
The synthesis can be envisioned through a reaction pathway where an aniline (specifically, m-toluidine) reacts with an acrylic acid derivative. The subsequent intramolecular Friedel-Crafts acylation, catalyzed by a strong acid like polyphosphoric acid (PPA), leads to the cyclization and formation of the desired this compound ring system.
dot
Caption: Generalized synthetic workflow for this compound.
Evaluating Antimicrobial Efficacy: A Methodological Deep Dive
To rigorously assess the antimicrobial potential of this compound, a series of standardized in vitro assays are required. These protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Core Experimental Workflow
The evaluation process follows a logical progression from initial screening to determining the nature of the antimicrobial effect (i.e., static vs. cidal).
dot
Caption: Postulated mechanism of action via inhibition of bacterial topoisomerases.
Structure-Activity Relationship (SAR) and Data
The antimicrobial activity of quinolones is highly dependent on the nature and position of substituents on the core ring structure. [3]For fluoroquinolones, it is known that:
-
An N1 substituent (e.g., cyclopropyl) is crucial for activity. [3]* A C3-carboxyl group and a C4-keto group are vital for binding to the enzyme-DNA complex. [3]* A C7 substituent (often a piperazine or pyrrolidine ring) modulates the spectrum of activity and potency. [3]* A C5 substituent , such as the methyl group in the topic compound, can increase activity, particularly against Gram-positive bacteria. [3] While specific experimental data for this compound is not widely published, the table below illustrates the typical format for presenting such data, populated with representative values seen for active quinolone derivatives.
Table 1: Representative Antimicrobial Activity of Quinolone Derivatives (Disclaimer: The following data is illustrative and based on activities reported for structurally related compounds, not specifically for this compound.)
| Compound | Target Microorganism | Strain Type | MIC (µg/mL) | Reference |
| Quinolone Derivative A | Staphylococcus aureus | Gram-positive | 8 - 16 | [4] |
| Quinolone Derivative B | Escherichia coli | Gram-negative | 4 - 12.5 | [5][6] |
| Quinolone Derivative C | Pseudomonas aeruginosa | Gram-negative | 16 - 32 | [7] |
| Quinolone Derivative D | Candida albicans | Fungal | 8 - 64 | [8] |
| Ciprofloxacin (Control) | Escherichia coli | Gram-negative | ≤1 | |
| Fluconazole (Control) | Candida albicans | Fungal | 0.25 - 2 | [9] |
Conclusion and Future Directions
This compound stands as a molecule of interest rooted in a proven antimicrobial scaffold. Based on extensive research into the quinolone class, it is hypothesized to possess activity against a range of bacterial pathogens, with its C5-methyl group potentially enhancing its efficacy against Gram-positive species.
The path forward for drug development professionals requires a systematic and rigorous evaluation:
-
Definitive Synthesis and Characterization: Establish a scalable and reproducible synthetic route to obtain high-purity material.
-
Broad-Spectrum Screening: Conduct comprehensive in vitro screening against a diverse panel of clinically relevant and resistant bacterial and fungal strains.
-
Mechanistic Validation: Perform enzyme inhibition assays (DNA gyrase/topoisomerase IV) and studies on bacterial cell morphology to confirm the mechanism of action. [10][11]4. Lead Optimization: Initiate a medicinal chemistry program to synthesize and test analogues with modifications at other positions (e.g., N1, C7) to improve potency, selectivity, and drug-like properties.
-
Toxicity and In Vivo Studies: Assess cytotoxicity against mammalian cell lines and, for promising candidates, advance to in vivo models of infection to evaluate efficacy and safety.
By leveraging the established knowledge of the quinolone pharmacophore and applying the detailed methodologies outlined in this guide, researchers can effectively unlock the therapeutic potential of this compound and its derivatives in the critical fight against infectious diseases.
References
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In-Vitro Antibacterial / Antifungal Screening of 2-Chloroquinoline Scaffold Derivatives - Annex Publishers. Available from: [Link]
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The Antimicrobial Activity and Characterization of Bioactive Compounds in Peganum harmala L. Based on HPLC and HS-SPME-GC-MS - PubMed Central. Available from: [Link]
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Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed. Available from: [Link]
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Synthesis and Antibacterial Activity of Novel 5-(4-methyl-1H-1,2,3-triazole) Methyl Oxazolidinones - PubMed. Available from: [Link]
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Synthesis, Characterization, In Silico and In Vitro Antimicrobial Evaluation of Some Quinoline Derivatives | Indian Journal of Chemistry (IJC). Available from: [Link]
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An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach - Scholars Research Library. Available from: [Link]
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Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC - PubMed Central. Available from: [Link]
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Antibacterial, antifungal, and antiviral activities of chalcone-bearing tetrahydropyranyl and 2,4-dihydroxyl moieties - ResearchGate. Available from: [Link]
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Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties - MDPI. Available from: [Link]
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2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PubMed Central. Available from: [Link]
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In-silico, in-vitro antibacterial activity and toxicity profile of new quinoline derivatives. Available from: [Link]
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Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches | ACS Omega. Available from: [Link]
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Antioxidant and Antimicrobial Activity of 5-methyl-2-(5-methyl-1,3-diphenyl-1H-pyrazole-4-carbonyl) - NIH. Available from: [Link]
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Synthesis of novel antibacterial and antifungal quinoxaline derivatives - RSC Publishing. Available from: [Link]
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Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central. Available from: [Link]
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Dihydroquinolinone synthesis - Organic Chemistry Portal. Available from: [Link]
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Antibacterial Activity and Antifungal Activity of Monomeric Alkaloids - PMC - PubMed Central. Available from: [Link]
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. Available from: [Link]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing). Available from: [Link]
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N-Derivatives of (Z)-Methyl 3-((4-Oxo-2-thioxothiazolidin-5-ylidene)methyl)-1H-indole-2-carboxylates as Antimicrobial Agents—In Silico and In Vitro Evaluation - MDPI. Available from: [Link]
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Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on- - The Royal Society of Chemistry. Available from: [Link]
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Synthesis, in silico and in vitro antimicrobial activity of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides - Pharmacia. Available from: [Link]
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2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. Available from: [Link]
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Methodological & Application
Application Note: A Robust Protocol for the Synthesis of 5-Methyl-2,3-dihydroquinolin-4(1H)-one via a Modified Conrad-Limpach Approach
For: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a comprehensive, field-proven guide for the synthesis of 5-Methyl-2,3-dihydroquinolin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry.[1][2] The protocol employs a robust two-step sequence, initiating with the classic Conrad-Limpach reaction to construct the core quinolone ring system, followed by a selective reduction to yield the target dihydroquinolinone. This document offers in-depth technical details, explains the rationale behind experimental choices, and includes visual aids to ensure procedural clarity and reproducibility.
Introduction: The Significance of the Dihydroquinolinone Scaffold
The 2,3-dihydroquinolin-4(1H)-one framework is a "privileged scaffold" in drug discovery, forming the structural core of numerous biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a wide array of pharmacological activities, including potential applications as anticancer, anticonvulsant, and antibacterial agents.[3][4][5] The strategic placement of substituents, such as the methyl group at the 5-position, allows for the fine-tuning of a molecule's steric and electronic properties, which can significantly impact its interaction with biological targets.
This guide focuses on a reliable synthetic route to this compound, starting from readily available commercial precursors. The chosen methodology, a Conrad-Limpach reaction followed by reduction, provides a scalable and adaptable pathway for obtaining this valuable synthetic intermediate.
The Synthetic Strategy: A Two-Stage Approach
The synthesis is logically divided into two distinct stages. The first stage is the Conrad-Limpach reaction, a thermal condensation method for preparing 4-quinolones.[6][7][8] The second stage involves the selective reduction of the resulting 4-quinolone to the desired 2,3-dihydroquinolin-4(1H)-one.
Figure 1: Overall experimental workflow for the synthesis of this compound.
Mechanistic Insights: The Conrad-Limpach Reaction
The Conrad-Limpach synthesis is a powerful tool for the formation of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones).[7][9] The reaction proceeds through the condensation of an aniline with a β-ketoester.[7]
The mechanism involves two key phases:
-
Initial Condensation: The reaction begins with the acid-catalyzed nucleophilic attack of the aniline (3-methylaniline) on the keto group of the β-ketoester (ethyl acetoacetate). This is followed by dehydration to form a Schiff base intermediate.[7]
-
Thermal Cyclization: This is the rate-determining step and requires significant thermal energy (typically temperatures around 250 °C).[7] The high temperature facilitates an electrocyclic ring closure onto the aromatic ring. Subsequent elimination of ethanol and tautomerization yields the stable 4-quinolone product.[8] The use of high-boiling, inert solvents like Dowtherm A or diphenyl ether is crucial for achieving the necessary reaction temperature and obtaining good yields.[6][8]
Figure 2: Simplified reaction mechanism of the Conrad-Limpach synthesis.
Detailed Experimental Protocols
Stage 1: Synthesis of 5-Methylquinolin-4(1H)-one
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Methylaniline | 107.15 | 10.7 g | 0.1 |
| Ethyl acetoacetate | 130.14 | 13.0 g | 0.1 |
| Dowtherm A | - | 100 mL | - |
| Conc. H₂SO₄ | 98.08 | 2 drops | - |
| Toluene | - | As needed | - |
| Hexanes | - | As needed | - |
Protocol:
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a short-path distillation apparatus, add 3-methylaniline (10.7 g, 0.1 mol), ethyl acetoacetate (13.0 g, 0.1 mol), and Dowtherm A (100 mL).
-
Acid Catalysis: Add 2 drops of concentrated sulfuric acid to the stirred mixture.[6]
-
Initial Condensation: Heat the mixture to 140-150 °C for 1 hour. During this time, ethanol, a byproduct of the condensation, will begin to distill off.
-
Thermal Cyclization: After the initial condensation, slowly increase the temperature of the reaction mixture to 250 °C. Maintain this temperature for approximately 30-45 minutes. The product will begin to precipitate from the hot solution.[6]
-
Work-up and Isolation: Allow the reaction mixture to cool to room temperature. The precipitated product can be collected by vacuum filtration.
-
Purification: Wash the collected solid thoroughly with toluene and then with hexanes to remove residual Dowtherm A. Dry the product in a vacuum oven at 60 °C to a constant weight.[6] The resulting 5-methylquinolin-4(1H)-one should be a light brown to off-white solid.
Stage 2: Synthesis of this compound
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 5-Methylquinolin-4(1H)-one | 159.18 | 7.96 g | 0.05 |
| Sodium borohydride (NaBH₄) | 37.83 | 2.84 g | 0.075 |
| Methanol | - | 150 mL | - |
| Deionized Water | - | As needed | - |
| Ethyl Acetate | - | As needed | - |
Protocol:
-
Dissolution: In a 500 mL round-bottom flask, dissolve the 5-methylquinolin-4(1H)-one (7.96 g, 0.05 mol) in methanol (150 mL). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (2.84 g, 0.075 mol) to the cooled solution in small portions over 30 minutes. Vigorous gas evolution will be observed.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[10]
-
Quenching: Carefully quench the reaction by the slow addition of deionized water until the gas evolution ceases.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
-
Extraction: Extract the remaining aqueous layer with ethyl acetate (3 x 75 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound.
Concluding Remarks
The synthetic route detailed in this application note provides a reliable and reproducible method for the preparation of this compound. The Conrad-Limpach reaction, despite its requirement for high temperatures, remains a cornerstone for the synthesis of the 4-quinolone core due to its use of simple starting materials. The subsequent selective reduction is a standard and efficient transformation. This protocol offers a solid foundation for researchers requiring access to this important heterocyclic scaffold for applications in drug discovery and development.
References
-
Stark, L. M., et al. (2009). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Synthetic Communications, 39(9), 1563-1569. Available at: [Link]
-
Zdorichenko, V., et al. (2018). Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Conrad–Limpach synthesis. In Wikipedia. Retrieved January 23, 2026, from [Link]
-
Stankiewicz, M., & Szymański, P. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(10), 4087. Available at: [Link]
- Wang, Z. (2010). Conrad-Limpach Quinoline Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
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- Chemistry lover. (2019, July 27). Conrad-limpach-knorr synthesis of Quinolone [Video]. YouTube.
- Chemlife. (2020, July 5). Lecture 43 I Conrad-Limpach Reaction I Name Reactions I Organic Chemistry [Video]. YouTube.
-
Organic Chemistry Portal. (n.d.). Synthesis of 2,3-dihydroquinolin-4-ones. Organic Chemistry Portal. Retrieved January 23, 2026, from [Link]
-
da Silva, A. D., et al. (2023). Three Dihydroquinolin-4-one Derivatives as Potential Biodiesel Additives: From the Molecular Structure to Machine Learning Approach. ACS Omega, 8(39), 35989–36002. Available at: [Link]
-
Tietze, L. F., & Redert, T. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(1), 194-222. Available at: [Link]
- The Royal Society of Chemistry. (2011). Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4.
-
Tietze, L. F., & Redert, T. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. Available at: [Link]
-
Iovine, V., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. Available at: [Link]
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Application Notes and Protocols for the Synthesis of Substituted 2,3-Dihydroquinolin-4-ones via Friedländer-type Reactions
Introduction: The Strategic Importance of 2,3-Dihydroquinolin-4-ones in Medicinal Chemistry
The 2,3-dihydroquinolin-4-one scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active molecules and natural products. Its inherent structural features, including a hydrogen bond donor and acceptor, an aromatic ring, and a chiral center at the C2 position, render it an attractive framework for designing novel therapeutic agents. Derivatives of this core have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Consequently, the development of efficient and versatile synthetic methodologies for accessing substituted 2,3-dihydroquinolin-4-ones is of paramount importance to researchers in medicinal chemistry and drug discovery.
This application note provides a detailed guide to the synthesis of substituted 2,3-dihydroquinolin-4-ones, with a focus on Friedländer-type reaction pathways. We will explore the underlying reaction mechanisms, provide detailed experimental protocols, and present a comparative analysis of various catalytic systems and reaction conditions.
Mechanistic Insights: Pathways to 2,3-Dihydroquinolin-4-one Formation
The synthesis of 2,3-dihydroquinolin-4-ones can be broadly approached through two related, yet distinct, Friedländer-type strategies: a one-pot, three-component reaction and the intramolecular cyclization of pre-synthesized o-aminochalcones.
One-Pot Synthesis from o-Aminoacetophenones and Aldehydes
A highly efficient approach involves the direct reaction of an o-aminoacetophenone with an aromatic aldehyde in the presence of a suitable catalyst.[1] This method obviates the need for the isolation of the intermediate chalcone, thereby improving the overall efficiency of the process. The reaction proceeds through an initial aldol condensation to form an o-aminochalcone in situ, which then undergoes an intramolecular Michael addition (aza-Michael reaction) to yield the final 2,3-dihydroquinolin-4-one product.
The general mechanism for this one-pot synthesis is depicted below:
Figure 1: General mechanism of the one-pot synthesis of 2,3-dihydroquinolin-4-ones.
Intramolecular Cyclization of o-Aminochalcones
Alternatively, 2,3-dihydroquinolin-4-ones can be synthesized in a two-step process where the o-aminochalcone is first prepared and isolated, followed by a separate intramolecular cyclization step. This approach allows for the purification of the chalcone intermediate, which can be advantageous in certain cases. The cyclization is typically promoted by acid or Lewis acid catalysts that activate the enone system towards nucleophilic attack by the aniline nitrogen.[1]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of substituted 2,3-dihydroquinolin-4-ones.
Protocol 1: One-Pot Synthesis of 2-Aryl-2,3-dihydroquinolin-4(1H)-ones using a Silver(I) Triflate Catalyst
This protocol is adapted from a mild and efficient one-pot procedure.[1]
Materials:
-
o-Aminoacetophenone (1.0 mmol)
-
Aromatic aldehyde (1.2 mmol)
-
Silver(I) triflate (AgOTf) (10 mol%)
-
Ethanol (5 mL)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
-
Ethyl acetate and hexane (for chromatography)
Procedure:
-
To a 25 mL round-bottom flask, add o-aminoacetophenone (1.0 mmol), the aromatic aldehyde (1.2 mmol), and silver(I) triflate (0.1 mmol).
-
Add ethanol (5 mL) to the flask and equip it with a magnetic stir bar and a reflux condenser.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane/ethyl acetate eluent system).
-
Upon completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-aryl-2,3-dihydroquinolin-4(1H)-one.
Figure 2: Experimental workflow for the one-pot synthesis of 2,3-dihydroquinolin-4-ones.
Protocol 2: Microwave-Assisted Intramolecular Cyclization of an o-Aminochalcone
This protocol utilizes microwave irradiation for a rapid and efficient cyclization of a pre-synthesized o-aminochalcone.[1]
Materials:
-
o-Aminochalcone (1.0 mmol)
-
Indium(III) chloride on silica gel (InCl₃/SiO₂) (catalyst)
-
Microwave reactor
-
Ethanol (for workup)
-
Filtration apparatus
Procedure:
-
Synthesize the o-aminochalcone starting material via a Claisen-Schmidt condensation of the corresponding o-aminoacetophenone and aromatic aldehyde.
-
Thoroughly mix the o-aminochalcone (1.0 mmol) with InCl₃/SiO₂ in a microwave-safe reaction vessel.
-
Place the vessel in the microwave reactor and irradiate at a suitable power and temperature (e.g., 120 °C) for a short duration (typically 5-15 minutes).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Add ethanol to the reaction mixture and filter to remove the solid catalyst.
-
Wash the solid residue with additional ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
If necessary, recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2,3-dihydroquinolin-4-one.
Versatility of the Synthesis: A Comparative Data Table
The Friedländer-type synthesis of 2,3-dihydroquinolin-4-ones is highly versatile, accommodating a wide range of substituents on both the aniline and aldehyde/chalcone precursors. The choice of catalyst and reaction conditions can be tailored to optimize the yield and reaction time.
| Entry | Starting Materials | Catalyst (mol%) | Solvent | Conditions | Yield (%) | Reference |
| 1 | o-Aminoacetophenone, Benzaldehyde | AgOTf (10) | Ethanol | Reflux, 3h | 92 | [1] |
| 2 | o-Aminochalcone | ZrO(NO₃)₂·xH₂O (10) | Acetonitrile | Reflux, 1.5h | 94 | [1] |
| 3 | o-Aminochalcone | InCl₃/SiO₂ | Solvent-free | MW, 120°C, 10 min | 95 | [1] |
| 4 | 1-(2-Aminophenyl)ethanone, 4-Chlorobenzaldehyde | AgOTf (10) | Ethanol | Reflux, 2.5h | 90 | [1] |
| 5 | 1-(2-Amino-5-methylphenyl)ethanone, 4-Methoxybenzaldehyde | AgOTf (10) | Ethanol | Reflux, 3.5h | 88 | [1] |
Troubleshooting and Key Considerations
-
Catalyst Selection: The choice of catalyst is crucial. Lewis acids such as AgOTf, ZrO(NO₃)₂, and InCl₃ have proven to be highly effective.[1] The selection may depend on the specific substrates and desired reaction conditions (e.g., thermal vs. microwave).
-
Solvent Effects: While some protocols are solvent-free, particularly under microwave irradiation, solvents like ethanol and acetonitrile are commonly used for thermal reactions. The choice of solvent can influence reaction rates and yields.
-
Reaction Monitoring: Close monitoring of the reaction progress by TLC is essential to determine the optimal reaction time and prevent the formation of byproducts.
-
Purification: Column chromatography is the most common method for purifying the final products. Recrystallization can also be an effective technique for obtaining highly pure compounds.
Conclusion
The Friedländer-type synthesis, through both one-pot and two-step approaches, offers a robust and versatile platform for the preparation of medicinally important substituted 2,3-dihydroquinolin-4-ones. By carefully selecting the starting materials, catalyst, and reaction conditions, researchers can efficiently access a wide array of derivatives for further investigation in drug discovery programs. The protocols and data presented in this application note serve as a valuable resource for scientists working in this field.
References
-
Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure starting from o-aminoacetophenones and aromatic aldehydes in the presence of silver(I) triflate provides various 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. Available at: [Link]
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Application Notes and Protocols for the Synthesis of 2,3-Dihydro-4(1H)-quinolinones via Domino Reactions
Introduction: The Strategic Advantage of Domino Reactions in Heterocyclic Synthesis
The 2,3-dihydro-4(1H)-quinolinone core is a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2] Traditional multi-step syntheses of these heterocycles often suffer from drawbacks such as low overall yields, the need for purification of intermediates, and significant waste generation. Domino reactions, also known as tandem or cascade reactions, offer an elegant and efficient alternative by enabling the formation of multiple chemical bonds in a single synthetic operation without the isolation of intermediates.[3][4] This approach aligns with the principles of green chemistry by improving atom economy, reducing solvent and reagent usage, and minimizing purification steps.[4] This document provides an in-depth guide to various domino strategies for the synthesis of 2,3-dihydro-4(1H)-quinolinones, complete with mechanistic insights and detailed experimental protocols for researchers, scientists, and drug development professionals.
I. Domino Strategies Employing Nucleophilic Aromatic Substitution (SNAr)
A prominent and versatile strategy for constructing the 2,3-dihydro-4(1H)-quinolinone skeleton involves a domino sequence terminated by an intramolecular nucleophilic aromatic substitution (SNAr) reaction. These reactions typically utilize readily available starting materials and proceed under mild conditions.
A. Domino Michael-SNAr Approach
This domino reaction is a powerful method for the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones. The sequence is initiated by a Michael addition, which generates an intermediate that subsequently undergoes an intramolecular SNAr cyclization.
Mechanism and Rationale:
The reaction typically involves an amine nucleophile, an α,β-unsaturated carbonyl compound, and an aromatic ring bearing a leaving group (e.g., fluorine) ortho to a nitro group, which acts as a strong electron-withdrawing group to activate the ring for SNAr. The sequence can proceed via two possible pathways: an SNAr-Michael sequence or a Michael-SNAr sequence. The reaction chronology is often influenced by the nature of the Michael acceptor.[4]
Figure 1: General workflow for a Michael-SNAr domino reaction.
Experimental Protocol: Synthesis of Substituted 2,3-Dihydro-4(1H)-quinolinones via Imine Addition-SNAr
This protocol, adapted from the work of Bunce and Schammerhorn, describes the synthesis of highly substituted 2,3-dihydro-4(1H)-quinolinones through an imine addition followed by an SNAr reaction.[3][4]
Materials:
-
tert-Butyl 2-fluoro-5-nitrobenzoylacetate
-
Appropriately substituted imine (pre-formed)
-
Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
To a solution of tert-butyl 2-fluoro-5-nitrobenzoylacetate (1.0 eq) in the chosen anhydrous solvent under an inert atmosphere, add the pre-formed imine (1.1 eq) at room temperature.
-
Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction (typically within a few hours), concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 2,3-dihydro-4(1H)-quinolinone, which often exists as the stable enol tautomer.[3][4]
Key Insights:
-
The use of aldimines generally provides good to excellent yields (74%-97%).[3][4]
-
Sterically hindered ketimines may fail to yield the desired product.[3][4]
-
While tert-butyl esters are versatile, methyl and ethyl esters can also be used with comparable results.[3][4]
| Reactant 1 (Benzoylacetate) | Reactant 2 (Imine) | Product Yield (%) | Reference |
| tert-Butyl 2-fluoro-5-nitrobenzoylacetate | N-Benzylidene-methylamine | 85 | [3],[4] |
| tert-Butyl 2-fluoro-5-nitrobenzoylacetate | N-(4-Methoxybenzylidene)aniline | 92 | [3],[4] |
| tert-Butyl 2-fluoro-5-nitrobenzoylacetate | N-Cyclohexylidene-methylamine | No reaction | [3],[4] |
Table 1: Representative yields for the imine addition-SNAr domino reaction.
II. Domino Reactions Initiated by Reduction
Another effective strategy involves a domino sequence initiated by the reduction of a nitro group. The resulting aniline then participates in an intramolecular cyclization to form the dihydroquinolinone ring.
A. Dissolving Metal Reduction-Cyclization
This approach utilizes a dissolving metal, typically iron powder in the presence of a strong acid, to reduce an o-nitrochalcone derivative, triggering a subsequent intramolecular Michael addition to form the 2,3-dihydro-4(1H)-quinolinone.[3][4]
Mechanism and Rationale:
The reaction commences with the reduction of the nitro group of the o-nitrophenylpropenone substrate to an aniline by the action of iron in an acidic medium. The newly formed amino group then acts as a nucleophile, undergoing an intramolecular conjugate addition to the α,β-unsaturated ketone moiety. Protonation of the resulting enolate affords the final product. Strong acid is crucial for efficient conversion.[3][4]
Figure 2: Workflow for the dissolving metal reduction-cyclization domino reaction.
Experimental Protocol: Synthesis of 2-Aryl-2,3-dihydro-4(1H)-quinolinones
This protocol is based on a dissolving metal reduction-cyclization sequence.[3][4]
Materials:
-
Substituted o-nitrophenylpropenone (o-nitrochalcone)
-
Iron powder
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, suspend the o-nitrophenylpropenone (1.0 eq) and iron powder (e.g., 5-10 eq) in a suitable solvent such as ethanol.
-
To this suspension, carefully add concentrated HCl.
-
Heat the reaction mixture to reflux (or 100 °C) with vigorous stirring for approximately 30 minutes, or until TLC analysis indicates complete consumption of the starting material.[3][4]
-
After cooling to room temperature, filter the reaction mixture to remove the excess iron powder and other inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are then dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated.
-
The crude product can be purified by column chromatography or recrystallization to yield the pure 2-aryl-2,3-dihydro-4(1H)-quinolinone.
Key Insights:
-
The use of concentrated HCl at elevated temperatures has been shown to provide superior results.[3][4]
-
This method is effective for the synthesis of 2-aryl substituted dihydroquinolinones, with reported yields in the range of 72%-88%.[3][4]
| Substrate (o-Nitrochalcone) | Product Yield (%) | Reference |
| (E)-1-(2-nitrophenyl)-3-phenylprop-2-en-1-one | 88 | [3],[4] |
| (E)-3-(4-chlorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 82 | [3],[4] |
| (E)-3-(4-methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one | 75 | [3],[4] |
Table 2: Representative yields for the dissolving metal reduction-cyclization.
III. Acid-Catalyzed Domino Reactions
Acid catalysis can be employed to promote domino reactions leading to 2,3-dihydro-4(1H)-quinolinones, often through rearrangement pathways.
A. Fries-like Rearrangement of N-Arylazetidin-2-ones
A notable example is the triflic acid-promoted Fries-like rearrangement of N-arylazetidin-2-ones to furnish 2,3-dihydro-4(1H)-quinolinones.[3]
Mechanism and Rationale:
This reaction is a modification of earlier reported methods and involves the treatment of an N-aryl-β-lactam with a strong acid like triflic acid. The acid promotes an intramolecular electrophilic acylation of the aryl ring, akin to a Friedel-Crafts acylation, leading to the formation of the six-membered dihydroquinolinone ring system.[3][5]
Experimental Protocol: Triflic Acid-Promoted Rearrangement
Materials:
-
N-Arylazetidin-2-one
-
Triflic acid (TfOH)
-
Anhydrous solvent (e.g., Dichloromethane)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup
Procedure:
-
Dissolve the N-arylazetidin-2-one (1.0 eq) in an anhydrous solvent under an inert atmosphere.
-
Cool the solution in an ice bath.
-
Slowly add triflic acid (e.g., 1.1-1.5 eq) to the cooled solution with stirring.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Carefully quench the reaction by pouring it into a mixture of ice and a saturated aqueous solution of a weak base (e.g., sodium bicarbonate).
-
Extract the aqueous layer with an organic solvent.
-
Dry the combined organic extracts, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
IV. Multi-Catalytic Domino Approaches
More complex domino sequences can be achieved through the use of multiple catalysts in a single pot, where each catalyst promotes a specific transformation in the cascade.
A. Palladium and Thiazolium Salt Co-catalyzed Synthesis
A multi-catalytic approach has been developed that combines palladium-catalyzed N-alkylation with a subsequent intramolecular Stetter reaction catalyzed by a thiazolium salt.[3][4]
Mechanism and Rationale:
The sequence begins with a Pd-catalyzed N-alkylation of a 2-methanesulfonamidobenzaldehyde with an allylic acetate. This generates an intermediate containing both an aldehyde and a Michael acceptor. A thiazolium salt is then used to catalyze an intramolecular Stetter reaction, where the aldehyde is converted into a nucleophilic acyl anion equivalent, which then adds to the α,β-unsaturated system to form the dihydroquinolinone ring.[3][4]
Figure 3: Workflow for the multi-catalytic domino synthesis.
Key Insights:
-
This one-flask domino reaction has shown variable success, with some substrates giving nearly quantitative yields while others fail completely.[3][4]
-
Further optimization is required to fully elucidate and broaden the scope of this process.[3][4]
Conclusion
Domino reactions represent a highly efficient and elegant strategy for the synthesis of 2,3-dihydro-4(1H)-quinolinones. The methodologies presented herein, including SNAr-terminated sequences, reduction-initiated cyclizations, acid-catalyzed rearrangements, and multi-catalytic approaches, offer a diverse toolkit for accessing this important heterocyclic scaffold. By understanding the underlying mechanisms and carefully selecting the appropriate starting materials and reaction conditions, researchers can leverage the power of domino reactions to streamline the synthesis of novel dihydroquinolinone derivatives for applications in drug discovery and development.
References
-
Bunce, R. A. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 20(9), 16305-16343. [Link]
-
Bunce, R. A. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. PMC, [Link]
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Bunce, R. A. (2015). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. ResearchGate. [Link]
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del Pozo, C. et al. (2019). Domino Synthesis of 3-Alkyliden-2,3-Dihydro-4-Quinolones. Advanced Synthesis & Catalysis, 361(5), 1102-1107. [Link]
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Organic Chemistry Portal. Synthesis of 2,3-dihydroquinazolinones. [Link]
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Organic Chemistry Portal. Synthesis of dihydroquinolinones. [Link]
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Sharma, P. et al. (2021). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Medicinal Chemistry, 12(10), 1639-1662. [Link]
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Saito, A. et al. (2014). Synthesis of 2,3-Dihydroquinolin-4(1H)-ones through Catalytic Metathesis of o-Alkynylanilines and Aldehydes. The Journal of Organic Chemistry, 79(18), 8848-8855. [Link]
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ResearchGate. Proposed mechanism for domino ANRORC reactions promoted synthesis of 4-quinolones. [Link]
-
El-Aal, H. A. K. A. & El-Emary, T. I. (2019). Synthesis of Tetracyclic Fused Quinolines via a Friedel–Crafts and Beckmann Ring Expansion Sequence. Australian Journal of Chemistry, 72(12), 945-956. [Link]
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Stolarczyk, M. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 28(2), 701. [Link]
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Ashenhurst, J. (2018). The Intramolecular Friedel-Crafts Reaction. Master Organic Chemistry. [Link]
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Majumdar, D. C. & Pasha, N. (2016). Applications of Friedel–Crafts reactions in total synthesis of natural products. RSC Advances, 6(82), 78915-78966. [Link]
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-
Stolarczyk, M. et al. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. MDPI. [Link]
-
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Application Notes and Protocols for Microwave-Assisted Synthesis of Quinolinone Derivatives
Introduction: The Quinolinone Scaffold and the Advent of Microwave Chemistry
Quinolinone derivatives represent a privileged class of nitrogen-containing heterocyclic compounds, forming the core structure of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[1][2] Their applications in medicinal chemistry are vast, encompassing antibacterial, antiviral, anticancer, and anti-inflammatory agents.[2][3][4] The continued interest in this scaffold necessitates the development of efficient, rapid, and environmentally benign synthetic methodologies.
Traditionally, the synthesis of quinolinones has often involved harsh reaction conditions, long reaction times, and the use of hazardous reagents.[5][6] The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this field, offering a powerful tool to overcome the limitations of conventional heating methods.[7][8] Microwave irradiation facilitates rapid and uniform heating of the reaction mixture through a phenomenon known as dielectric heating, which involves the interaction of polar molecules with the microwave's electric field.[9][10] This leads to a dramatic reduction in reaction times, often from hours to minutes, along with improved product yields and purity.[5][6][11] Furthermore, MAOS aligns with the principles of green chemistry by minimizing energy consumption and often allowing for the use of less hazardous solvents.[8][10]
This comprehensive guide provides detailed application notes and protocols for the microwave-assisted synthesis of quinolinone derivatives, targeting researchers, scientists, and professionals in drug development. We will explore several key synthetic strategies, elucidating the mechanistic rationale behind the microwave enhancement and providing step-by-step, field-proven protocols.
Core Principles of Microwave-Assisted Organic Synthesis (MAOS)
The efficacy of microwave synthesis stems from its unique heating mechanism. Unlike conventional heating, where heat is transferred via conduction and convection from an external source, microwaves directly energize polar molecules and ions within the reaction vessel.[9][12] This "in-core" heating is instantaneous and uniform, eliminating thermal gradients and enabling precise temperature control.[9] The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, like many organic solvents and reagents, attempt to align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid heating.[9][10]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. Collisions between these moving ions result in the dissipation of energy as heat.[9][10]
This efficient energy transfer often leads to reaction rate accelerations that cannot be replicated by conventional heating at the same temperature, a phenomenon sometimes referred to as "specific microwave effects," although the existence of non-thermal effects is still a subject of scientific discussion.[9]
Key Synthetic Strategies for Quinolinone Derivatives via Microwave Irradiation
Several classical named reactions for quinolinone synthesis have been successfully adapted and significantly improved using microwave technology. This section details the protocols for some of the most prominent methods.
The Gould-Jacobs Reaction: A Versatile Route to 4-Hydroxyquinolones
The Gould-Jacobs reaction is a cornerstone in quinoline chemistry, providing access to the 4-hydroxyquinoline core, a key intermediate for many pharmaceutical compounds.[1][13] The reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by a thermal cyclization.[1][13] Microwave irradiation dramatically accelerates the cyclization step, which often requires high temperatures and long reaction times under conventional conditions.[14][15]
Caption: Workflow of the Microwave-Assisted Gould-Jacobs Reaction.
Step 1: Synthesis of the Diethyl Anilinomethylenemalonate Intermediate
-
In a microwave-safe reaction vessel, combine the substituted aniline (1.0 mmol) and diethyl ethoxymethylenemalonate (1.1 mmol).
-
If the aniline is a solid, a minimal amount of a high-boiling point, microwave-transparent solvent like diphenyl ether or Dowtherm A can be added to facilitate mixing. However, solvent-free conditions are often achievable.[15]
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 120-150°C for 5-15 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the vessel to cool to room temperature. The intermediate can often be used in the next step without further purification.
Step 2: Microwave-Assisted Cyclization
-
To the vessel containing the intermediate, add a high-boiling point solvent such as diphenyl ether (5-10 mL).
-
Seal the vessel and irradiate at 200-250°C for 10-30 minutes. The high temperature is necessary to drive the cyclization.
-
Monitor the formation of the 4-hydroxy-3-carboethoxyquinoline product by TLC.
-
After cooling, the product often crystallizes from the solvent. The solid can be collected by filtration and washed with a non-polar solvent like hexane to remove the diphenyl ether.
Step 3: Saponification and Decarboxylation (Optional)
-
The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with aqueous sodium hydroxide.
-
Subsequent acidification and heating will lead to decarboxylation, yielding the final 4-quinolone derivative.[1]
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | 4 - 24 hours | 15 - 45 minutes | [14][15] |
| Temperature | 240 - 260°C | 200 - 250°C | [1][14] |
| Yield | Moderate to Good | Good to Excellent | [14] |
| Solvent | High-boiling point solvents (e.g., Dowtherm A) | High-boiling point solvents or solvent-free | [15][16] |
The Conrad-Limpach-Knorr Synthesis: Access to 2- and 4-Quinolones
The Conrad-Limpach-Knorr synthesis provides a route to either 2-hydroxyquinolines or 4-hydroxyquinolines from the reaction of anilines with β-ketoesters.[17][18] The regioselectivity is highly dependent on the reaction conditions, particularly the temperature.[18] Microwave irradiation offers precise temperature control, allowing for selective synthesis of the desired isomer in significantly reduced reaction times.
Caption: Mechanistic pathways in the Conrad-Limpach-Knorr Synthesis.
-
In a microwave vial, mix the aniline (1.0 mmol) and the β-ketoester (e.g., ethyl acetoacetate, 1.1 mmol) with a catalytic amount of acid (e.g., a drop of acetic acid).
-
Seal the vial and irradiate at a moderate temperature (e.g., 100-140°C) for 10-20 minutes to favor the formation of the enamine intermediate.
-
For the subsequent cyclization, a high-boiling solvent like diphenyl ether can be added, and the mixture is irradiated at a higher temperature (220-250°C) for 15-30 minutes.
-
After cooling, the product can be isolated by filtration or extraction.
Camps Cyclization: Intramolecular Formation of Quinolones
The Camps cyclization is an intramolecular reaction of an o-acylaminoacetophenone derivative to form two different quinolone isomers (2-quinolone or 4-quinolone) depending on the reaction conditions and the base used.[1] Microwave heating can significantly accelerate this base-catalyzed cyclization.
Caption: Regioselectivity in the Microwave-Assisted Camps Cyclization.
-
Dissolve the o-acylaminoacetophenone derivative (1.0 mmol) in a suitable high-boiling polar solvent like ethanol or DMF (5 mL) in a microwave-safe vessel.
-
Add the base. For the synthesis of 4-quinolones, a strong base like sodium hydroxide (1.2 mmol) is typically used.[1] For 2-quinolones, a weaker base might be employed.[1]
-
Seal the vessel and irradiate at 120-160°C for 5-15 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture, neutralize with acid, and extract the product with an organic solvent. The product can then be purified by recrystallization or column chromatography.
Friedländer Annulation: A Convergent Approach to Quinolines
The Friedländer synthesis is a condensation reaction of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or β-ketoester) to form a quinoline.[19] This reaction can be catalyzed by either acid or base. Microwave irradiation has been shown to be highly effective in promoting this reaction, often providing excellent yields in a matter of minutes.[20][21]
Caption: General workflow for the Microwave-Enhanced Friedländer Synthesis.
-
In a microwave vial, combine the 2-aminoaryl aldehyde or ketone (1.0 mmol), the active methylene compound (1.1 mmol), and a catalytic amount of acid (e.g., acetic acid) or base (e.g., piperidine).[20]
-
A solvent such as ethanol or neat acetic acid can be used.[20]
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 150-180°C for 5-10 minutes.[20]
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate upon cooling and can be collected by filtration. Otherwise, standard work-up procedures involving extraction and purification are employed.
| Parameter | Conventional Method | Microwave-Assisted Method | Reference |
| Reaction Time | Several hours to days | 5 - 10 minutes | [20] |
| Temperature | High temperatures | 160°C | [20] |
| Yield | Poor to modest | Excellent | [20][21] |
| Catalyst | Strong acids or bases | Mild acids or bases | [20] |
Troubleshooting and Optimization
-
Solvent Choice: The choice of solvent is crucial in microwave synthesis. It should be polar enough to absorb microwave energy efficiently and have a sufficiently high boiling point to allow for the desired reaction temperature to be reached. DMF, NMP, ethanol, and acetic acid are common choices.
-
Temperature and Power Control: Modern microwave reactors allow for precise control of temperature and power. It is essential to optimize these parameters for each specific reaction to maximize yield and minimize side product formation.
-
Vessel Sealing: Ensure that the reaction vessels are properly sealed to prevent the loss of volatile reagents and solvents, especially when heating above the solvent's boiling point.
-
Safety Precautions: Always use microwave reactors designed for chemical synthesis. Domestic microwave ovens are not suitable due to the lack of temperature and pressure control and the potential for arcing with metal components.
Conclusion
Microwave-assisted synthesis has emerged as an indispensable tool for the rapid and efficient construction of quinolinone derivatives. The protocols and insights provided in this guide demonstrate the significant advantages of MAOS over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with the principles of green chemistry. By understanding the underlying principles of microwave heating and carefully optimizing reaction parameters, researchers can significantly accelerate their drug discovery and development programs centered on the vital quinolinone scaffold.
References
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Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. (2025, January 3). PubMed Central. [Link]
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Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. (2017, July 19). ACS Publications. [Link]
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Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC. (n.d.). PubMed Central. [Link]
-
Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (n.d.). Frontiers. [Link]
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Microwave-assisted synthesis and in vitro and in silico studies of pyrano[3,2-c]quinoline-3-carboxylates as dual acting anti-cancer and anti-microbial agents and potential topoisomerase II and DNA-gyrase inhibitors. (n.d.). RSC Publishing. [Link]
-
Microwave-assisted Synthesis of Quinolines. (2025, January 1). Bentham Science Publishers. [Link]
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BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. (n.d.). PubMed Central. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (n.d.). MDPI. [Link]
-
Conrad–Limpach synthesis. (n.d.). Wikipedia. [Link]
-
Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. (2020, April 7). NIH. [Link]
-
Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2015, April 27). Asian Journal of Chemistry. [Link]
-
Full article: Microwave‐Assisted Synthesis of Quinoline Derivatives from Isatin. (n.d.). Taylor & Francis Online. [Link]
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Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. (2025, August 6). ResearchGate. [Link]
-
Role of Microwave in Pharmaceutical Sciences. (n.d.). ANU BOOKS PUBLISHER & DISTRIBUTOR. [Link]
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Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/... (n.d.). ResearchGate. [Link]
-
MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. (2023, June 6). IJNRD. [Link]
-
Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria. (n.d.). MedChemComm (RSC Publishing). [Link]
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Microwave-Assisted Synthesis in Drug Development. (n.d.). EPCP. [Link]
-
Conrad-limpach-knorr synthesis of Quinolone. (2019, July 27). YouTube. [Link]
-
CuI‐catalyzed Camps cyclization to synthesize 2‐vinyl and 2‐aryl quinolones from N‐(2‐ketoaryl)amides.. (n.d.). ResearchGate. [Link]
-
Synthesis of 4-quinolones. (n.d.). Organic Chemistry Portal. [Link]
-
PART - 1 INTRODUCTION. (n.d.). BS Publications. [Link]
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Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. (2025, November 13). MDPI. [Link]
-
Conrad-Limpach Quinoline Synthesis: A. General Description of The Reaction. (n.d.). Scribd. [Link]
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Microwave assisted synthesis of 4-quinolones and N,N′-diarylureas. (2025, August 7). ResearchGate. [Link]
-
Microwaves in drug discovery and development: A Review. (2025, August 6). ResearchGate. [Link]
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Gould–Jacobs reaction. (n.d.). Wikipedia. [Link]
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Rapid and Efficient Microwave‐Assisted Friedländer Quinoline Synthesis - PMC. (2020, November 5). NIH. [Link]
-
Green Chemistry: Microwave assisted synthesis. (2020, March 22). YouTube. [Link]
-
Advantages and Limitations of Microwave Reactors: From Chemical Synthesis to the Catalytic Valorization of Biobased Chemicals. (n.d.). ACS Sustainable Chemistry & Engineering. [Link]
-
Microwave induced synthesis of 4-hydroxy-3-methyl-7, 8-dihydroquinoline-5(6H)-one using proline catalyst. (n.d.). WJBPHS. [Link]
-
Mechanisms of Camps' cyclization.. (n.d.). ResearchGate. [Link]
-
A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. (n.d.). NIH. [Link]
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The Friedländer Synthesis of Quinolines. (n.d.). Organic Reactions. [Link]
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A brief review: Microwave assisted organic reaction. (n.d.). Scholars Research Library. [Link]
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Microwave-enhanced Friedländer synthesis for the rapid assembly of halogenated quinolines with antibacterial and biofilm eradication activities against drug resistant and tolerant bacteria - PMC. (2016, July 27). NIH. [Link]
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Topic: Catalytic Methods for the Synthesis of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
An Application Note and Protocol Guide for Researchers
Abstract
The 2,3-dihydroquinolin-4(1H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1][2] The strategic placement of substituents on this heterocyclic system is crucial for modulating biological activity and pharmacokinetic properties. This application note provides a detailed guide for the synthesis of a specific analogue, 5-Methyl-2,3-dihydroquinolin-4(1H)-one, a valuable building block in drug discovery programs. We will move beyond a simple recitation of steps to explore the mechanistic rationale behind three distinct and robust catalytic strategies: a modern adaptation of the Friedländer Annulation, a base-catalyzed intramolecular Camps-type Cyclization, and a state-of-the-art Palladium-catalyzed reductive cyclization. Each section includes field-proven insights, step-by-step protocols, and visual diagrams to ensure reproducibility and a deeper understanding of the chemical transformations involved.
Introduction: The Significance of the Dihydroquinolinone Core
The quinolone framework is central to many therapeutic agents, most notably the quinolone class of antibiotics.[1][3] Its partially saturated analogue, 2,3-dihydroquinolin-4(1H)-one (or 4-quinolone), retains significant biological relevance and serves as a versatile intermediate for more complex molecular architectures.[4] These structures are often synthesized via multi-step domino reactions that build the heterocyclic core efficiently.[5] The synthesis of specifically substituted derivatives, such as this compound, requires careful selection of starting materials and catalytic systems to control regioselectivity and maximize yield. This guide is designed for researchers and drug development professionals seeking reliable and well-understood methods to access this important chemical entity.
Method 1: Lewis Acid-Catalyzed Friedländer-Type Annulation
The Friedländer synthesis, a classic method for preparing quinolines, involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, typically under acid or base catalysis.[6][7] Modern variants employ catalysts to achieve higher efficiency and milder reaction conditions.[8] This approach builds the quinolone ring in a convergent manner.
Principle and Mechanistic Insight
In this adaptation for our target molecule, we utilize 2-amino-6-methylacetophenone as the key starting material. A Lewis acid catalyst, such as Ceric Ammonium Nitrate (CAN), activates the carbonyl group of a partner reagent (e.g., an α,β-unsaturated aldehyde), facilitating a cascade of reactions. The process begins with a Michael addition of the aniline nitrogen onto the activated enone system, followed by an intramolecular aldol condensation and subsequent dehydration to yield the final dihydroquinolinone product. The Lewis acid is critical for lowering the energy barrier for the initial C-N bond formation and promoting the subsequent cyclization.
Experimental Protocol: CAN-Catalyzed Synthesis
Materials:
-
2-amino-6-methylacetophenone (1.0 mmol, 149.2 mg)
-
Crotonaldehyde (1.2 mmol, 84.1 mg, 0.1 mL)
-
Ceric Ammonium Nitrate (CAN) (0.1 mmol, 54.8 mg)
-
Ethanol (5 mL), Anhydrous
-
Ethyl acetate (for extraction)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-6-methylacetophenone (1.0 mmol) and anhydrous ethanol (5 mL). Stir until the solid is fully dissolved.
-
Catalyst Addition: Add Ceric Ammonium Nitrate (0.1 mmol) to the solution. Stir for 5 minutes at room temperature.
-
Reagent Addition: Add crotonaldehyde (1.2 mmol) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 2-4 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and concentrate it under reduced pressure to remove the ethanol.
-
Extraction: Dissolve the residue in ethyl acetate (20 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 10 mL) and brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.
Workflow and Causality
Scientist's Note: The use of a 10 mol% catalyst loading of CAN is crucial; lower loadings may result in sluggish reaction rates, while higher amounts do not significantly improve yield and can complicate purification.[8] The initial Michael addition is the rate-determining step, and the Lewis acid's role in activating the enal is paramount for success under these mild conditions.
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Application Notes and Protocols for the Preparation of 5-Methyl-2,3-dihydroquinolin-4(1H)-one Analogs as Kinase Inhibitors
Abstract
This comprehensive guide provides a detailed exploration of the synthesis and evaluation of 5-Methyl-2,3-dihydroquinolin-4(1H)-one analogs as a promising class of kinase inhibitors. The quinolinone scaffold is a privileged structure in medicinal chemistry, known for its broad spectrum of biological activities.[1][2][3] This document outlines a robust synthetic protocol for the generation of a diverse library of these analogs, rooted in established chemical principles. Furthermore, it details a standardized in vitro kinase inhibition assay to assess their biological efficacy. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics targeting kinase-mediated pathologies.
Introduction: The Quinolinone Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[4] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern drug discovery.[5] The quinolinone and its derivatives have emerged as a versatile and highly valuable scaffold for the design of such inhibitors.[3] Several quinoline-4-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for new anticancer agents.[1]
The 2,3-dihydroquinolin-4(1H)-one core, a reduced form of the quinolinone system, offers a three-dimensional structure that can be strategically modified to achieve potent and selective inhibition of specific kinases. The introduction of a methyl group at the 5-position can influence the molecule's conformation and interaction with the target protein. This guide focuses on the preparation of analogs based on this specific scaffold and their subsequent evaluation as kinase inhibitors.
Rationale for Targeting Kinases with Quinolinone Analogs
The ATP-binding site of kinases presents a well-defined pocket that can be targeted by small molecules. Quinolinone-based inhibitors can act as ATP-competitive inhibitors, forming key interactions with the hinge region and other residues within the active site.[6][7] The modular nature of their synthesis allows for systematic modifications to explore the structure-activity relationship (SAR) and optimize for potency and selectivity.[8]
Synthesis of this compound Analogs
The synthesis of the this compound core can be achieved through several established synthetic routes. A common and reliable method involves a domino reaction sequence.[9] The following protocol details a general procedure for the synthesis of the core structure, which can then be further functionalized to generate a library of analogs.
General Synthetic Scheme
A practical approach to synthesize the 2,3-dihydro-4(1H)-quinolinone core involves the reaction of an appropriately substituted aniline with an α,β-unsaturated ester, followed by an intramolecular cyclization. For the specific synthesis of this compound, 3-methylaniline serves as a key starting material.
Caption: General workflow for the synthesis of the quinolinone core.
Detailed Experimental Protocol: Synthesis of this compound
This protocol provides a step-by-step methodology for the synthesis of the parent compound.
Materials:
-
3-Methylaniline
-
Ethyl acrylate
-
Polyphosphoric acid (PPA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Michael Addition:
-
In a round-bottom flask, dissolve 3-methylaniline (1.0 eq) in a minimal amount of a suitable solvent, or use neat reactants.
-
Add ethyl acrylate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the excess reagents can be removed under reduced pressure to yield the crude intermediate adduct.
-
-
Intramolecular Cyclization (Friedel-Crafts Acylation):
-
To the crude intermediate from the previous step, add polyphosphoric acid (PPA) (10-20 fold excess by weight).
-
Heat the reaction mixture to 100-120 °C with vigorous stirring for 2-4 hours. The mixture will become viscous.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Allow the reaction mixture to cool to room temperature and then carefully pour it onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure this compound.
-
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Synthesis of Analogs
To generate a library of analogs, various substituents can be introduced at different positions of the this compound scaffold. This can be achieved by:
-
Using substituted anilines in the initial step.
-
Employing different α,β-unsaturated esters.
-
Performing further chemical transformations on the synthesized quinolinone core.
Biological Evaluation: In Vitro Kinase Inhibition Assay
The following protocol describes a general method for evaluating the inhibitory activity of the synthesized compounds against a specific protein kinase. The ADP-Glo™ Kinase Assay is a widely used method that measures the amount of ADP produced during the kinase reaction.[10]
Caption: Workflow for a typical in vitro kinase inhibition assay.
Detailed Protocol: ADP-Glo™ Kinase Assay
Materials:
-
Purified protein kinase of interest
-
Specific kinase substrate (peptide or protein)
-
Adenosine triphosphate (ATP)
-
Synthesized this compound analogs (test compounds) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Kinase assay buffer (specific to the kinase being tested)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the test compounds in 100% DMSO. Create a dilution series of the compounds in the kinase assay buffer. Ensure the final DMSO concentration in the assay is ≤1%.[11]
-
Prepare solutions of the kinase, substrate, and ATP in the kinase assay buffer at the desired concentrations. The optimal concentrations should be determined empirically for each kinase.[11]
-
-
Kinase Reaction:
-
Add the kinase solution to the wells of the microtiter plate.[12]
-
Add the diluted test compounds or vehicle control (DMSO) to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding the substrate/ATP mixture to all wells.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specific duration (e.g., 60 minutes).[12]
-
-
ADP Detection:
-
Stop the kinase reaction by adding the ADP-Glo™ Reagent to each well. This reagent also depletes the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add the Kinase Detection Reagent to each well. This reagent converts the ADP generated to ATP and contains luciferase/luciferin to produce a luminescent signal.
-
Incubate the plate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
The amount of light generated is proportional to the amount of ADP produced, which is inversely correlated with the inhibitory activity of the compound.[10]
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Data Presentation and Interpretation
The inhibitory activities of the synthesized analogs should be summarized in a clear and concise format to facilitate structure-activity relationship (SAR) analysis.
Table 1: Inhibitory Activity of this compound Analogs against Target Kinase
| Compound ID | R¹ | R² | R³ | IC50 (nM) |
| Parent | H | H | H | >10,000 |
| Analog 1 | Cl | H | H | 5,230 |
| Analog 2 | OCH₃ | H | H | 8,140 |
| Analog 3 | H | Phenyl | H | 1,560 |
| Analog 4 | H | H | 4-Fluorophenyl | 875 |
| Reference Inhibitor | - | - | - | 50 |
(Note: The data presented in this table is hypothetical and for illustrative purposes only.)
The SAR data from this table can guide the design of subsequent generations of inhibitors with improved potency and selectivity. For instance, the hypothetical data suggests that substitution at the R³ position with an aryl group may be beneficial for activity.
Kinase Signaling Pathway Context
The synthesized inhibitors can be used to probe specific kinase signaling pathways. For example, if targeting a kinase involved in cell proliferation, such as a receptor tyrosine kinase (RTK), the downstream effects of inhibition can be investigated.
Caption: Inhibition of a receptor tyrosine kinase signaling pathway.
Conclusion
This application note provides a comprehensive framework for the synthesis and biological evaluation of this compound analogs as kinase inhibitors. The detailed protocols are designed to be robust and adaptable, enabling researchers to generate and screen novel compounds efficiently. By systematically exploring the structure-activity relationships, this class of compounds holds significant promise for the development of new targeted therapies.
References
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Muscia, D., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules, 30(1), 163. [Link]
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Wikipedia. (n.d.). Gould–Jacobs reaction. [Link]
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Zhang, L., et al. (2013). Structure activity relationships of quinoline-containing c-Met inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(10), 2848-2852. [Link]
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Slideshare. (n.d.). MEDICINAL CHEMISTRY OF QUINOLONES.pptx. [Link]
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Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]
-
MDPI. (n.d.). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. [Link]
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Saeed, A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18784. [Link]
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Bîrceanu, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(7), 6667. [Link]
-
McCluskey, A., et al. (2013). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H) ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. MedChemComm, 4(10), 1347-1355. [Link]
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Biotage. (n.d.). Gould-Jacobs Quinoline-forming Reaction. [Link]
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ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay? [Link]
-
ACS Omega. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. [Link]
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O'Neill, P. M., et al. (2018). Convenient Gould–Jacobs Synthesis of 4-Quinolone Core Using Eaton's Reagent. Molecules, 23(9), 2245. [Link]
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BMG LABTECH. (2020). Kinase assays. [Link]
-
Bunce, R. A., & Nammalwar, B. (2011). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 16(8), 6646–6681. [Link]
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MDPI. (n.d.). An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. [Link]
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Organic Chemistry Portal. (n.d.). Dihydroquinolinone synthesis. [Link]
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Barret, R., et al. (2018). Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. Molecules, 23(9), 2195. [Link]
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Afonso, C. M. M., et al. (2011). 260 quinolones for applications in medicinal chemistry: synthesis and structure. RSC Advances, 1(2), 168-189. [Link]
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Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. [Link]
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Asian Journal of Chemistry. (2015). Microwave Assisted Gould-Jacobs Reaction for Synthesis of 3-Acetyl-4-hydroxyquinoline Derivatives. [Link]
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Reaction Biology. (n.d.). KINASE PROFILING & SCREENING. [Link]
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MIT Open Access Articles. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1][13]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. [Link]
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MDPI. (n.d.). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. [Link]
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Application Notes and Protocols: 5-Methyl-2,3-dihydroquinolin-4(1H)-one as a Versatile Scaffold for Anticancer Drug Design
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline and quinolinone ring systems are privileged scaffolds in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including significant potential in oncology.[1][2] This document provides a detailed technical guide on the utilization of the 5-Methyl-2,3-dihydroquinolin-4(1H)-one scaffold as a foundational structure for the rational design and synthesis of novel anticancer agents. While the broader quinolinone class has been extensively studied, the specific 5-methyl derivative represents a less explored yet promising starting point for generating new chemical entities with potential therapeutic value. These notes will cover the synthetic rationale, proposed derivatization strategies, and detailed protocols for the biological evaluation of compounds derived from this scaffold.
Introduction: The Quinolinone Scaffold in Oncology
Quinoline derivatives have a rich history in drug discovery, with applications ranging from antimalarials to antibacterials.[3] In recent years, the focus has increasingly shifted towards their potential as anticancer agents.[1][2] The planar, heterocyclic nature of the quinoline ring allows it to interact with various biological targets, including protein kinases and DNA topoisomerases, which are often dysregulated in cancer.[1] Derivatives of the quinolinone core have demonstrated a variety of anticancer mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of angiogenesis.[4]
The 2,3-dihydroquinolin-4(1H)-one core, a partially saturated derivative, offers a three-dimensional structure that can be exploited for more specific interactions with the binding sites of target proteins. The introduction of a methyl group at the 5-position can influence the molecule's electronic properties, metabolic stability, and steric interactions with target enzymes, potentially leading to improved potency and selectivity.
Synthesis of the this compound Scaffold
While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established methods for analogous quinolinone structures. A common and effective method is the intramolecular Friedel-Crafts cyclization of an N-aryl-β-alanine derivative.
Protocol 2.1: Synthesis of this compound
Materials:
-
3-Methylaniline
-
Acryloyl chloride
-
Aluminum chloride (AlCl₃)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
-
Hydrochloric acid (HCl)
-
Ethyl acetate
-
Hexane
Procedure:
Step 1: Synthesis of N-(3-methylphenyl)acrylamide
-
In a round-bottom flask, dissolve 3-methylaniline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add acryloyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude N-(3-methylphenyl)acrylamide.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
In a separate flask, suspend anhydrous aluminum chloride (3 equivalents) in anhydrous DCM.
-
Cool the suspension to 0°C.
-
Slowly add a solution of N-(3-methylphenyl)acrylamide (1 equivalent) in anhydrous DCM to the AlCl₃ suspension.
-
After the addition is complete, heat the reaction mixture to reflux for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to 0°C and quench by the slow addition of ice-cold 2M HCl.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexane) to yield this compound.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Drug Design Strategy and Derivatization
The this compound scaffold provides several points for chemical modification to generate a library of diverse compounds for anticancer screening. The primary positions for derivatization are the N1-position of the dihydroquinolinone ring and the aromatic ring.
Rationale for Derivatization
-
N1-Position: Substitution at the N1-position with various aryl, heteroaryl, or alkyl groups can significantly influence the molecule's interaction with target proteins. For instance, introducing moieties known to interact with the ATP-binding pocket of kinases could be a promising strategy.
-
Aromatic Ring: Further substitution on the benzene ring can modulate the electronic properties and steric bulk of the molecule, which can affect target binding and pharmacokinetic properties.
Workflow for Derivative Synthesis and Screening
Caption: A general workflow for anticancer drug design starting from the this compound scaffold.
Protocols for Biological Evaluation
Protocol 4.1: In Vitro Cytotoxicity Screening (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[5]
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer).
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Prepare stock solutions of the synthesized this compound derivatives in DMSO.
-
Prepare serial dilutions of the test compounds in complete cell culture medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Remove the existing medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).
-
Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) for each compound.
Protocol 4.2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay is used to determine if the cytotoxic effects of the compounds are due to the induction of apoptosis.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds at their respective IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Structure-Activity Relationship (SAR) and Target Identification
Systematic modification of the this compound scaffold and subsequent biological testing will allow for the elucidation of the structure-activity relationship (SAR).
Key SAR Considerations:
-
Impact of N1-substituent: Analyze how different electronic and steric properties of the N1-substituent affect anticancer activity.
-
Influence of Aromatic Ring Substituents: Determine the effect of electron-donating and electron-withdrawing groups on the aromatic ring on cytotoxicity.
Potential Molecular Targets and Signaling Pathways
Based on the known activities of related quinolinone compounds, potential molecular targets for derivatives of this compound include:
-
Protein Kinases: Many quinoline-based compounds are known to inhibit protein kinases involved in cancer cell signaling, such as EGFR and VEGFR.[1]
-
DNA Topoisomerases: The planar quinoline ring system can intercalate with DNA and inhibit the function of topoisomerases, leading to DNA damage and cell death.
-
Tubulin Polymerization: Some heterocyclic compounds interfere with microtubule dynamics, leading to cell cycle arrest in the G2/M phase.[6]
Caption: Potential signaling pathways targeted by this compound derivatives.
Data Presentation
All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and analysis.
Table 1: In Vitro Cytotoxicity of this compound Derivatives
| Compound ID | R (N1-substituent) | Aromatic Ring Substitution | IC₅₀ (µM) vs. MCF-7 | IC₅₀ (µM) vs. A549 | IC₅₀ (µM) vs. HCT116 |
| Scaffold | H | 5-Methyl | >100 | >100 | >100 |
| Derivative 1 | Phenyl | 5-Methyl | Value | Value | Value |
| Derivative 2 | 4-Chlorophenyl | 5-Methyl | Value | Value | Value |
| ... | ... | ... | ... | ... | ... |
| Doxorubicin | - | - | Value | Value | Value |
*Values to be determined experimentally.
Conclusion and Future Directions
The this compound scaffold presents a promising, yet underexplored, platform for the development of novel anticancer agents. The synthetic and biological evaluation protocols outlined in these application notes provide a comprehensive framework for researchers to systematically design, synthesize, and screen a library of derivatives. Future work should focus on elucidating the specific molecular targets of the most potent compounds and evaluating their efficacy and safety in preclinical in vivo models. The insights gained from these studies will be crucial for the potential translation of these novel chemical entities into clinically effective cancer therapeutics.
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Al-Otaibi, F. M., El-Messery, S. M., El-Sayed, M. A., & Al-Sha'er, M. A. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6293. [Link]
-
Al-Ostoot, F. H., Al-Ghamdi, K. M., & Al-Amer, A. M. (2022). Quinolone Derivatives as Anticancer Agents: Importance in Medicinal Chemistry. Current Medicinal Chemistry, 29(30), 4935-4958. [Link]
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Boga, C., Cino, S., & Di Gioia, D. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. RSC Advances, 8(37), 20894-20921. [Link]
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Desai, N. C., Trivedi, A. R., & Bhatt, N. B. (2021). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 9, 769532. [Link]
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O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 15(5), 1686-1708. [Link]
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Pandit, R. P., Sharma, K., & Lee, Y. R. (2015). A mild and efficient one-pot procedure for the synthesis of 2-aryl-2,3-dihydroquinolin-4(1H)-ones. Synthesis, 47(24), 3881-3890. [Link]
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Patel, K., & Shah, A. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic & Medicinal Chemistry, 47, 116381. [Link]
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Tantawy, M. A., El-Sayed, M. A., El-Messery, S. M., & Al-Sha'er, M. A. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 27(19), 6293. [Link]
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Tummatorn, J., & Thongsornkleeb, C. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(12), 14034-14067. [Link]
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Wang, D., Wang, H., & Wang, L. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. Future Medicinal Chemistry, 12(18), 1685-1703. [Link]
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Zhang, X., Li, X., & Ma, Z. (2020). 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors. Molecules, 25(1), 133. [Link]
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O'Brien, N. S., Gilbert, J., McCluskey, A., & Sakoff, J. A. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC medicinal chemistry, 15(5), 1686–1708. [Link]
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Patel, K., & Shah, A. (2021). Quinolines, a perpetual, multipurpose scaffold in medicinal chemistry. Bioorganic & medicinal chemistry, 47, 116381. [Link]
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Szymański, P., Markowicz, J., Mikiciuk-Olasik, E., & Wietrzyk, J. (2019). Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. Molecules (Basel, Switzerland), 24(18), 3365. [Link]
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Tantawy, M. A., El-Sayed, M. A., El-Messery, S. M., & Al-Sha'er, M. A. (2022). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules (Basel, Switzerland), 27(19), 6293. [Link]
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Tummatorn, J., & Thongsornkleeb, C. (2012). Recent syntheses of 1,2,3,4-tetrahydroquinolines, 2,3-dihydro-4(1H)-quinolinones and 4(1H)-quinolinones using domino reactions. Molecules (Basel, Switzerland), 17(12), 14034–14067. [Link]
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Aly, A. A., El-Sayed, M. A., & El-Messery, S. M. (2020). “STRUCTURE BASED DRUG DISCOVERY, DOCKING, MODELLING, SYNTHESIS AND ANTICANCER SCREENING OF SOME NOVEL QUINOLINE DERIVATIVES”. World Journal of Pharmaceutical Research, 9(10), 1234-1249. [Link]
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Al-Otaibi, F. M., El-Messery, S. M., El-Sayed, M. A., & Al-Sha'er, M. A. (2022). Design and Synthesis of (2-oxo-1,2-Dihydroquinolin-4-yl)-1,2,3-triazole Derivatives via Click Reaction: Potential Apoptotic Antiproliferative Agents. Molecules, 27(19), 6293. [Link]
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Synthesis of Novel Antileishmanial Agents from 5-Methyl-2,3-dihydroquinolin-4(1H)-one: An Application and Protocol Guide
Introduction: The Quest for New Antileishmanial Scaffolds
Leishmaniasis, a parasitic disease caused by protozoa of the Leishmania genus, remains a significant global health challenge. The limitations of current therapies, including toxicity and emerging drug resistance, necessitate the urgent development of novel, safe, and effective antileishmanial agents.[1] The quinoline and quinolinone scaffolds have historically been a fertile ground for the discovery of antiparasitic drugs.[2] This guide provides a detailed protocol for the synthesis and evaluation of new potential antileishmanial compounds derived from the readily accessible starting material, 5-Methyl-2,3-dihydroquinolin-4(1H)-one.
The strategic rationale for utilizing this scaffold is twofold. Firstly, the inherent biological activity of the broader quinolinone class against various pathogens provides a strong foundation for derivatization. Secondly, the structure of this compound offers two primary sites for chemical modification: the active methylene group at the C-3 position and the secondary amine at the N-1 position. This allows for the creation of a diverse library of analogues, enabling a thorough exploration of the structure-activity relationship (SAR) and the identification of potent antileishmanial candidates.
This document will detail two primary synthetic pathways:
-
C-3 Position Modification via Knoevenagel Condensation: Introduction of various aromatic and heteroaromatic moieties at the C-3 position to explore the impact of these substituents on antileishmanial activity.
-
N-1 Position Modification via N-Alkylation: Introduction of different alkyl and benzyl groups at the N-1 position to investigate the influence of substitution at the nitrogen atom on biological efficacy.
Furthermore, this guide will provide comprehensive, step-by-step protocols for the in vitro evaluation of the synthesized compounds against both the promastigote and intracellular amastigote stages of Leishmania donovani, the causative agent of visceral leishmaniasis.
Synthetic Strategy and Rationale
The overall synthetic approach is designed to be modular and efficient, allowing for the generation of a focused library of compounds for biological screening.
Figure 1: Overall synthetic workflow for the generation of antileishmanial candidates.
The choice of substituents for both the Knoevenagel condensation and N-alkylation reactions should be guided by principles of medicinal chemistry to maximize the potential for biological activity. A variety of electronically and sterically diverse aromatic aldehydes (for Series 1) and alkyl/benzyl halides (for Series 2) are proposed to build a preliminary SAR.
Experimental Protocols: Synthesis
Part 1: Synthesis of 3-Arylmethylene-5-methyl-2,3-dihydroquinolin-4(1H)-ones (Series 1) via Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated ketone.[3][4] In this protocol, the active methylene group at the C-3 position of this compound will react with various aromatic aldehydes.
Reaction Scheme:
Materials:
-
This compound
-
Substituted aromatic aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde, 2-nitrobenzaldehyde)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware for reflux reactions
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus (silica gel)
Step-by-Step Protocol:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in absolute ethanol.
-
To this solution, add the respective aromatic aldehyde (1.1 eq.) and a catalytic amount of piperidine (0.1 eq.).
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (a suitable eluent system would be a mixture of hexane and ethyl acetate, e.g., 7:3).
-
Upon completion of the reaction (typically 4-6 hours, indicated by the disappearance of the starting materials), cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 3-arylmethylene-5-methyl-2,3-dihydroquinolin-4(1H)-one derivative.
-
Characterize the purified compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Table 1: Proposed Aromatic Aldehydes for Knoevenagel Condensation
| Entry | Aromatic Aldehyde | Rationale |
| 1a | Benzaldehyde | Unsubstituted parent compound for baseline activity. |
| 1b | 4-Chlorobenzaldehyde | Electron-withdrawing group to probe electronic effects. |
| 1c | 4-Methoxybenzaldehyde | Electron-donating group to probe electronic effects. |
| 1d | 2-Nitrobenzaldehyde | Strong electron-withdrawing group and potential for hydrogen bonding. |
| 1e | 4-(Dimethylamino)benzaldehyde | Strong electron-donating group to explore electronic effects. |
| 1f | 2-Furaldehyde | Heteroaromatic substituent to investigate the impact of a furan ring. |
Part 2: Synthesis of 1-Alkyl/Benzyl-5-methyl-2,3-dihydroquinolin-4(1H)-ones (Series 2) via N-Alkylation
N-alkylation of the secondary amine in the quinolinone ring will be performed using various alkyl and benzyl halides in the presence of a suitable base.[5][6][7]
Reaction Scheme:
Figure 2: Key structural features influencing antileishmanial activity.
Based on the literature for related quinoline compounds, the mechanism of action of these novel derivatives could involve the inhibition of key parasitic enzymes, disruption of mitochondrial function, or interference with the parasite's redox homeostasis. Further mechanistic studies would be warranted for the most promising lead compounds identified from this initial screen.
Conclusion
This application note provides a comprehensive and actionable guide for the synthesis and evaluation of novel antileishmanial agents based on the this compound scaffold. The described protocols are robust and can be readily implemented in a standard medicinal chemistry laboratory. The systematic exploration of the chemical space around this core structure holds significant promise for the discovery of new and effective treatments for leishmaniasis.
References
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ChemTube3D. Knoevenagel Condensation Mechanism. Available from: [Link]
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Taylor & Francis Online. Knoevenagel condensation – Knowledge and References. Available from: [Link]
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RSC Publishing. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Available from: [Link]
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MDPI. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Available from: [Link]
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ResearchGate. Identification of potential antileishmanial derivatives of 2,3-dihydroquinazolin-4(1H)-one synthesized using AAIL catalyst and molecular docking studies. Available from: [Link]
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PLOS Neglected Tropical Diseases. A Screen against Leishmania Intracellular Amastigotes: Comparison to a Promastigote Screen and Identification of a Host Cell-Specific Hit. Available from: [Link]
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National Institutes of Health. In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Available from: [Link]
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Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
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YouTube. Antileishmanial Screening Against Intracellular Leishmania donovani Amastigotes l Protocol Preview. Available from: [Link]
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National Institutes of Health. In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum. Available from: [Link]
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MDPI. 2,3-Dihydroquinazolin-4(1H)-one as a New Class of Anti-Leishmanial Agents: A Combined Experimental and Computational Study. Available from: [Link]
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RSC Publishing. Discovery of 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives as possible antileishmanial agents. Available from: [Link]
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PubMed Central. Synthesis and antileishmanial evaluation of some 2,3-disubstituted-4(3H)-quinazolinone derivatives. Available from: [Link]
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RSC Publishing. N 3-Alkylation during formation of quinazolin-4-ones from condensation of anthranilamides and orthoamides. Available from: [Link]
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National Institutes of Health. In-vitro Evaluation of Antileishmanial Activity and Toxicity of Artemether with Focus on its Apoptotic Effect. Available from: [Link]
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ResearchGate. Knoevenagel Condensation of Aromatic Aldehydes with Active Methylene Compounds using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. Available from: [Link]
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ASM Journals. In Vitro Susceptibilities of Leishmania donovani Promastigote and Amastigote Stages to Antileishmanial Reference Drugs: Practical Relevance of Stage-Specific Differences. Available from: [Link]
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Korean Chemical Society. Efficient Protocol for Knoevenagel Condensation in Presence of the Diazabicyclo[5.4.0]undec-7-ene-Water Complex. Available from: [Link]
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FABAD Journal of Pharmaceutical Sciences. N-Alkylation of Some Imidazopyridines. Available from: [Link]
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Wikipedia. Amine alkylation. Available from: [Link]
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Application Note: A High-Throughput Screening Strategy for the Identification of Novel Kinase Inhibitors Using 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Introduction: The Quinolinone Scaffold and its Therapeutic Potential
The quinolinone structural motif is a privileged scaffold in medicinal chemistry, forming the core of a multitude of biologically active compounds.[1] Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antimalarial, and anticancer properties.[2] The dihydroquinolinone core, in particular, offers a three-dimensional structure that can be strategically modified to enhance potency and selectivity for various biological targets. 5-Methyl-2,3-dihydroquinolin-4(1H)-one is a representative member of this chemical class, and its structural features make it an attractive candidate for inclusion in high-throughput screening (HTS) libraries for the discovery of novel therapeutic agents.
This application note outlines a comprehensive high-throughput screening cascade for the identification and characterization of potential kinase inhibitors, using this compound as a hypothetical screening compound. Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, most notably cancer.[3] The development of selective kinase inhibitors is therefore a major focus of modern drug discovery.[1][4]
Herein, we describe a robust and efficient screening workflow, commencing with a primary screen using a Fluorescence Polarization (FP) assay, followed by a confirmatory, mechanism-of-action screen utilizing a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. This tiered approach is designed to minimize false positives and provide a high degree of confidence in the identified hits.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a screening compound is essential for designing robust and reproducible assays. Below is a summary of the key computed properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁NO | [5] |
| Molecular Weight | 161.20 g/mol | [5] |
| XLogP3 | 1.7 | [5] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 1 | [5] |
| Rotatable Bond Count | 0 | [5] |
These properties suggest that this compound possesses drug-like characteristics, adhering to Lipinski's rule of five, making it a suitable candidate for small molecule drug discovery campaigns.
High-Throughput Screening Cascade
A tiered screening approach, often referred to as a screening cascade, is a strategic and resource-efficient methodology for hit identification and validation.[6][7] The cascade is designed to rapidly screen large compound libraries with a high-throughput, cost-effective primary assay, followed by more complex and informative secondary assays for hit confirmation and characterization.[8]
Figure 1: A representative high-throughput screening cascade for the identification of kinase inhibitors.
Primary Screening: Fluorescence Polarization (FP) Kinase Binding Assay
Principle:
Fluorescence Polarization (FP) is a powerful technique for monitoring molecular interactions in solution and is well-suited for HTS.[9][10] The assay principle is based on the observation that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light when excited with plane-polarized light. Upon binding to a much larger molecule (the kinase), the rotational motion of the tracer is significantly slowed, leading to an increase in the polarization of the emitted light.[11] In this competitive binding assay, a test compound that binds to the kinase will displace the fluorescent tracer, resulting in a decrease in the FP signal.[12]
Figure 2: Principle of the competitive Fluorescence Polarization (FP) kinase binding assay.
Protocol:
-
Compound Plating:
-
Prepare a 1 mM stock solution of this compound in 100% DMSO.
-
Using an acoustic liquid handler, dispense 50 nL of the compound stock solution into a 384-well, low-volume, black, round-bottom microplate for a final assay concentration of 10 µM.
-
For positive controls (no inhibition), dispense 50 nL of 100% DMSO.
-
For negative controls (maximum inhibition), dispense 50 nL of a known potent inhibitor of the target kinase (e.g., Staurosporine at a final concentration of 1 µM).
-
-
Reagent Preparation:
-
Prepare the kinase buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
Dilute the target kinase to a 2X working concentration in the kinase buffer.
-
Dilute the fluorescent tracer to a 2X working concentration in the kinase buffer. The optimal concentrations of the kinase and tracer should be predetermined in an assay development phase.
-
-
Assay Procedure:
-
Add 2.5 µL of the 2X kinase solution to each well of the compound-plated microplate.
-
Centrifuge the plate briefly (1 minute at 1,000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature.
-
Add 2.5 µL of the 2X fluorescent tracer solution to all wells.
-
Centrifuge the plate briefly (1 minute at 1,000 rpm).
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a microplate reader equipped with FP capabilities.
-
Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
Record the fluorescence polarization values in millipolarization units (mP).
-
Data Analysis and Hit Criteria:
The quality of an HTS assay is determined by its ability to differentiate between active and inactive compounds.[13] The Z'-factor is a statistical parameter used to quantify the robustness of an assay.[14][15]
-
Z'-Factor Calculation: Z' = 1 - (3 * (σ_pos + σ_neg)) / |μ_pos - μ_neg| Where:
-
σ_pos = standard deviation of the positive control (DMSO)
-
σ_neg = standard deviation of the negative control (Staurosporine)
-
μ_pos = mean of the positive control
-
μ_neg = mean of the negative control
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[16]
-
-
Hit Identification: Compounds that exhibit a percent inhibition greater than three standard deviations from the mean of the DMSO controls are considered primary hits.
Percent Inhibition = 100 * (1 - (mP_sample - mP_neg) / (mP_pos - mP_neg))
Secondary Screening: LanthaScreen® TR-FRET Kinase Activity Assay
Principle:
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a robust technology for measuring kinase activity.[17] The LanthaScreen® assay utilizes a terbium-labeled antibody (donor) that recognizes a phosphorylated substrate and a fluorescein-labeled substrate (acceptor).[18] When the kinase phosphorylates the substrate, the terbium-labeled antibody binds to the phosphorylated epitope, bringing the donor and acceptor fluorophores into close proximity. Excitation of the terbium donor results in energy transfer to the fluorescein acceptor, which then emits light at a specific wavelength.[19] The TR-FRET signal is directly proportional to the amount of phosphorylated substrate and thus, kinase activity.[20] Inhibitors of the kinase will prevent substrate phosphorylation, leading to a decrease in the TR-FRET signal.
Figure 3: Principle of the LanthaScreen® TR-FRET kinase activity assay.
Protocol:
-
Compound Plating:
-
Perform a 10-point, 3-fold serial dilution of the confirmed hits from the primary screen in 100% DMSO, starting from a 1 mM stock solution.
-
Dispense 50 nL of the serially diluted compounds into a 384-well, low-volume, black, round-bottom microplate.
-
-
Kinase Reaction:
-
Prepare a 2X kinase/substrate solution in the kinase buffer containing the target kinase at its EC₅₀ concentration and the fluorescein-labeled substrate.
-
Add 2.5 µL of the 2X kinase/substrate solution to each well.
-
Prepare a 2X ATP solution in the kinase buffer at a concentration equal to the Kₘ for the kinase.
-
Add 2.5 µL of the 2X ATP solution to initiate the kinase reaction.
-
Incubate for 60 minutes at room temperature.
-
-
Detection:
-
Prepare a 2X stop/detection solution containing EDTA to chelate Mg²⁺ and stop the kinase reaction, and the terbium-labeled phosphospecific antibody.
-
Add 5 µL of the 2X stop/detection solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET capable microplate reader.
-
Measure the emission at 520 nm (fluorescein) and 490 nm (terbium) after a pulsed excitation at 340 nm.
-
Calculate the emission ratio (520 nm / 490 nm).
-
Data Analysis:
The dose-response data is used to determine the half-maximal inhibitory concentration (IC₅₀) for each compound.
-
IC₅₀ Determination: The emission ratio data is plotted against the logarithm of the inhibitor concentration. The data is then fitted to a four-parameter logistic equation to determine the IC₅₀ value.
Y = Bottom + (Top - Bottom) / (1 + 10^((LogIC₅₀ - X) * HillSlope))
Where:
-
Y is the emission ratio
-
X is the logarithm of the inhibitor concentration
-
Bottom is the minimum emission ratio
-
Top is the maximum emission ratio
-
LogIC₅₀ is the logarithm of the inhibitor concentration that produces a 50% response
-
HillSlope describes the steepness of the curve
-
Conclusion
The described high-throughput screening cascade provides a robust framework for the identification and characterization of novel kinase inhibitors from large compound libraries. The use of this compound as a representative of the promising quinolinone scaffold highlights the potential of this chemical class in drug discovery. The combination of a high-throughput FP binding assay for primary screening and a mechanistic TR-FRET activity assay for hit validation ensures the generation of high-quality, actionable data, paving the way for subsequent lead optimization efforts.
References
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- LanthaScreen® Kinase Activity Assays. Thermo Fisher Scientific - US.
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- Fluorescence Polarization Assays: Principles & Applic
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- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. PMC - NIH.
- The screening cascade of a typical project pursuing a small molecular...
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- LanthaScreen TR-FRET Kinase Assays. Thermo Fisher Scientific - US.
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- 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)
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Application Notes and Protocols for the N1 Position Derivatization of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Introduction: The Strategic Value of the 5-Methyl-2,3-dihydroquinolin-4(1H)-one Scaffold
The this compound core is a privileged heterocyclic scaffold in modern medicinal chemistry and drug discovery. Its rigid, bicyclic structure provides a three-dimensional framework that can be strategically decorated with various substituents to modulate pharmacological activity. Derivatization at the N1 position is a particularly powerful strategy to expand the chemical space of this scaffold, influencing key physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. These modifications can profoundly impact a compound's pharmacokinetic and pharmacodynamic profile.
N-substituted quinolinone derivatives have demonstrated a wide array of biological activities, including potential as anticancer, anti-inflammatory, and antimicrobial agents. For instance, various substituted quinolines and their derivatives have been investigated as kinase inhibitors, which are crucial targets in oncology.[1][2] Furthermore, N-aryl quinolinones have shown promise as potent anticancer agents.[3][4] The ability to readily introduce diverse alkyl, aryl, and acyl groups at the N1 position makes this scaffold a versatile starting point for the development of novel therapeutics. This application note provides detailed protocols for the N-alkylation, N-arylation, and N-acylation of this compound, along with guidelines for product purification and characterization.
Reaction Schematics: An Overview of N1 Derivatization Strategies
The derivatization of the N1 position of this compound can be achieved through several reliable synthetic routes. The primary approaches involve nucleophilic substitution reactions where the nitrogen atom of the quinolinone acts as the nucleophile. The choice of reaction depends on the desired substituent to be introduced.
Caption: General strategies for N1 derivatization.
Part 1: N-Alkylation of this compound
N-alkylation is a fundamental transformation that introduces an alkyl group onto the nitrogen atom. This is typically achieved by deprotonating the N-H bond with a suitable base to form a more nucleophilic amide anion, which then reacts with an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: A moderately strong base is required to deprotonate the N-H of the dihydroquinolinone. Sodium hydride (NaH) is a common choice as it is a strong, non-nucleophilic base that provides irreversible deprotonation. Alternatively, weaker bases like potassium carbonate (K₂CO₃) can be effective, especially with more reactive alkylating agents or under phase-transfer catalysis conditions.
-
Solvent: An aprotic polar solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) is ideal. These solvents can dissolve the quinolinone and the resulting anion, facilitating the reaction with the alkyl halide.
-
Alkylating Agent: A variety of alkyl halides (iodides, bromides, or chlorides) can be used. Alkyl iodides are generally the most reactive, followed by bromides and then chlorides.
-
Temperature: The reaction is often performed at room temperature, but gentle heating may be required for less reactive alkyl halides to drive the reaction to completion.
Detailed Experimental Protocol: N-Benzylation
This protocol describes the synthesis of 1-benzyl-5-methyl-2,3-dihydroquinolin-4(1H)-one.
Caption: Workflow for N-benzylation.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 161.20 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 1.2 | 1.2 |
| Benzyl Bromide | 171.04 | 1.1 | 1.1 |
| Anhydrous Dimethylformamide (DMF) | - | - | - |
| Ethyl Acetate | - | - | - |
| Saturated Sodium Bicarbonate Solution | - | - | - |
| Brine | - | - | - |
| Anhydrous Sodium Sulfate | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 161 mg).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 48 mg of 60% dispersion) portion-wise. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the suspension at 0°C for 30 minutes.
-
Add benzyl bromide (1.1 mmol, 188 mg, 0.13 mL) dropwise via syringe.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring it into ice-cold water (20 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient (e.g., 9:1 to 7:3) to afford the desired N-benzylated product.[5]
Part 2: N-Arylation via Buchwald-Hartwig Amination
The introduction of an aryl group at the N1 position is a valuable transformation for accessing compounds with potential applications as kinase inhibitors and other therapeutic agents. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[6][7][8]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium catalyst and a suitable phosphine ligand. The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands such as XPhos or SPhos are often effective for the amination of amides.
-
Base: A strong, non-nucleophilic base is necessary to deprotonate the N-H of the quinolinone and to neutralize the hydrogen halide formed during the catalytic cycle. Potassium tert-butoxide (KOt-Bu) or cesium carbonate (Cs₂CO₃) are commonly used.
-
Solvent: Anhydrous, high-boiling point, non-protic solvents like toluene or dioxane are typically used to ensure the stability of the catalytic species and to allow for the necessary reaction temperatures.
-
Aryl Halide: Aryl bromides and iodides are generally more reactive than aryl chlorides. Electron-withdrawing groups on the aryl halide can increase its reactivity.
Detailed Experimental Protocol: N-Phenylation
This protocol describes the synthesis of 5-Methyl-1-phenyl-2,3-dihydroquinolin-4(1H)-one.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 161.20 | 1.0 | 1.0 |
| Bromobenzene | 157.01 | 1.2 | 1.2 |
| Palladium(II) Acetate (Pd(OAc)₂) | 224.50 | 0.02 | 0.02 |
| XPhos | 476.65 | 0.04 | 0.04 |
| Potassium tert-butoxide (KOt-Bu) | 112.21 | 1.4 | 1.4 |
| Anhydrous Toluene | - | - | - |
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.02 mmol, 4.5 mg) and XPhos (0.04 mmol, 19 mg) to a dry Schlenk tube.
-
Add anhydrous toluene (2 mL) and stir for 10 minutes at room temperature to form the pre-catalyst.
-
In a separate flask, add this compound (1.0 mmol, 161 mg), bromobenzene (1.2 mmol, 188 mg, 0.13 mL), and KOt-Bu (1.4 mmol, 157 mg).
-
Add the pre-catalyst solution to the flask containing the reagents.
-
Seal the flask and heat the reaction mixture at 100-110°C for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the residue by column chromatography (hexane/ethyl acetate gradient) to yield the N-phenylated product.
Part 3: N-Acylation of this compound
N-acylation introduces a carbonyl group adjacent to the nitrogen, forming an imide. This modification can significantly alter the electronic properties and hydrogen bonding capabilities of the molecule. The reaction is typically carried out using an acyl chloride or anhydride in the presence of a base.
Causality Behind Experimental Choices:
-
Acylating Agent: Acyl chlorides are highly reactive and are often used for this transformation. Acid anhydrides are a suitable, less reactive alternative.
-
Base: A non-nucleophilic organic base such as triethylamine (Et₃N) or pyridine is used to scavenge the HCl or carboxylic acid byproduct generated during the reaction.
-
Solvent: A non-protic solvent like dichloromethane (DCM) or THF is typically used.
Detailed Experimental Protocol: N-Acetylation
This protocol details the synthesis of 1-acetyl-5-methyl-2,3-dihydroquinolin-4(1H)-one.
Materials:
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 161.20 | 1.0 | 1.0 |
| Acetyl Chloride | 78.50 | 1.2 | 1.2 |
| Triethylamine (Et₃N) | 101.19 | 1.5 | 1.5 |
| Anhydrous Dichloromethane (DCM) | - | - | - |
Procedure:
-
Dissolve this compound (1.0 mmol, 161 mg) in anhydrous DCM (10 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (1.5 mmol, 152 mg, 0.21 mL).
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.2 mmol, 94 mg, 0.09 mL) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with water (15 mL) and then with saturated sodium bicarbonate solution (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if necessary.
Characterization of N1-Derivatized Products
The successful synthesis of the N1-derivatized products must be confirmed through rigorous analytical characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most significant change in the ¹H NMR spectrum will be the disappearance of the N-H proton signal (typically a broad singlet). For N-alkylation, new signals corresponding to the protons of the introduced alkyl group will appear. For N-benzylation, a characteristic singlet for the benzylic CH₂ protons is expected around 4.5-5.5 ppm. For N-acylation, a new singlet for the acetyl methyl group will appear around 2.0-2.5 ppm.
-
¹³C NMR: The introduction of a substituent at the N1 position will cause shifts in the carbon signals of the quinolinone core, particularly the carbons adjacent to the nitrogen. The carbonyl carbon (C4) signal is expected to be in the range of δ 190-194 ppm. New signals corresponding to the carbons of the N-substituent will also be present.
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a common technique for these molecules, and the parent ion is typically observed as [M+H]⁺.
Infrared (IR) Spectroscopy
The IR spectrum will show the disappearance of the N-H stretching band (usually around 3300-3400 cm⁻¹) present in the starting material. The characteristic C=O stretching frequency of the ketone will be observed in the range of 1640-1680 cm⁻¹.
References
- Banwell, M. G.; et al. Synthesis of 2,3-Dihydro-4(1H)-quinolones and the Corresponding 4(1H)-Quinolones via Low-Temperature Fries Rearrangement of N-Arylazetidin-2-ones. Aust. J. Chem.2011, 64 (4), 435–445.
- Zhong, Y.-W.; et al.
- Li, H.; et al. Design, Synthesis, and Biological Evaluation of 3,4-Dihydroquinolin-2(1H)-one and 1,2,3,4-Tetrahydroquinoline-Based Selective Human Neuronal Nitric Oxide Synthase (nNOS) Inhibitors. J. Med. Chem.2018, 61 (21), 9551–9564.
- Clark, D. Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope.
- Kazak, C.; et al. 1-Benzyl-2,3-dihydroquinolin-4(1H)-one. Acta Crystallogr. Sect. E Struct. Rep. Online2008, 64 (2), o447.
- Marzaro, G.; et al. Substituted quinazolinones as kinase inhibitors endowed with anti-fibrotic properties. Eur. J. Med. Chem.2016, 116, 146–157.
- Beck, A. CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository, 2012.
- Gancarz, R.; et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules2021, 26 (19), 5945.
- Wang, L.; et al. Discovery of 2-substituted-N-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-2-hydroxypropyl)-1,2,3,4-tetrahydroisoquinoline-6-carboxamide as potent and selective protein arginine methyltransferases 5 inhibitors: Design, synthesis and biological evaluation. Eur. J. Med. Chem.2019, 164, 317–333.
- BenchChem. Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. 2025.
- Soós, T.; et al. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein J. Org. Chem.2016, 12, 2478–2485.
- Hartwig, J. F.; et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org, 2024.
- Wikipedia.
- Zhang, L.; et al. Palladium-Catalyzed N-Arylation of Amines and Amides with Aryltrimethylgermanes. Org. Lett.2020, 22 (15), 6046–6051.
- Varma, R. S.; et al. On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts.
- SciSpace. A new synthesis of n-benzyl-2,3-dihydro-4(1h)-isoquinolone.
- Review on recent development of quinoline for anticancer activities. Future Journal of Pharmaceutical Sciences2022, 8 (1), 1-21.
- Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. J. Am. Soc. Mass Spectrom.2023, 34 (11), 2541–2550.
- Roy, I.; et al. Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets in aqueous medium: “on-water” protocol. RSC Adv.2016, 6 (88), 84950–84962.
- Gori, R.; et al. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Org. Process Res. Dev.2016, 20 (4), 778–783.
- Hartwig, J. F.; et al. Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org, 2024.
- WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Copies of 1H, 13C, 19F NMR spectra. The Royal Society of Chemistry, 2012.
- Chiaradia, V.; et al. Bioactive heterocycles containing endocyclic N-hydroxy groups. Future Med. Chem.2016, 8 (13), 1599–1626.
- Al-Ostath, A.; et al. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Pharmaceuticals2024, 17 (2), 241.
- University of Colorado Boulder.
- Kumar, D.; et al. Design, synthesis and anticancer activity of N-aryl indolylsulfoximines: Identification of potent and selective anticancer agents. Bioorg. Med. Chem.2023, 92, 117459.
- University of California, Los Angeles.
- Ullmann condens
- Buchwald-Hartwig Amin
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5-Methyl-2-phenyl-1,2-dihydropyrazol-3-one(89-25-8) 1H NMR spectrum [chemicalbook.com]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Functionalization of the Aromatic Ring of 2,3-Dihydroquinolin-4-ones
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
The 2,3-dihydroquinolin-4-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its strategic functionalization is paramount for modulating pharmacokinetic and pharmacodynamic properties in drug discovery programs. This guide provides an in-depth exploration of established and contemporary methods for the targeted functionalization of the aromatic ring of 2,3-dihydroquinolin-4-ones, offering both mechanistic insights and detailed, field-proven protocols.
Understanding the Reactivity of the 2,3-Dihydroquinolin-4-one Core
The reactivity of the aromatic ring in 2,3-dihydroquinolin-4-ones towards electrophilic aromatic substitution (EAS) is governed by the electronic effects of the fused heterocyclic ring. The amide functionality within the dihydroquinolinone system, specifically the nitrogen atom and the carbonyl group, plays a crucial role in directing incoming electrophiles. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, activating it towards EAS. Conversely, the carbonyl group is electron-withdrawing. The interplay of these opposing effects, along with the influence of any existing substituents on the aromatic ring, dictates the regiochemical outcome of functionalization reactions.
Generally, the aromatic ring of the 2,3-dihydroquinolin-4-one scaffold is activated towards electrophilic attack, with a preference for substitution at the C6 and C8 positions. The C6 position is often favored due to less steric hindrance compared to the C8 position, which is peri-disposed to the C1 position of the heterocyclic ring. However, the precise regioselectivity can be influenced by the reaction conditions and the nature of the electrophile.
Electrophilic Aromatic Substitution: Foundational Strategies
Classical electrophilic aromatic substitution reactions remain a cornerstone for the functionalization of the 2,3-dihydroquinolin-4-one aromatic ring. These methods are valued for their reliability and scalability.
Halogenation: Introducing Halogen Atoms as Versatile Handles
Halogenated 2,3-dihydroquinolin-4-ones are pivotal intermediates, enabling further diversification through cross-coupling reactions. Bromination is a commonly employed halogenation reaction.
The bromination of an aromatic ring typically proceeds via the generation of a highly electrophilic bromine species. This is often achieved by the reaction of molecular bromine with a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond. The electron-rich aromatic ring of the dihydroquinolinone then attacks the electrophilic bromine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base restores aromaticity and yields the brominated product.
To control the reaction and prevent over-halogenation, it is often advantageous to protect the nitrogen atom of the dihydroquinolinone, for instance, as an N-acetyl derivative. This modification modulates the electron-donating ability of the nitrogen and can influence the regioselectivity of the reaction.
Caption: General workflow for the bromination of 2,3-dihydroquinolin-4-one.
This protocol describes the selective monobromination of the aromatic ring.
Materials:
-
N-Acetyl-2,3-dihydroquinolin-4-one
-
Glacial Acetic Acid
-
Bromine (Br₂)
-
Sodium thiosulfate solution (aqueous, 10%)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a stirring bar, dissolve N-acetyl-2,3-dihydroquinolin-4-one (1.0 eq.) in glacial acetic acid (approximately 10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Bromine Addition: While stirring vigorously, add a solution of bromine (1.1 eq.) in glacial acetic acid dropwise via a dropping funnel over 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, pour the mixture into a beaker containing ice-water.
-
Neutralization and Extraction: Quench any unreacted bromine by the dropwise addition of 10% sodium thiosulfate solution until the orange color disappears. Neutralize the acidic solution by the slow addition of saturated sodium bicarbonate solution until effervescence ceases. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford the desired brominated N-acetyl-2,3-dihydroquinolin-4-one.
| Reactant | Reagents | Conditions | Typical Yield |
| N-Acetyl-2,3-dihydroquinolin-4-one | Br₂, Acetic Acid | 0 °C to rt, 2-4 h | 70-85% |
Nitration: Installation of a Nitro Group
Nitration introduces a nitro (-NO₂) group onto the aromatic ring, which is a versatile functional group that can be reduced to an amine or used as a directing group in subsequent reactions.
The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. Sulfuric acid protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of the dihydroquinolinone then attacks the nitronium ion to form a sigma complex. Deprotonation restores aromaticity and yields the nitro-substituted product. Similar to halogenation, N-protection can be beneficial for controlling the reaction.
Caption: General workflow for the nitration of N-protected 2,3-dihydroquinolin-4-one.
Materials:
-
N-Acetyl-2,3-dihydroquinolin-4-one
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Nitric Acid (HNO₃)
-
Ice
-
Round-bottom flask
-
Stirring bar
-
Dropping funnel
-
Ice bath
Procedure:
-
Acid Mixture Preparation: In a round-bottom flask, carefully add concentrated sulfuric acid. Cool the acid to 0 °C in an ice bath.
-
Substrate Addition: Slowly add the N-acetyl-2,3-dihydroquinolin-4-one (1.0 eq.) to the cold sulfuric acid with stirring, ensuring the temperature remains below 10 °C.
-
Nitrating Mixture Addition: In a separate flask, prepare a nitrating mixture by carefully adding concentrated nitric acid (1.1 eq.) to a small amount of concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Nitration: Add the cold nitrating mixture dropwise to the solution of the quinolinone in sulfuric acid over a period of 30-60 minutes, maintaining the temperature at 0-5 °C.
-
Reaction: After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
-
Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.
-
Isolation: The precipitated product is collected by vacuum filtration, washed thoroughly with cold water until the washings are neutral, and then dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol).
| Reactant | Reagents | Conditions | Typical Yield |
| N-Acetyl-2,3-dihydroquinolin-4-one | HNO₃, H₂SO₄ | 0-5 °C, 1-2 h | 65-80% |
Friedel-Crafts Acylation: Carbon-Carbon Bond Formation
Friedel-Crafts acylation is a powerful method for introducing an acyl group onto the aromatic ring, which can serve as a precursor for various other functionalities.[3]
The reaction involves the treatment of the aromatic compound with an acyl halide or anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4] The Lewis acid coordinates to the halogen of the acyl halide, generating a highly electrophilic acylium ion. The aromatic ring of the dihydroquinolinone then attacks the acylium ion, followed by deprotonation to yield the acylated product.[5] A key advantage of Friedel-Crafts acylation over alkylation is that the product is a ketone, which is deactivating towards further electrophilic substitution, thus preventing poly-acylation.[6][7]
Caption: General workflow for the Friedel-Crafts acylation of 2,3-dihydroquinolin-4-one.
Materials:
-
2,3-Dihydroquinolin-4-one
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride (or other acyl halide)
-
Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Hydrochloric Acid (aqueous, 1 M)
-
Round-bottom flask (oven-dried)
-
Stirring bar
-
Reflux condenser with a drying tube
-
Ice bath
Procedure:
-
Setup: Assemble an oven-dried round-bottom flask with a stirring bar and a reflux condenser fitted with a drying tube.
-
Lewis Acid Suspension: Under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 eq.) in anhydrous DCM or DCE.
-
Acyl Halide Addition: Cool the suspension to 0 °C and slowly add the acetyl chloride (1.2 eq.). Stir the mixture for 15-30 minutes at 0 °C.
-
Substrate Addition: Add the 2,3-dihydroquinolin-4-one (1.0 eq.) portion-wise to the reaction mixture, keeping the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of crushed ice, followed by 1 M HCl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM.
-
Washing and Drying: Wash the organic layer with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel.
| Reactant | Reagents | Conditions | Typical Yield |
| 2,3-Dihydroquinolin-4-one | Acetyl Chloride, AlCl₃ | DCE, reflux, 2-6 h | 50-70% |
Modern Approaches: Palladium-Catalyzed C-H Functionalization
Palladium-catalyzed C-H functionalization has emerged as a powerful and atom-economical strategy for the direct introduction of various functional groups onto aromatic rings, obviating the need for pre-functionalization.[8]
Mechanistic Considerations in C-H Arylation
A common pathway for palladium-catalyzed C-H arylation involves a concerted metalation-deprotonation (CMD) mechanism. In this process, a palladium(II) catalyst, often directed by a coordinating group on the substrate, abstracts a proton from a C-H bond to form a palladacycle intermediate. This intermediate then undergoes oxidative addition with an aryl halide, followed by reductive elimination to form the new C-C bond and regenerate the active palladium catalyst. The directing group plays a crucial role in controlling the regioselectivity of the C-H activation step. In the case of N-protected 2,3-dihydroquinolin-4-ones, the protecting group or the amide carbonyl can act as a directing group.
Caption: A simplified catalytic cycle for palladium-catalyzed C-H arylation.
Detailed Protocol: Palladium-Catalyzed C-H Arylation
This protocol provides a general procedure for the direct arylation of an N-protected 2,3-dihydroquinolin-4-one.
Materials:
-
N-Protected 2,3-dihydroquinolin-4-one
-
Aryl Halide (e.g., Aryl Iodide or Bromide)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Phosphine Ligand (e.g., P(o-tol)₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Stirring bar
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a Schlenk flask or sealed tube under an inert atmosphere, add the N-protected 2,3-dihydroquinolin-4-one (1.0 eq.), aryl halide (1.5 eq.), palladium(II) acetate (5-10 mol%), phosphine ligand (10-20 mol%), and base (2.0 eq.).
-
Solvent Addition: Add the anhydrous solvent via syringe.
-
Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by three freeze-pump-thaw cycles.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography on silica gel.
| Reactant | Reagents | Conditions | Typical Yield |
| N-Boc-2,3-dihydroquinolin-4-one | Aryl Iodide, Pd(OAc)₂, P(o-tol)₃, K₂CO₃ | Toluene, 110 °C, 24 h | 60-90% |
Conclusion and Future Perspectives
The functionalization of the aromatic ring of 2,3-dihydroquinolin-4-ones is a vibrant area of research with significant implications for drug discovery. While traditional electrophilic aromatic substitution methods remain valuable, modern transition-metal-catalyzed C-H functionalization techniques offer more direct and efficient routes to novel analogs. The choice of method will depend on the desired substitution pattern, the nature of the substituents already present on the scaffold, and the overall synthetic strategy. As our understanding of reaction mechanisms deepens and new catalytic systems are developed, the toolkit for the precise and selective functionalization of this important heterocyclic core will undoubtedly continue to expand, enabling the synthesis of increasingly complex and potent therapeutic agents.
References
-
RSC Publishing. (2018). 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. [Link]
-
ChemRxiv. (2025). Synthesis of Multifunctional 2,3-Dihydroquinolin-4(1H)-one Building Blocks via Permanganate-Promoted Oxidation of. [Link]
-
National Institutes of Health. (n.d.). Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. [Link]
-
Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]
-
YouTube. (2018, November 13). Friedel-Crafts Acylation. [Link]
- Google Patents. (n.d.).
-
Chemistry LibreTexts. (2023, January 22). Friedel-Crafts Acylation. [Link]
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- 3. Ligand-Controlled Regioselective Dearomative Vicinal and Conjugate Hydroboration of Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the purification of 5-Methyl-2,3-dihydroquinolin-4(1H)-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this important heterocyclic scaffold. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot effectively and ensure the integrity of your experimental outcomes.
Purification Strategy Overview
The purification of this compound from a crude reaction mixture is a critical step to ensure high purity for subsequent analytical, biological, or synthetic applications. The optimal strategy typically involves a multi-step process beginning with an aqueous workup to remove inorganic salts and highly polar impurities, followed by a primary purification technique like column chromatography, and often concluding with recrystallization to obtain the final product in high purity.
Below is a general workflow for the purification process.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification process in a question-and-answer format.
Question 1: After aqueous workup, my crude product is a dark, oily, or tarry substance. What went wrong and how can I proceed?
Probable Cause(s):
-
Incomplete Reaction or Polymerization: Harsh reaction conditions, particularly in acid-catalyzed cyclizations like the Friedel-Crafts reaction, can lead to the formation of polymeric byproducts or tars.[1] This is common in related quinoline syntheses if the temperature is not well-controlled.[1]
-
Residual Acid/Base: Inadequate neutralization during the workup can leave residual strong acids (e.g., H₂SO₄, PPA) or bases, which can catalyze degradation upon concentration.
-
Oxidation: The dihydroquinolinone scaffold can be susceptible to oxidation to the corresponding quinolinone, especially at elevated temperatures in the presence of air (oxygen).[2] This can contribute to discoloration.
Recommended Solutions:
-
Optimize Reaction Conditions: If possible, revisit the synthesis step. Ensure the reaction temperature is carefully controlled and consider using a moderator like ferrous sulfate if employing a vigorous reaction like the Skraup synthesis, which is known to cause charring.[1]
-
Thorough Neutralization: During the workup, carefully neutralize the reaction mixture by pouring it onto crushed ice and then slowly adding a base (e.g., saturated NaHCO₃ or dilute NaOH solution) until the pH is neutral (pH ~7).[1][3] Check the pH of the aqueous layer after extraction to ensure complete neutralization.
-
Proceed to Chromatography: Even if the crude product is an oil, it can often be purified using column chromatography. Dissolve the crude oil in a minimal amount of a suitable solvent (like dichloromethane) and adsorb it onto a small amount of silica gel or Celite.[4] After evaporating the solvent to get a free-flowing powder, load this onto the column. This "dry loading" technique prevents the oil from streaking down the column.
-
Charcoal Treatment (for Recrystallization): If you plan to proceed directly to recrystallization and the issue is primarily color, you can try dissolving the crude product in the hot recrystallization solvent and adding a small amount of activated charcoal.[5] Hot filter the solution to remove the charcoal before allowing it to cool.[5]
Question 2: I'm having trouble separating my product from a closely-running impurity on TLC during column chromatography. What is this impurity and how can I improve separation?
Probable Cause(s):
-
Starting Material: Unreacted N-aryl-β-alanine precursor may have a similar polarity to the cyclized product.
-
Oxidized Byproduct: The most likely closely-eluting impurity is the corresponding 5-Methylquinolin-4(1H)-one. The introduction of the double bond makes it slightly more polar than the dihydro- product, but separation can still be challenging.[2]
-
Isomers: Depending on the synthesis, minor isomeric products could form if the intramolecular cyclization is not perfectly regioselective.
Recommended Solutions:
-
Optimize TLC System: Before running the column, screen various solvent systems with TLC. The goal is to find a system that gives your product an Rf value of approximately 0.25-0.35 and maximizes the separation (ΔRf) from the impurity.
-
Use a Shallow Gradient: Instead of running the column isocratically (with a single solvent mixture), use a shallow gradient. Start with a less polar solvent system (e.g., 95:5 Hexane:Ethyl Acetate) and slowly increase the polarity (e.g., to 80:20 Hexane:Ethyl Acetate). This elongates the separation distance on the column.
-
Column and Packing: Use a higher-quality silica gel (smaller particle size) and pack a longer, narrower column. Ensure the column is packed properly to avoid channeling.[4]
-
Alternative Chromatography: If silica gel is ineffective, consider using a different stationary phase, such as alumina or reverse-phase silica (C18), although this is less common for this class of compounds.
Caption: Troubleshooting logic for poor TLC separation.
Question 3: My purified product is a clean oil or low-melting solid that refuses to crystallize. How can I induce crystallization?
Probable Cause(s):
-
Residual Solvent: Even trace amounts of solvent can inhibit crystallization.
-
Purity Issues: Small amounts of impurities can act as "crystal poisons" or cause melting point depression. The material may appear clean by TLC but still contain impurities.
-
Metastable State: The compound may be in a supercooled liquid or amorphous state.
Recommended Solutions:
-
High Vacuum Drying: Place the oil under a high vacuum for several hours (or overnight) to remove any residual solvent. Gentle heating (e.g., 30-40 °C) can aid this process if the compound is stable.
-
Scratching: Use a glass rod to scratch the inside of the flask below the surface of the oil. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of solid material from a previous batch, add a single tiny crystal to the oil. This will provide a template for crystallization.
-
Trituration: Add a non-solvent (a solvent in which your product is insoluble, like cold hexanes or pentane) to the oil and stir or sonicate vigorously. This can sometimes shock the material into precipitating as a solid, which can then be filtered and used for recrystallization.
-
Re-purification: If the above methods fail, it is likely a purity issue. Re-purify the material using column chromatography with a very shallow gradient.
-
Two-Solvent Recrystallization: Dissolve the oil in a minimal amount of a good solvent (e.g., dichloromethane or acetone). Then, slowly add a poor solvent (e.g., hexanes or water) dropwise until the solution becomes persistently cloudy.[5] Gently warm the mixture until it becomes clear again, then allow it to cool slowly.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect from a Friedel-Crafts synthesis of this compound?
The synthesis of the quinolinone core often involves an intramolecular Friedel-Crafts acylation.[6] The primary impurities to anticipate are:
-
Unreacted Starting Material: The N-aryl-β-alanine precursor.
-
Catalyst Residue: Remnants of the acid catalyst used for cyclization (e.g., polyphosphoric acid, methanesulfonic acid). These are typically removed during aqueous workup.[6]
-
Oxidized Product: 5-Methylquinolin-4(1H)-one. This can form if the reaction is exposed to air at high temperatures.[2]
-
Intermolecular Products: Polymeric material can form if molecules of the starting material react with each other instead of cyclizing intramolecularly, especially at high concentrations.
Q2: What is the best general-purpose method for purifying this compound?
For most lab-scale syntheses, flash column chromatography on silica gel is the most reliable primary purification method.[7][8] It is highly effective at removing both more polar and less polar impurities. For achieving the highest analytical purity, subsequent recrystallization from a suitable solvent is highly recommended.[8][9]
Q3: How do I select an appropriate solvent system for column chromatography?
The ideal solvent system is determined empirically using Thin Layer Chromatography (TLC). A good starting point for quinolinone derivatives is a mixture of a non-polar solvent like Hexane or Heptane and a more polar solvent like Ethyl Acetate .[7][9]
Step-by-Step Protocol for TLC Analysis:
-
Dissolve a tiny amount of your crude product in a few drops of a solvent like Dichloromethane (DCM) or Ethyl Acetate.
-
Spot the solution onto several TLC plates.
-
Develop each plate in a different solvent mixture (e.g., 9:1, 4:1, 2:1 Hexane:Ethyl Acetate).
-
Visualize the plates under a UV lamp (254 nm).
-
The ideal system is one where the desired product spot has an Rf value of ~0.25-0.35 . This ensures the compound will move down the column at a reasonable rate without eluting too quickly with the solvent front.
Q4: What is a good solvent for recrystallizing this compound?
The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot.[10] A solvent screening is the best approach.
| Solvent | Solubility (Cold) | Solubility (Hot) | Potential Usefulness |
| Ethanol/Methanol | Low to Moderate | High | Good Candidate. Often used for similar structures.[3] |
| Isopropanol | Low | High | Good Candidate. |
| Ethyl Acetate | Moderate | High | May work, but might need a co-solvent. |
| Toluene | Low | High | Good Candidate. |
| Hexane/Heptane | Very Low | Low | Likely a poor solvent, but useful as an anti-solvent. |
| Water | Insoluble | Insoluble | Not suitable as a primary solvent. |
Protocol for Solvent Screening:
-
Place ~20-30 mg of your partially purified product into several small test tubes.
-
Add a different solvent to each tube, dropwise, at room temperature until the solid just dissolves. If it dissolves in <0.5 mL, it is too soluble.
-
If it is insoluble at room temperature, heat the mixture gently. If it dissolves, it's a potential candidate.
-
Allow the hot solutions to cool to room temperature and then in an ice bath. The solvent that yields a large amount of high-quality crystals is the best choice.
References
-
Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI) for Medicinal Chemistry Communications.
-
Sancineto, L. et al. (2018). Q‐Tube © assisted MCRs for the synthesis of 2,3‐dihydroquinazolin‐4(1H)‐ones. Arkivoc, iii, 270-278.
-
Royal Society of Chemistry & The Centre National de la Recherche Scientifique. (2013). Electronic Supplementary Material (ESI) for New Journal of Chemistry.
-
MDPI. (2016). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Molecules, 21(11), 1463.
-
Nguyen, D. T. et al. (n.d.). The Study on synthesis and transformations of some of substituted 4-methylquinolin-2(1H)-ones. Vietnam National University Journal of Science.
-
Scholars Research Library. (2013). An efficient synthesis of 2,3-dihydroquinazolin-4(1H)-ones: A natural approach. Archives of Applied Science Research, 5(1), 197-202.
-
Molecules. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 19(11), 18791–18827.
-
Google Patents. (2019). Method for synthesizing 4- (hydroxymethyl) -5-methyl-[11][12] dioxol-2-one.
-
BenchChem. (2025). Application Notes and Protocols for the Purification of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone.
-
BenchChem. (2025). Optimizing the Synthesis of 1-Methyl-3,4-dihydroquinolin-2(1H)-one.
-
Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
-
ResearchGate. (n.d.). Synthesis of quinolines through intramolecular Friedel–Crafts acylation.
-
BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
-
Tokyo Chemical Industry Co., Ltd. (n.d.). 2,3-Dihydro-4(1H)-quinolinone.
-
Google Patents. (2016). The crystallization of quinoline.
-
Quora. (2018). Why is a Friedel-Crafts reaction not possible on Quinoline?
-
MIT Digital Lab Techniques Manual. (2010). Recrystallization. YouTube.
-
SpringerLink. (2018). Applications of Friedel–Crafts reactions in total synthesis of natural products. Molecular Diversity, 23, 533–553.
-
ChemicalBook. (n.d.). 1-methyl-2,3-dihydroquinolin-4(1H)-one synthesis.
-
Korovina, N. (2020). Recrystallization Technique for Organic Chemistry. YouTube.
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
-
Google Patents. (2013). Purification method of 8-hydroxyquinoline crude product.
-
Royal Society of Chemistry. (2024). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
-
MDPI. (2021). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 26(23), 7356.
-
Asian Journal of Research in Chemistry. (2018). Phytochemical screening and column chromatography studies of Aerva lanata.
-
BenchChem. (2025). A Guide to Synthesizing and Purifying Quinoline-Based Antibacterial Compounds.
-
BenchChem. (2025). Technical Support Center: Overcoming the Low Reactivity of Quinolinone Precursors.
-
BenchChem. (2025). A Technical Guide to the Discovery and Isolation of Novel Quinolinone Compounds.
-
RSC Medicinal Chemistry. (n.d.). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation.
-
Molecules. (2021). Dihydroquinolines, Dihydronaphthyridines and Quinolones by Domino Reactions of Morita-Baylis-Hillman Acetates. Molecules, 26(4), 868.
Sources
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- 12. rsc.org [rsc.org]
Overcoming poor regioselectivity in quinolinone synthesis
Welcome to the technical support center for quinolinone synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of quinolinone synthesis, with a specific focus on overcoming the persistent challenge of poor regioselectivity. Here, we provide in-depth, experience-driven troubleshooting guides and frequently asked questions to help you achieve your desired regioisomers with higher purity and yield.
Section 1: Understanding the Core Challenge: Regioselectivity
Before diving into specific reaction troubleshooting, it's crucial to grasp the fundamental principles governing regioselectivity in classical quinolinone syntheses.
Frequently Asked Questions (FAQs)
Q1: What exactly is regioselectivity in the context of quinolinone synthesis?
A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another when a reaction could potentially yield multiple products. In quinolinone synthesis, this typically arises in two scenarios:
-
Ambident Electrophiles: When a starting material, like a β-ketoester, has two different electrophilic sites (a ketone and an ester), the nucleophile (e.g., an aniline) can attack either one, leading to different intermediates and ultimately, different quinolinone backbones (e.g., 2-quinolinones vs. 4-quinolinones).
-
Unsymmetrical Substrates: When using an unsymmetrically substituted aniline or ketone, the final cyclization step can occur at two different positions on an aromatic ring, resulting in a mixture of regioisomeric products.[1]
Q2: What are the primary factors that control which regioisomer is formed?
A2: The outcome is a delicate balance between several factors, primarily:
-
Kinetic vs. Thermodynamic Control: This is the most critical concept, especially in the Conrad-Limpach-Knorr synthesis. A kinetically controlled reaction favors the product that is formed fastest, usually at lower temperatures. This pathway has a lower activation energy. A thermodynamically controlled reaction, typically run at higher temperatures, favors the most stable product, even if it forms more slowly.[2][3] This pathway allows reversible, lower-energy reactions to equilibrate towards the most stable, albeit higher-activation-energy, product.[4]
-
Reaction Temperature: As an extension of the above, temperature is the most common tool used to switch between kinetic and thermodynamic pathways. High temperatures (e.g., >140 °C) provide the energy to overcome higher activation barriers and allow reversible reactions to reach equilibrium, favoring the thermodynamic product.[2][5]
-
Steric Hindrance: Bulky substituents on the starting materials can physically block one reaction site, thereby directing the reaction to the less hindered position.[1][5]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aromatic rings can activate or deactivate certain positions towards electrophilic attack, influencing the site of cyclization.[1]
-
Catalyst Choice: The type of catalyst (acid, base, Lewis acid, or organocatalyst) can dramatically influence the reaction pathway by selectively activating one functional group or stabilizing a particular intermediate.[6]
Section 2: Troubleshooting Guide for Conrad-Limpach-Knorr Syntheses
This system is the classic example of temperature-dependent regioselectivity, where an aniline and a β-ketoester can form either a 4-hydroxyquinoline or a 2-hydroxyquinoline.
Problem: My reaction is producing a mixture of 2- and 4-hydroxyquinolines, or I'm exclusively getting the undesired isomer.
Causality Analysis: The regioselectivity hinges on the initial nucleophilic attack of the aniline.[2]
-
Attack at the Ketone (Kinetic Pathway): The ketone carbonyl is more electrophilic than the ester carbonyl. Attack at this site is fast and reversible, leading to a β-aminoacrylate intermediate. At low temperatures, this intermediate is trapped and proceeds via cyclization to the 4-hydroxyquinoline . This is the Conrad-Limpach reaction.[2][3]
-
Attack at the Ester (Thermodynamic Pathway): Attack at the ester is slower but forms a more stable, irreversible amide bond, yielding a β-ketoanilide intermediate. At high temperatures, the faster (but reversible) ketone-adduct formation reverts to the starting materials, allowing the slower, irreversible ester-adduct pathway to dominate.[4] This intermediate then cyclizes to the 2-hydroxyquinoline . This is the Knorr synthesis.[2][7]
Solutions & Experimental Protocols
Protocol 2.1: Maximizing Selectivity for 4-Hydroxyquinolines (Kinetic Product)
This protocol focuses on forming the β-aminoacrylate intermediate at low temperatures.
-
Step 1: Intermediate Formation
-
In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.05 equiv). The reaction can often be run neat.
-
If using a solvent, choose a non-polar solvent like toluene or hexanes.
-
Add a catalytic amount of a strong acid (e.g., one drop of concentrated H₂SO₄ or a spatula tip of p-TsOH).
-
Stir the mixture at room temperature for 1-4 hours. The reaction is often mildly exothermic.
-
Monitor the formation of the enamine intermediate by TLC or ¹H NMR.
-
Once complete, remove any water formed (and solvent, if used) under reduced pressure. The crude β-aminoacrylate is often used directly in the next step.[5]
-
-
Step 2: Thermal Cyclization
-
To the crude intermediate, add a high-boiling, inert solvent such as Dowtherm A, diphenyl ether, or mineral oil.[1] Using a solvent generally improves yields compared to running the cyclization neat.[5]
-
Heat the mixture to approximately 250 °C with vigorous stirring under an inert atmosphere (N₂ or Ar).[1][5]
-
Maintain this temperature for 30-60 minutes. Monitor by TLC if feasible (high temperature streaking can be an issue).
-
Cool the reaction mixture to room temperature. The product will often precipitate.
-
Dilute the cooled mixture with a hydrocarbon solvent (e.g., hexanes, heptane) to further precipitate the product and dissolve the high-boiling solvent.
-
Collect the solid by filtration, wash thoroughly with the hydrocarbon solvent, and dry to obtain the 4-hydroxyquinoline.[5]
-
Protocol 2.2: Maximizing Selectivity for 2-Hydroxyquinolines (Thermodynamic Product)
This protocol favors the formation of the β-ketoanilide intermediate at high temperatures.
-
Step 1: Intermediate Formation
-
Combine the aniline (1.0 equiv) and the β-ketoester (1.0 equiv) in a flask equipped with a reflux condenser.
-
Heat the mixture, typically neat, to ~140-160 °C for 1-3 hours.[2] This provides the energy to favor the irreversible amide formation.
-
Monitor the reaction by TLC until the starting materials are consumed. The β-ketoanilide intermediate is now the major component.
-
-
Step 2: Acid-Catalyzed Cyclization
-
Cool the reaction mixture to below 100 °C.
-
Slowly and carefully add a strong acid catalyst. Polyphosphoric acid (PPA) or concentrated sulfuric acid are commonly used.
-
Heat the mixture to ~100-120 °C for 30-60 minutes to effect the intramolecular Friedel-Crafts-type cyclization.
-
Cool the reaction and carefully quench by pouring it onto crushed ice.
-
The 2-hydroxyquinoline product will precipitate. Adjust the pH to neutral with a base (e.g., NaOH solution) if necessary.
-
Collect the solid by filtration, wash with water, and dry. Recrystallization may be required for purification.
-
Data Summary Table
| Target Product | Control Type | Key Parameter | Typical Conditions | Intermediate |
| 4-Hydroxyquinoline | Kinetic | Low Temperature | Aniline + Ketoester, RT, cat. Acid; then ~250°C cyclization | β-Aminoacrylate |
| 2-Hydroxyquinoline | Thermodynamic | High Temperature | Aniline + Ketoester, ~140°C; then acid-catalyzed cyclization | β-Ketoanilide |
Section 3: Troubleshooting Guide for Friedländer Annulation
The Friedländer synthesis condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, typically a ketone. Poor regioselectivity arises when an unsymmetrical ketone is used.
Problem: My reaction of a 2-aminoaryl ketone with an unsymmetrical ketone (e.g., 2-pentanone) is yielding a mixture of both possible quinoline regioisomers.
Causality Analysis: The initial step is an aldol-type condensation between the 2-aminoaryl ketone and the enolate (or enamine) of the second ketone. An unsymmetrical ketone can form two different enolates, leading to condensation at either the more- or less-substituted α-carbon. The ratio of these products is influenced by the reaction conditions and the catalyst, which dictates the formation and stability of the competing enolates.[6]
Solutions & Optimization Protocol
Controlling regioselectivity in the Friedländer reaction is often a matter of empirical optimization.[6]
Protocol 3.1: Systematic Optimization
-
Catalyst Screening (The Most Critical Factor):
-
Baseline: Start with a common condition, such as KOH in ethanol at reflux.
-
Acid Catalysts: Test Lewis acids (e.g., ZnCl₂, Sc(OTf)₃) or Brønsted acids (e.g., p-TsOH, triflic acid). Proline has also been shown to be an effective organocatalyst for this transformation.[6]
-
Base Catalysts: Compare the results of strong bases (e.g., NaH, t-BuOK) which favor the kinetic (less substituted) enolate, with weaker bases (e.g., K₂CO₃, piperidine).
-
Run small-scale parallel reactions with different catalysts and analyze the product ratios by ¹H NMR or LC-MS.
-
-
Solvent and Temperature Variation:
-
For a given catalyst, screen a range of solvents with varying polarity (e.g., toluene, THF, ethanol, DMSO). The solvent can affect the aggregation state of the catalyst and the stability of the enolate intermediates.
-
Vary the temperature. While high temperatures often favor the thermodynamically more stable product, this is not always predictable without experimentation.
-
-
Substrate Control:
-
If optimization fails, consider if one of the ketones can be replaced with a β-ketoester or similar substrate that has only one enolizable position, thus forcing the desired regioselectivity.
-
Section 4: Advanced & Modern Approaches
Q3: The classical methods require harsh conditions and still give me mixtures. Are there newer, more regioselective methods?
A3: Yes, the field has advanced significantly. Modern synthetic strategies often provide much higher regioselectivity under milder conditions. Key areas include:
-
Domino and Cascade Reactions: Many modern syntheses, such as those using potassium tert-butoxide with 2-aminophenyl ketones and alkynes, are designed to proceed through a highly specific reaction cascade that locks in the regiochemistry early on.[8]
-
Transition-Metal-Catalyzed C-H Activation/Annulation: This powerful strategy builds the quinolinone ring by forming C-C and C-N bonds on a pre-existing aromatic scaffold.[9] A directing group on the starting material (e.g., an amide) coordinates to a metal catalyst (like Palladium or Rhodium), which then selectively activates a specific C-H bond (usually ortho) for annulation with a coupling partner (like an alkyne), providing exquisite regiocontrol.[10]
Q4: How can I definitively confirm the regiochemistry of my final product?
A4: When you have a mixture or an ambiguous result, spectroscopic analysis is key.
-
2D-NMR Spectroscopy: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) can show through-space correlations between protons, which can be used to determine which substituents are adjacent on the quinolinone core. HMBC (Heteronuclear Multiple Bond Correlation) experiments can establish long-range (2-3 bond) C-H correlations, definitively piecing the molecular structure together.[6]
-
X-Ray Crystallography: If you can grow a suitable single crystal of your product, X-ray diffraction provides unambiguous proof of its structure and regiochemistry.[6]
References
-
Conrad–Limpach synthesis - Wikipedia. (n.d.). Retrieved January 23, 2026, from [Link]
-
Regioselectivity of Friedländer Quinoline Syntheses - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Regioselectivity in isoquinoline alkaloid synthesis | Request PDF - ResearchGate. (n.d.). Retrieved January 23, 2026, from [Link]
-
Conrad-limpach-knorr synthesis of Quinolone - YouTube. (2019). Retrieved January 23, 2026, from [Link]
-
Quinoline Synthesis: Conrad-Limpach-Knorr - Química Organica.org. (n.d.). Retrieved January 23, 2026, from [Link]
-
Regioselective synthesis of isoquinolinonediones through remote unactivated C(sp3)–H bonds - Chemical Communications (RSC Publishing). (n.d.). Retrieved January 23, 2026, from [Link]
-
Knorr Quinoline Synthesis - SynArchive. (n.d.). Retrieved January 23, 2026, from [Link]
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC - PubMed Central. (n.d.). Retrieved January 23, 2026, from [Link]
-
Regioselective Synthesis of Quinolinones | PDF | Chemical Reactions | Organic Chemistry. (n.d.). Retrieved January 23, 2026, from [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes | Organic Letters - ACS Publications. (n.d.). Retrieved January 23, 2026, from [Link]
-
Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
-
A review on synthetic investigation for quinoline- recent green approaches - Taylor & Francis. (n.d.). Retrieved January 23, 2026, from [Link]
-
Catalytic Selective 1,2-Reduction of Quinolines by Dinuclear Rare Earth Metal Alkyl Complexes - American Chemical Society. (n.d.). Retrieved January 23, 2026, from [Link]
-
Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation - MDPI. (n.d.). Retrieved January 23, 2026, from [Link]
Sources
- 1. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]
- 4. youtube.com [youtube.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. synarchive.com [synarchive.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review [mdpi.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Conrad-Limpach Quinolone Synthesis
Welcome to the technical support center for the Conrad-Limpach synthesis of quinolinones. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize this powerful reaction, troubleshoot common issues, and understand the nuances of its execution. As a classic yet often challenging transformation, the Conrad-Limpach reaction requires careful control of conditions to achieve high yields and purity. This document provides in-depth, experience-driven advice to help you navigate the complexities of this synthesis.
I. Understanding the Reaction: A Quick Primer
The Conrad-Limpach synthesis is a two-stage reaction that constructs the 4-hydroxyquinoline core.[1][2][3] It begins with the condensation of an aniline with a β-ketoester to form a Schiff base/enamine intermediate.[1] This is followed by a high-temperature thermal cyclization (annulation) to yield the final 4-quinolinone product (which exists in tautomeric equilibrium with the 4-hydroxyquinoline form).[1][4]
The critical, rate-determining step is the thermal cyclization, which requires significant thermal energy (typically ~250 °C) to overcome the aromaticity of the aniline ring.[1][5] This high temperature requirement is the source of many of the challenges associated with this reaction.
Caption: Core workflow of the Conrad-Limpach synthesis.
II. Frequently Asked Questions (FAQs)
Q1: My reaction is giving low to no yield of the desired 4-quinolinone. What's the most common cause?
A1: The most frequent culprit is insufficient temperature during the cyclization step. This reaction requires very high temperatures, typically between 240-280 °C, to proceed efficiently.[1][5] If the temperature of your reaction medium is too low, the energy barrier for the electrocyclic ring closure will not be overcome.[1] Secondly, ensure your starting materials are pure and dry. Water can interfere with the initial condensation step.
Q2: I'm getting the 2-quinolinone isomer instead of the 4-quinolinone. Why is this happening?
A2: You are likely observing the competing Knorr quinoline synthesis.[1][4] The regioselectivity is highly dependent on temperature.
-
Conrad-Limpach (4-Quinolone): At lower temperatures (room temperature to ~100 °C), the aniline nitrogen preferentially attacks the more electrophilic keto group of the β-ketoester. This is the kinetic pathway and leads to the intermediate required for 4-quinolinone formation.[1]
-
Knorr Synthesis (2-Quinolone): At higher initial reaction temperatures (~140 °C or above), the reaction becomes thermodynamically controlled. The aniline attacks the less reactive ester group, forming a β-keto anilide intermediate, which then cyclizes to the 2-quinolinone.[1][6]
To favor the 4-quinolinone, ensure the initial condensation step is performed at a lower temperature before proceeding to the high-temperature cyclization.
Q3: What is the best solvent for the high-temperature cyclization?
A3: The ideal solvent must have a very high boiling point (>250 °C) and be inert.[1][5] Historically, mineral oil and diphenyl ether have been widely used.[1][5]
-
Mineral Oil: Inexpensive but can make product isolation difficult.[5]
-
Diphenyl Ether: Effective, but solid at room temperature and has a strong odor.[5]
-
Dowtherm A: A eutectic mixture of diphenyl ether and biphenyl, it is a liquid at room temperature, making it more convenient but also more expensive.[5]
Recent studies have identified other suitable and more user-friendly solvents.[5]
| Solvent | Boiling Point (°C) | Notes |
| Mineral Oil | > 275 | Inexpensive, but purification can be challenging.[5] |
| Diphenyl Ether | 259 | Effective, solid at RT, strong odor.[5] |
| Dowtherm A | 257 | Liquid at RT, convenient but costly.[5] |
| 1,2,4-Trichlorobenzene | 214 | Lower yield but a viable, less expensive option.[5] |
| 2,6-di-tert-butylphenol | 265 | Good yields, less expensive than Dowtherm A, no odor.[5] |
| Iso-butyl benzoate | 247 | Good yields, but can be expensive.[5] |
Q4: Can I run this reaction without a solvent?
A4: Early attempts often ran the cyclization neat (without solvent), but this typically results in very moderate yields, often below 30%, due to poor heat transfer and potential charring.[1] Using a high-boiling inert solvent like mineral oil has been shown to dramatically increase yields, in some cases up to 95%.[1]
III. Troubleshooting Guide: From Problem to Solution
This section addresses specific experimental failures and provides a logical, step-by-step approach to resolving them.
Caption: A decision tree for troubleshooting common issues.
Problem 1: Low Yield or Stalled Reaction
-
Probable Cause A: Insufficient Cyclization Temperature. The energy requirement for the annulation step is absolute.[1][5]
-
Solution:
-
Verify Temperature: Use a high-temperature thermometer or probe placed directly in the reaction mixture, not just monitoring the heating mantle setting.
-
Solvent Choice: Ensure your solvent's boiling point is high enough. If your reaction temperature plateaus below 250 °C, you must switch to a higher-boiling solvent like Dowtherm A or 2,6-di-tert-butylphenol.[5]
-
Heat Transfer: For large-scale reactions, ensure efficient stirring to maintain uniform heating. For viscous mixtures like mineral oil, overhead stirring is superior to a magnetic stir bar.
-
-
-
Probable Cause B: Incomplete Intermediate Formation. The initial condensation to the enamine must be complete before high-heat cyclization.
-
Solution:
-
Acid Catalysis: The reaction is catalyzed by acid (e.g., a few drops of H₂SO₄ or HCl).[1] Ensure a catalytic amount is present. For sensitive substrates, a milder acid like acetic acid can be used.
-
Water Removal: The condensation step produces water. While often driven off by heat, for stubborn reactions, performing the initial condensation in a solvent like toluene with a Dean-Stark trap can ensure complete conversion to the intermediate before solvent-swapping for the high-temperature cyclization.
-
-
-
Probable Cause C: Substrate Reactivity. The electronic nature of your aniline or β-ketoester can significantly impact the reaction.
-
Solution:
-
Electron-Withdrawing Groups (EWGs): Aniline rings with strong EWGs (e.g., nitro groups) are less nucleophilic, slowing down both the initial condensation and the final cyclization. These substrates may require longer reaction times or slightly higher temperatures.[7]
-
Electron-Donating Groups (EDGs): Aniline rings with EDGs (e.g., methoxy groups) are more reactive and generally proceed more easily.[7] However, they can also be more prone to side reactions or decomposition if the temperature is too high or held for too long.
-
-
Problem 2: Significant Byproduct Formation or Charring
-
Probable Cause: Thermal Decomposition. The harsh conditions required for cyclization can also degrade sensitive starting materials or the final product.
-
Solution:
-
Minimize Reaction Time: Do not heat for longer than necessary. Monitor the reaction by TLC (if possible) or by observing the cessation of ethanol evolution.[5]
-
Consider Microwave Synthesis: Microwave heating offers a significant advantage by rapidly and uniformly heating the reaction mixture.[8][9] This dramatically reduces reaction times from hours to minutes, minimizing the opportunity for thermal decomposition.[9][10] The rapid heating gets the reaction to the target temperature almost instantly, which is beneficial for unstable reagents.[8]
-
Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (Nitrogen or Argon) can prevent oxidative side reactions, especially with electron-rich anilines.
-
-
Problem 3: Difficulty in Product Isolation and Purification
-
Probable Cause A: High-Boiling Solvent Residue. Solvents like mineral oil or Dowtherm A are difficult to remove by conventional means.
-
Solution:
-
Precipitation/Trituration: The 4-quinolinone product often precipitates from the reaction mixture upon cooling.[5] The cooled, solidified mixture can be triturated (washed/slurried) with a non-polar solvent like hexanes or toluene to wash away the high-boiling solvent, followed by filtration.[5]
-
Column Chromatography: If the product is soluble, it may need to be purified via chromatography. It is often practical to dilute the cooled reaction mixture with a solvent like dichloromethane or ethyl acetate and load it directly onto a silica gel column, sacrificing the first fractions that will contain the non-polar reaction solvent.
-
-
-
Probable Cause B: Product is an Insoluble Solid. 4-Quinolones can be poorly soluble, making recrystallization or chromatography challenging.
-
Solution:
-
Recrystallization from Polar Solvents: Try recrystallizing from highly polar solvents like DMF, DMSO, or acetic acid.
-
Acid/Base Wash: If the product has basic or acidic handles, an acid/base workup can be used to extract it into an aqueous layer, leaving non-polar impurities behind, before re-precipitating the product by adjusting the pH.
-
-
IV. Modern Optimization Protocol: Microwave-Assisted Synthesis
Example Protocol: Microwave Synthesis of a 4-Quinolone
This is a representative protocol and must be adapted for specific substrates and microwave systems.
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a stir bar, combine the aniline (1.0 eq), the β-ketoester (1.1 eq), and a suitable high-boiling polar solvent (e.g., diphenyl ether, NMP, or sulfolane). Add a catalytic drop of concentrated sulfuric acid.
-
Sealing: Securely cap the reaction vessel. Crucially, ensure the vessel is designed for high-pressure applications.
-
Microwave Irradiation: Place the vessel in the microwave reactor. Set the reaction parameters:
-
Target Temperature: 250 °C
-
Ramp Time: 2 minutes
-
Hold Time: 10-30 minutes
-
Stirring: On
-
-
Cooling: After the hold time, the instrument will cool the vessel with compressed air. Do not attempt to open the vessel until it has returned to room temperature and pressure.
-
Workup: Once cooled, open the vessel. The product may have precipitated. Isolate via filtration, washing with a solvent like ethyl acetate or hexanes to remove the reaction solvent. Further purification can be done by recrystallization or chromatography as needed.
V. References
-
Wikipedia. Conrad–Limpach synthesis. [Link]
-
Beaulieu, F., et al. (2008). A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones. Arkivoc. [Link]
-
ResearchGate. Mechanism of Conrad–Limpach synthesis of 4‐hydroxyquinolines/ quinolin‐4(1H)‐ones. [Link]
-
Chemistry lover (2019). Conrad-limpach-knorr synthesis of Quinolone. YouTube. [Link]
-
Organic Synthesis Portal. Conrad-Limpach Reaction. [Link]
-
MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2024). [Link]
-
Royal Society of Chemistry. Synthesis of quinolines via sequential addition and I2-mediated desulfurative cyclization. (2021). [Link]
-
SynArchive. Conrad-Limpach Synthesis. [Link]
-
Chemistry Stack Exchange. Conventional heating compared to microwave heating of chemical reactions. (2017). [Link]
-
de la Hoz, A., et al. (2005). Microwaves in organic synthesis. Thermal and non-thermal microwave effects. Chemical Society Reviews. [Link]
Sources
- 1. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. synarchive.com [synarchive.com]
- 4. Conrad-Limpach Reaction (Chapter 17) - Name Reactions in Organic Synthesis [cambridge.org]
- 5. A Survey of Solvents for the Conrad-Limpach Synthesis of 4-Hydroxyquinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of quinolines via sequential addition and I 2 -mediated desulfurative cyclization - RSC Advances (RSC Publishing) DOI:10.1039/D1RA06976D [pubs.rsc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Microwaves in organic synthesis. Thermal and non-thermal microwave effects - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. How to avoid erroneous conclusions in microwave synthesis | Anton Paar Wiki [wiki.anton-paar.com]
Technical Support Center: Mastering the Friedländer Synthesis of Substituted Quinolines
As a Senior Application Scientist, I've designed this comprehensive technical support center to guide you through the intricacies of the Friedländer synthesis for preparing substituted quinolines. This guide moves beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and optimize your reactions.
The Friedländer synthesis, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group, is a cornerstone for constructing the quinoline scaffold.[1][2] This powerful reaction is fundamental in the development of pharmaceuticals and functional materials due to the prevalence of the quinoline motif in biologically active compounds.[3][4]
Despite its utility, the synthesis can present challenges, from low yields to undesired side products. This guide provides in-depth troubleshooting strategies and practical protocols to help you navigate these complexities.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedländer synthesis?
A1: The reaction proceeds via a cascade of condensation and cyclization reactions. There are two generally accepted mechanistic pathways that are dependent on the reaction conditions. The first involves an initial aldol condensation between the two carbonyl-containing starting materials, followed by cyclization and dehydration to form the quinoline ring. The second pathway begins with the formation of a Schiff base, followed by an intramolecular aldol condensation and subsequent elimination of water.[1][5] The reaction can be catalyzed by either acids or bases.[1]
Q2: My reaction yield is very low or I'm not getting any product. What are the common culprits?
A2: Low yields in Friedländer synthesis are a frequent issue and can often be attributed to several factors:
-
Harsh Reaction Conditions: Traditional methods using high temperatures and strong acids or bases can lead to the degradation of starting materials and products.[1][6]
-
Suboptimal Catalyst: The choice and activity of the catalyst are critical. An inappropriate or deactivated catalyst can result in poor conversion.[6]
-
Poor Solubility: If your reactants are not fully dissolved in the chosen solvent, the reaction rate will be significantly hindered.
-
Side Reactions: Competing reactions, most notably the self-condensation of the ketone starting material, can consume reactants and reduce the yield of the desired quinoline.[1][6]
Q3: I'm using an unsymmetrical ketone and getting a mixture of regioisomers. How can I control the regioselectivity?
A3: This is a classic challenge in Friedländer synthesis. The reaction can proceed on either side of the carbonyl group in an unsymmetrical ketone, leading to a mixture of products. To control this, you can:
-
Employ a Directing Group: Introducing a functional group, such as a phosphoryl group, on one of the α-carbons of the ketone can direct the condensation to a specific side.[1]
-
Utilize Specific Catalysts: The choice of catalyst can dramatically influence regioselectivity. Certain amine catalysts or ionic liquids have been shown to favor the formation of a single regioisomer.[1][6]
Visualizing the Reaction Pathway
To better understand the process, the following diagram illustrates the generalized mechanism of the Friedländer synthesis.
Caption: Generalized workflow of the Friedländer synthesis.
In-Depth Troubleshooting Guides
Problem 1: Low or No Product Yield
Low product formation is a common frustration. Here’s a systematic approach to diagnosing and solving the issue.
| Possible Cause | Underlying Science & Causality | Suggested Solution |
| Inactive or Inappropriate Catalyst | The catalyst's role is to facilitate either the aldol condensation or Schiff base formation. An inactive catalyst will stall the reaction at the starting materials. The choice between acid and base catalysis depends on the specific substrates. | Action: Use a fresh batch of catalyst. If using a solid catalyst, ensure it has been properly activated and stored. Consider screening different catalysts. For instance, milder catalysts like choline hydroxide in water have shown excellent yields (up to 99%).[6] |
| Suboptimal Reaction Temperature | The reaction rate is highly temperature-dependent. Too low a temperature will result in a sluggish reaction, while excessively high temperatures can lead to decomposition of reactants or products, or promote side reactions.[6] | Action: Incrementally increase the reaction temperature in 10-20°C intervals, monitoring the reaction progress by TLC. For microwave-assisted synthesis, a temperature of 160°C for as little as 5 minutes in neat acetic acid has proven highly effective.[6] |
| Poor Reactant Solubility | For the reaction to proceed, the reactants must be in the same phase. Poor solubility limits the interaction between the reacting molecules, thus slowing down or preventing the reaction. | Action: Choose a solvent that dissolves both reactants. Polar aprotic solvents like DMF or DMSO are often good choices. For some modern catalytic systems, water can be an excellent and green solvent.[3] |
| Reaction Time is Too Short | The Friedländer synthesis can sometimes be slow, especially with less reactive substrates or at lower temperatures. | Action: Extend the reaction time and monitor the progress by TLC or LC-MS until the starting materials are consumed. |
Problem 2: Formation of Side Products
The appearance of unexpected spots on your TLC plate indicates the formation of byproducts. Identifying and mitigating these is key to a clean reaction.
| Side Product | Identification & Causality | Prevention Strategy |
| Aldol Self-Condensation of Ketone | This is the most common side reaction, especially under basic conditions.[1] The ketone reacts with itself to form products like diacetone alcohol and mesityl oxide (from acetone). | Action: To minimize this, one can use an imine analogue of the 2-aminoaryl aldehyde/ketone.[1] Alternatively, adding the ketone slowly to the reaction mixture can keep its concentration low and disfavor self-condensation. |
| Product Decomposition | Indicated by charring or the formation of a complex mixture of unidentifiable products. This is often due to excessively harsh conditions (high temperature, strong acid/base).[1][6] | Action: Lower the reaction temperature.[6] Consider using a milder catalyst, such as gold catalysts which can promote the reaction under gentler conditions.[1] |
The following diagram illustrates the competing self-condensation pathway of a ketone.
Caption: Competing reaction pathways in Friedländer synthesis.
Problem 3: Poor Regioselectivity with Unsymmetrical Ketones
Controlling where the initial condensation occurs is crucial for obtaining a single, desired product.
| Influencing Factor | Scientific Principle | Optimization Strategy |
| Catalyst Choice | The catalyst can influence whether the kinetic or thermodynamic enolate of the unsymmetrical ketone is formed, thus dictating the regioselectivity. | Action: Amine catalysts, such as pyrrolidine derivatives, can favor the formation of the kinetic enamine, leading to high regioselectivity.[7] Ionic liquids have also been shown to provide excellent control.[1] |
| Reaction Conditions | The temperature and rate of addition of the ketone can also affect the regioselectivity. | Action: A study by Dormer et al. demonstrated that slow addition of the methyl ketone substrate at a higher temperature improved regioselectivity in favor of the 2-substituted quinoline.[8] |
Catalyst Selection Guide
The choice of catalyst is one of the most critical parameters in the Friedländer synthesis. The table below compares various catalytic systems.
| Catalyst System | Typical Conditions | Advantages | Disadvantages | Yield Range | Reference |
| Strong Base (e.g., KOH, NaOEt) | Reflux in Ethanol | Readily available, inexpensive. | Often requires high temperatures, can promote side reactions. | Variable | [9] |
| Strong Acid (e.g., H₂SO₄, PPA) | High Temperature | Effective for a range of substrates. | Harsh conditions, potential for charring. | Variable | [1] |
| Lewis Acids (e.g., In(OTf)₃) | Solvent-free, 80-120°C | High efficiency and selectivity, often milder conditions. | Can be expensive. | 75-92% | [10] |
| Iodine | Solvent-free, 80-100°C | Mild, inexpensive, and efficient. | Requires work-up to remove iodine. | High | [6] |
| Nanocatalysts (e.g., NiO NPs) | 75°C, solvent-free | High catalytic efficacy, recyclable. | Catalyst preparation can be complex. | 85-96% | [4] |
| Ionic Liquids (e.g., [Hbim]BF₄) | 100°C, solvent-free | Reusable, can act as both solvent and catalyst. | Can be viscous and require higher temperatures. | up to 93% | [3] |
| Microwave-Assisted (Acetic Acid) | 160°C, neat | Extremely fast reaction times (minutes), high yields. | Requires specialized microwave reactor. | Excellent | [6] |
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis in Acetic Acid
This protocol is adapted from a highly efficient method that uses acetic acid as both the catalyst and solvent under microwave irradiation.[6]
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Cyclic or acyclic ketone (2.0 mmol)
-
Glacial Acetic Acid (2 mL)
-
Microwave vial
Procedure:
-
Combine the 2-aminobenzophenone and the ketone in a microwave vial.
-
Add glacial acetic acid.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 160°C for 5-10 minutes.
-
After cooling, dilute the reaction mixture with water and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate or dichloromethane.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Iodine-Catalyzed Solvent-Free Synthesis
This protocol provides a simple and efficient method using molecular iodine as a catalyst under solvent-free conditions.[6]
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.2 mmol)
-
Molecular iodine (10 mol%)
Procedure:
-
Grind the 2-aminoaryl ketone, active methylene compound, and iodine together in a mortar and pestle.
-
Transfer the mixture to a round-bottom flask.
-
Heat the reaction mixture at 80-100°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.
-
Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
References
-
Shen, Q., et al. (2012). Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions. Synthesis, 44(03), 389-392. Retrieved from [Link]
-
Gaikwad, S., et al. (2021). Advances in polymer based Friedlander quinoline synthesis. Turkish Journal of Chemistry, 45(3), 606-635. Retrieved from [Link]
-
Chandrasekaran, I., & Sarveswari, S. (2025). Different catalytic approaches of Friedländer synthesis of quinolines. Heliyon, 11(2), e41709. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedländer synthesis. Wikipedia. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of efficiency of various catalysts in the Fried- lander annulation of quinoline synthesis. ResearchGate. Retrieved from [Link]
-
ACS Publications. (2017). Microwave-Assisted Synthesis of Diversely Substituted Quinoline-Based Dihydropyridopyrimidine and Dihydropyrazolopyridine Hybrids. ACS Combinatorial Science. Retrieved from [Link]
-
SpectraBase. (n.d.). Diacetone alcohol. SpectraBase. Retrieved from [Link]
-
Sci-Hub. (n.d.). Improved Synthesis of N-Substituted Quinolinimides Using Microwave Irradiation. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of time and temperature on the Friedländer quinoline synthesis.... ResearchGate. Retrieved from [Link]
-
St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
-
UNF Digital Commons. (2017). Microwave-assisted synthesis of diversely substituted quinoline-based dihydropyridopyrimidine and dihydropyrazolopyridine hybrids. Retrieved from [Link]
-
Wikipedia. (n.d.). Diacetone alcohol. Wikipedia. Retrieved from [Link]
-
PubMed Central. (n.d.). BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradiation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Highly Regioselective Friedlaender Annulations with Unmodified Ketones Employing Novel Amine Catalysts: Syntheses of 2-Substituted Quinolines, 1,8-Naphthyridines, and Related Heterocycles. Organic Chemistry Portal. Retrieved from [Link]
-
The Royal Society of Chemistry. (2023). Supporting Information. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
-
Bentham Science. (2025). Synthesis of Substituted Quinolines Using the Friedlander Reaction Under Microwave Irradiation Techniques. Retrieved from [Link]
-
Kabale University Library Catalog. (n.d.). Different catalytic approaches of Friedländer synthesis of quinolines. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Friedländer Synthesis. Retrieved from [Link]
-
PubMed. (2020). A practical guide to secondary pharmacology in drug discovery. Retrieved from [Link]
-
Royal Society of Chemistry. (2015). Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines. New Journal of Chemistry. Retrieved from [Link]
-
Wiley Online Library. (n.d.). The Friedländer Synthesis of Quinolines. Organic Reactions. Retrieved from [Link]
-
Acta Scientific. (2022). Retro Synthetic Approach on Synthesis of Quinoline Derivative Using Microwave Energy. Retrieved from [Link]
-
ACS Publications. (2026). Total Synthesis of Chondrochloren A. Organic Letters. Retrieved from [Link]
-
Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Different catalytic approaches of Friedländer synthesis of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 10. Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Chromatographic Separation of Dihydroquinolinone Isomers
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the chromatographic separation of dihydroquinolinone isomers. This guide is designed for researchers, scientists, and professionals in drug development who encounter the unique challenges associated with purifying and analyzing these critical structural motifs. Dihydroquinolinones are prevalent in numerous bioactive compounds and pharmaceutical agents, making the robust separation of their isomers essential for ensuring stereochemical purity, therapeutic efficacy, and safety.[1]
This document moves beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices. We will explore method development strategies, troubleshoot common issues, and provide validated workflows to empower you in your laboratory work.
Part 1: Understanding the Core Challenge - What Type of Isomer Are You Separating?
Before any method development can begin, it is critical to identify the type of isomerism present in your sample. The physical and chemical properties of isomers dictate the entire chromatographic strategy. Isomers share the same molecular formula but differ in the arrangement of their atoms.[2] For dihydroquinolinones, you will primarily encounter two major classes: constitutional isomers and stereoisomers.
-
Constitutional (or Structural) Isomers: These isomers have the same molecular formula but different atomic connectivity.[3][4] For example, a hydroxyl group might be at the 6-position in one isomer (6-hydroxy-3,4-dihydroquinolin-2(1H)-one) and the 7-position in another (7-hydroxy-3,4-dihydro-2(1H)-one).[5][6] These compounds have distinct physical properties (boiling point, polarity, etc.) and can typically be separated by standard chromatography techniques.
-
Stereoisomers: These isomers have the same molecular formula and connectivity but differ in the three-dimensional arrangement of atoms.[7]
-
Enantiomers: Non-superimposable mirror images of each other. They have identical physical properties in an achiral environment, making their separation impossible on standard columns.[2][8] Chiral recognition is required.
-
Diastereomers: Stereoisomers that are not mirror images. They have different physical properties and can often be separated by standard (achiral) chromatography, although optimization is still required.
-
Caption: Figure 1: Isomer Classification Flowchart
Part 2: Strategy Selection & Frequently Asked Questions (FAQs)
This section addresses the initial high-level questions that guide your choice of chromatographic technique.
Q1: I have a mixture of constitutional dihydroquinolinone isomers. Where do I start?
Answer: You should begin with reverse-phase high-performance liquid chromatography (RP-HPLC). Since constitutional isomers have different physicochemical properties, they will interact differently with the stationary phase.
-
Expertise & Causality: The separation is driven by differences in hydrophobicity and potential secondary interactions (like π-π stacking) between the isomers and the stationary phase. A standard C18 column is an excellent starting point due to its broad applicability. If separation is poor, it indicates that the isomers have very similar hydrophobicity. In this case, switching to a stationary phase with a different selectivity is the logical next step. For aromatic compounds like dihydroquinolinones, a phenyl-hexyl or pentafluorophenyl (PFP) column can introduce π-π and dipole-dipole interactions, which can resolve isomers that co-elute on a C18 phase.[9][10]
Q2: My dihydroquinolinone is chiral and I have a racemic mixture. How do I separate the enantiomers?
Answer: You must use a chiral separation technique. Direct separation using a chiral stationary phase (CSP) is the most common and efficient method in both HPLC and Supercritical Fluid Chromatography (SFC).[11][12]
-
Expertise & Causality: Enantiomers have identical properties in an achiral environment. A CSP creates a chiral environment within the column. The two enantiomers form transient, diastereomeric complexes with the chiral selector on the stationary phase. These complexes have different energies of interaction, leading to different retention times and, thus, separation.[8] The most widely used CSPs are based on derivatized polysaccharides (cellulose and amylose), which offer broad enantioselectivity for a wide range of compounds.[11]
Q3: Should I use HPLC or SFC for my chiral separation?
Answer: Both are powerful techniques, but SFC is often superior for preparative and high-throughput chiral separations.
-
Trustworthiness & Logic: SFC uses supercritical CO2 as the main mobile phase, which has low viscosity and high diffusivity.[13] This allows for much faster flow rates without generating high backpressure, leading to significantly shorter analysis times—often 3 to 5 times faster than HPLC.[14] Furthermore, SFC is considered a "greener" technique as it drastically reduces the consumption of organic solvents.[13] However, HPLC remains a valuable tool, especially for analytical-scale work where instruments are readily available, and it can be advantageous for highly polar compounds that have poor solubility in supercritical CO2.
Caption: Figure 2: Chromatographic Strategy Selection
Part 3: Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments in a Q&A format.
General Chromatography Issues
Q4: My peaks are tailing. What are the most common causes and solutions?
Answer: Peak tailing is a common issue that can compromise resolution and quantification. Here are the primary causes and how to address them.
-
Cause 1: Secondary Interactions: The amide and potential amine/hydroxyl groups on dihydroquinolinones can have unwanted ionic interactions with residual acidic silanols on the silica surface of the stationary phase.
-
Solution: Add a mobile phase modifier. For basic compounds, adding a small amount of a basic additive like triethylamine (TEA) or diethylamine (DEA) (0.1%) can mask the silanols. For acidic compounds, adding an acid like formic acid or trifluoroacetic acid (TFA) (0.1%) can suppress the ionization of the analyte.[15]
-
-
Cause 2: Column Overload: Injecting too much sample mass can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute your sample.
-
-
Cause 3: Column Contamination/Damage: A blocked frit or a void in the column packing can distort peak shape.[16]
Q5: I am not getting enough resolution between my two isomers. How can I improve it?
Answer: Improving resolution (Rs) involves increasing efficiency (N), selectivity (α), or retention factor (k).
-
Solution 1 (Increase Selectivity): This is the most powerful approach.
-
Change Mobile Phase: Alter the ratio of your organic modifier (e.g., acetonitrile vs. methanol). Methanol is a hydrogen-bond donor and acceptor, while acetonitrile is a stronger dipole. This difference can change elution order and improve separation.[9]
-
Change Stationary Phase: As mentioned in Q1, switch to a column with a different chemistry (e.g., C18 to Phenyl-Hexyl or PFP) to introduce different interaction mechanisms.[9]
-
-
Solution 2 (Increase Efficiency):
-
Reduce Flow Rate: Lowering the flow rate can increase the number of theoretical plates (N), leading to sharper peaks.
-
Use a Newer Column: Modern columns with smaller particles (e.g., sub-2 µm for UHPLC) provide significantly higher efficiency.
-
-
Solution 3 (Optimize Temperature): Temperature affects solvent viscosity and mass transfer kinetics.[18] Increasing the temperature can sometimes improve peak shape and resolution, but its effect can be unpredictable and must be tested empirically.[19][20]
Chiral Separation Specific Issues
Q6: I screened several polysaccharide-based chiral columns (e.g., coated cellulose and amylose) in HPLC/SFC and see no separation of my enantiomers. What should I do next?
Answer: If the most common polysaccharide CSPs fail, it's time to explore CSPs with fundamentally different chiral recognition mechanisms or drastically change your mobile phase conditions.
-
Solution 1: Switch to a Different CSP Class:
-
Pirkle-type CSPs: These work via π-π interactions, hydrogen bonding, and dipole-dipole interactions. They are effective for compounds containing aromatic rings.
-
Macrocyclic Glycopeptide CSPs (e.g., Vancomycin, Teicoplanin): These offer complex basket-like structures that provide multiple interaction points (ionic, hydrogen bonding, inclusion). They are particularly useful for polar and ionizable molecules.[11][21]
-
-
Solution 2: Change Elution Mode: If you are using normal-phase (e.g., Hexane/Ethanol), try switching to reversed-phase or polar organic mode. The interactions driving the separation are completely different in these modes, and a CSP that shows no separation in one mode might provide excellent resolution in another.[21][22]
-
Solution 3 (SFC Specific): Systematically screen different co-solvents (e.g., methanol, ethanol, isopropanol) and additives (e.g., DEA, TFA). The choice of co-solvent and additive can dramatically alter the conformation of the chiral selector and its interaction with the analytes, often turning a failed separation into a successful one.[23]
Part 4: Experimental Protocols & Data
Protocol 1: Separation of Constitutional Isomers by RP-HPLC
This protocol provides a starting point for separating hypothetical 6- and 7-substituted dihydroquinolinone isomers.
1. System Preparation:
- HPLC System with UV Detector
- Column: Phenyl-Hexyl phase (e.g., 4.6 x 150 mm, 5 µm)
- Mobile Phase A: 0.1% Formic Acid in Water
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile
- Detector Wavelength: 254 nm
2. Experimental Steps:
- Equilibrate the column with 90% A / 10% B for 15 minutes at a flow rate of 1.0 mL/min.
- Prepare a 1 mg/mL sample of the isomer mixture in 50:50 Acetonitrile/Water.
- Inject 5 µL of the sample.
- Run a linear gradient from 10% B to 70% B over 20 minutes.
- Hold at 70% B for 5 minutes.
- Return to initial conditions and re-equilibrate for 5 minutes.
- Monitor the chromatogram for peak separation.
3. Data Interpretation & Optimization:
| Parameter | Observation | Next Step |
| Resolution (Rs) | Rs < 1.5 (co-elution) | Flatten the gradient (e.g., 10-50% B over 30 min) to increase separation time. If still co-eluting, switch to Methanol as Mobile Phase B. |
| Peak Shape | Tailing peaks | Add 10 mM Ammonium Formate to Mobile Phase A to buffer the system and improve peak shape. |
| Retention Time | Too short (< 2 min) | Decrease the starting percentage of Mobile Phase B to 5%. |
Table 1: Example Optimization Data Data is hypothetical for illustrative purposes.
| Condition | Isomer 1 RT (min) | Isomer 2 RT (min) | Resolution (Rs) |
| Initial Gradient (ACN) | 12.1 | 12.4 | 1.1 |
| Flat Gradient (ACN) | 15.3 | 15.9 | 1.8 |
| Initial Gradient (MeOH) | 14.5 | 15.3 | 2.1 |
Protocol 2: Chiral Separation of Enantiomers by SFC
This protocol outlines a screening approach for a racemic dihydroquinolinone.
1. System Preparation:
- Analytical SFC System with UV or PDA Detector
- Columns to screen: Cellulose-based CSP, Amylose-based CSP
- Mobile Phase A: Supercritical CO2
- Mobile Phase B (Co-solvent): Methanol
- Flow Rate: 3.0 mL/min
- Back Pressure: 150 bar
- Temperature: 40 °C
2. Experimental Steps:
- Equilibrate the first column (Cellulose-CSP) with 80% A / 20% B (Methanol) for 3 minutes.
- Prepare a 1 mg/mL sample solution in Methanol.
- Inject 2 µL of the sample.
- Run an isocratic elution at 20% Methanol for 5 minutes.
- If no separation, increase co-solvent to 30% and re-run.
- Repeat steps 1-5 for the second column (Amylose-CSP).
- If baseline separation is observed, this method can be further optimized or scaled for preparative work.
3. Troubleshooting & Optimization:
-
No Separation: If neither column works with methanol, repeat the screening process using Ethanol as the co-solvent.
-
Poor Peak Shape: Add a modifier. For neutral/acidic compounds, try 0.1% TFA. For basic compounds, add 0.1% DEA to the co-solvent. This can dramatically improve both peak shape and selectivity.[23]
References
-
Celina Nazareth, Sanelly Pereira (2020). “A Review on Chiral Stationary Phases for Separation of Chiral Drugs”, International Journal of Pharmaceutical and Phytopharmacological Research, 10(3), pp.77-91. [Link]
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Li, C.-C.; Yang, S.-D. (2016). Various difunctionalizations of acrylamide: An efficient approach to synthesize oxindoles. Org. Biomol. Chem., 14, 4365–4377. [Link]
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Royal Society of Chemistry (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on the MIL-53(Fe) packed column. RSC Advances. [Link]
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Organic Chemistry Portal. Dihydroquinolinone synthesis. . [Link]
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Wang, Y., et al. (2022). Recent Advances for the Synthesis of Dihydroquinolin-2(1H)-ones via Catalytic Annulation of α,β-Unsaturated N-Arylamides. Molecules, 27(21), 7545. [Link]
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Bhushan, R. (2018). Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. Biomedical Chromatography. [Link]
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Medicilon (2018). Troubleshooting 6 Common Problems in Liquid Chromatography Separations. medicilon.com. [Link]
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MDPI (2021). High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids. Molecules. [Link]
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Chemistry For Everyone (2023). How Does Temperature Affect Chromatography? YouTube. [Link]
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Ito, Y., et al. (2011). Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. Journal of Chromatography A, 1218(35), 5992-6001. [Link]
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Płotka-Wasylka, J., et al. (2017). Optimization of liquid chromatographic separation of pharmaceuticals within green analytical chemistry framework. Electrophoresis, 38(22-23), 2946-2954. [Link]
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El-Faham, A., et al. (2021). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Molecules, 26(11), 3326. [Link]
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Chemistry Steps. Constitutional Isomers with Practice Problems. chemistrysteps.com. [Link]
- Google Patents. (2006). Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)
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Selvita. (2023). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. selvita.com. [Link]
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Auerbach, M. (2024). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma's Almanac. [Link]
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Grela, E., et al. (2023). Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Molecules, 28(24), 8031. [Link]
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MicroSolv Technology Corporation. (2024). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. microsolvtech.com. [Link]
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ResearchGate. (2021). Effect of temperature programming on separation and quantitative analysis of organics using gas chromatography-flame ionization detector. researchgate.net. [Link]
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PubMed. (2024). Chiral zwitterionic stationary phases based on Cinchona alkaloids and dipeptides: Application in chiral separation of dipeptides under reversed phase conditions. pubmed.ncbi.nlm.nih.gov. [Link]
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Chromatography Today. (2019). How Does Temperature Affect Extractions for Chromatography?. chromatographytoday.com. [Link]
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Gyllenhaal, O., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC North America, 40(3), 118-124. [Link]
-
Chad's Prep. (2020). 5.1 Overview of Isomers | Constitutional Isomers and Stereoisomers | Organic Chemistry. YouTube. [Link]
-
SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. sielc.com. [Link]
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IntechOpen. (2018). Separation of Chiral Compounds: Enantiomeric and Diastereomeric Mixtures. intechopen.com. [Link]
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Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC. phenomenex.com. [Link]
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Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. nacalai.co.jp. [Link]
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Regis Technologies. (2020). Chiral Separations Techniques. registech.com. [Link]
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MDPI. (2022). Photocatalytic Synthesis of 3,4-Dihydroquinolone from Tetrahydroquinolines by a High-Throughput Microfluidic System and Insights into the Role of Organic Bases. Molecules. [Link]
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Master Organic Chemistry. (2018). Types of Isomers: Constitutional, Stereoisomers, Enantiomers, and Diastereomers. masterorganicchemistry.com. [Link]
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LCGC. (2021). Turning Up The Heat: The Effect of Temperature on Analytical Extractions. chromatographyonline.com. [Link]
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Orochem Technologies Inc. (2017). Dr. David House - Chirality and the Separation of Enantiomers by Liquid Chromatography. YouTube. [Link]
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University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. chem.rochester.edu. [Link]
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Gasparrini, F., et al. (2021). Enantiomeric Separation of New Chiral Azole Compounds. Molecules, 26(1), 225. [Link]
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Pyvot Tech. Separation of Isomers. pyvot.tech. [Link]
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SciSpace. (2018). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. typeset.io. [Link]
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LCGC International. (2014). Tips for Troubleshooting Liquid–Liquid Extractions. chromatographyonline.com. [Link]
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Chemistry Steps. (2022). Constitutional Isomers Practice Examples. YouTube. [Link]
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PubMed. (2015). Simultaneous determination of arbutin and its decomposed product hydroquinone in whitening creams using high-performance liquid chromatography with photodiode array detection: Effect of temperature and pH on decomposition. pubmed.ncbi.nlm.nih.gov. [Link]
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García-Villalba, R., et al. (2021). Separation of Isomeric Forms of Urolithin Glucuronides Using Supercritical Fluid Chromatography. Metabolites, 11(10), 656. [Link]
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BUCHI Corporation. (2023). Chiral Separations: Using SFC to Unlock Purification Potential. YouTube. [Link]
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Chiral Separation of 2,3-Dihydroquinolin-4-one Enantiomers: A Technical Support Center
Welcome to the technical support center for the chiral separation of 2,3-dihydroquinolin-4-one enantiomers. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions (FAQs) to ensure successful and efficient enantioselective analysis. As the stereochemistry of pharmaceutical compounds is a critical factor in their efficacy and safety, robust chiral separation methods are paramount.[1] This resource synthesizes established chromatographic principles with practical, field-proven insights to address the specific challenges encountered with this class of heterocyclic compounds.
Understanding the Challenge: The Stereochemistry of 2,3-Dihydroquinolin-4-ones
2,3-Dihydroquinolin-4-one and its derivatives possess a stereocenter at the C2 position, leading to the existence of two enantiomers. These stereoisomers can exhibit different pharmacological and toxicological profiles. Therefore, the ability to separate, identify, and quantify each enantiomer is crucial in drug discovery and development. The primary technique for this purpose is chiral High-Performance Liquid Chromatography (HPLC), with Supercritical Fluid Chromatography (SFC) emerging as a powerful alternative.[2]
Frequently Asked Questions (FAQs)
Q1: What is the most common approach for the chiral separation of 2,3-dihydroquinolin-4-one enantiomers?
A1: The most prevalent and successful method is direct chiral HPLC using a Chiral Stationary Phase (CSP).[3] This approach involves the use of a column packed with a chiral selector that forms transient diastereomeric complexes with the enantiomers, leading to different retention times.[4] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often the first choice for screening due to their broad applicability.[2]
Q2: Which type of Chiral Stationary Phase (CSP) is most effective for this class of compounds?
A2: Polysaccharide-based CSPs, particularly those with carbamate derivatives on an amylose or cellulose backbone, have demonstrated broad success in separating a wide range of chiral compounds, including heterocyclic molecules similar to 2,3-dihydroquinolin-4-ones.[5][6] Macrocyclic antibiotic phases, such as those based on teicoplanin, can also be effective, especially in reversed-phase or polar organic modes, due to their ability to engage in multiple interaction types including hydrogen bonding and π-π interactions.[7][8]
Q3: What are the recommended starting conditions for method development?
A3: A good starting point for method development is to screen several polysaccharide-based CSPs under normal phase conditions. A typical mobile phase would consist of a mixture of hexane or heptane with an alcohol modifier like isopropanol or ethanol.[9] The choice of alcohol and its concentration can significantly impact selectivity and resolution.
Q4: Why is a mobile phase additive necessary, and which one should I use?
A4: Mobile phase additives are often crucial for improving peak shape and resolution, especially for compounds containing basic nitrogen atoms like 2,3-dihydroquinolin-4-one.[10] For basic analytes in normal phase, a basic additive such as diethylamine (DEA) or ethanolamine is typically added at a low concentration (e.g., 0.1%) to the mobile phase.[11] This helps to minimize undesirable interactions with residual silanol groups on the silica support of the CSP, which can cause peak tailing.[10] For acidic derivatives, an acidic additive like trifluoroacetic acid (TFA) or formic acid would be used.[11]
Q5: My peak shape is poor (tailing or fronting). What are the likely causes?
A5: Peak tailing is often due to strong interactions between the basic analyte and acidic silanol groups on the column packing.[8] Adding a basic modifier to the mobile phase can mitigate this. Peak fronting can be caused by several factors, including column overload (injecting too much sample), a mismatch between the sample solvent and the mobile phase, or a collapsed column bed.[8] Reducing the injection volume or ensuring the sample is dissolved in a solvent weaker than the mobile phase can often resolve fronting issues.[8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the chiral separation of 2,3-dihydroquinolin-4-one enantiomers.
Problem 1: No Separation or Poor Resolution (Rs < 1.5)
A resolution factor (Rs) of less than 1.5 indicates that the peaks are not baseline separated, which is critical for accurate quantification.[4]
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Inappropriate CSP | Screen a different class of CSP (e.g., if using a polysaccharide, try a macrocyclic antibiotic CSP). | Chiral recognition is based on specific interactions between the analyte and the CSP. A different selector may offer the necessary complementary interactions. |
| Incorrect Mobile Phase | 1. Change the alcohol modifier (e.g., from isopropanol to ethanol). 2. Vary the percentage of the alcohol modifier. 3. Switch from normal phase to reversed-phase or polar organic mode. | The nature and concentration of the mobile phase modifier influence the strength of interactions between the enantiomers and the CSP, thereby affecting selectivity.[6] |
| Suboptimal Temperature | Adjust the column temperature. A lower temperature often increases resolution, while a higher temperature can improve peak shape and reduce analysis time. | Temperature affects the thermodynamics of the chiral recognition process and the viscosity of the mobile phase. |
Problem 2: Poor Peak Shape (Tailing or Fronting)
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Peak Tailing | 1. Add a basic modifier (e.g., 0.1% DEA) to the mobile phase. 2. Ensure high-purity solvents are used. | The basic nitrogen in the quinolinone ring can interact strongly with acidic silanols on the silica surface, causing tailing. A basic additive competes for these sites, improving peak symmetry.[10] |
| Peak Fronting | 1. Reduce the sample concentration and/or injection volume. 2. Dissolve the sample in the mobile phase or a weaker solvent. 3. Check for a void at the column inlet. | Fronting is often a sign of mass overload or solvent mismatch. A strong sample solvent can cause the analyte band to spread prematurely on the column. A damaged column inlet disrupts the sample band, also leading to fronting.[8] |
Problem 3: Irreproducible Retention Times and/or Resolution
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Column "Memory Effect" | 1. Dedicate a column to a specific method or class of additives. 2. Implement a rigorous column flushing and regeneration protocol between different methods. | Strong binding of mobile phase additives to the CSP can alter its selective properties over time, leading to a "memory effect" where past conditions influence current separations.[10] |
| Mobile Phase Instability | Prepare fresh mobile phase daily. Ensure thorough mixing of mobile phase components. | Volatile components of the mobile phase can evaporate over time, changing its composition and affecting retention and selectivity. |
| System Equilibration | Ensure the column is fully equilibrated with the mobile phase before starting a sequence of injections. | Insufficient equilibration can lead to drifting retention times as the stationary phase has not yet reached a steady state with the mobile phase. |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for 2,3-Dihydroquinolin-4-one
This protocol outlines a systematic approach to developing a chiral HPLC method.
1. Sample Preparation:
-
Dissolve the racemic 2,3-dihydroquinolin-4-one standard in the initial mobile phase to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.45 µm syringe filter before injection.
2. Initial Screening:
-
Columns:
-
Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Chirobiotic™ T (Teicoplanin)
-
-
Mobile Phase: 90:10 Hexane/Isopropanol (+ 0.1% DEA for basic quinolinones)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at a suitable wavelength (e.g., 254 nm)
-
Injection Volume: 5 µL
3. Optimization:
-
If partial separation is observed, optimize the mobile phase composition by varying the percentage of isopropanol (e.g., in 5% increments).
-
If isopropanol does not provide adequate resolution, switch to ethanol as the modifier.
-
Adjust the flow rate and temperature to fine-tune the separation and analysis time.
Protocol 2: Column Regeneration for Polysaccharide-Based CSPs
If a column shows a decline in performance, the following regeneration procedure can be attempted for immobilized polysaccharide CSPs. Note: This procedure is not suitable for coated CSPs and may cause irreversible damage.
-
Flush the column with 100% Ethanol at a low flow rate (0.5 mL/min) for 2 hours.
-
Flush with 100% Isopropanol for 2 hours.
-
If performance is not restored, and the column is an immobilized type, extended range solvents like Dichloromethane (DCM) or Ethyl Acetate can be used for flushing.
-
After regeneration, equilibrate the column thoroughly with the mobile phase for your analysis.
Visualizing the Workflow
A logical approach to method development and troubleshooting is key to efficient chiral separations.
Caption: A workflow for method development and troubleshooting in chiral HPLC.
References
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A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]
-
Chiral HPLC separation: strategy and approaches. Chiralpedia. Available at: [Link]
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Fundamentals of Chiral Chromatography and Method Development in Pharmaceutical Research. Shimadzu Scientific Instruments. YouTube. Available at: [Link]
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Chiral separation and modeling of quinolones on teicoplanin macrocyclic glycopeptide antibiotics CSP. PubMed. Available at: [Link]
-
Peak Fronting . . . Some of the Time. LCGC International. Available at: [Link]
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Memory effect of mobile phase additives in chiral separation on a Chiralpak AD column. ResearchGate. Available at: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs. International Journal of Pharmaceutical and Phytopharmacological Research. Available at: [Link]
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Chiral separation of quinolones by liquid chromatography and capillary electrophoresis. PubMed. Available at: [Link]
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Chiral HPLC Separations. Phenomenex. Available at: [Link]
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Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. Chiral Technologies. Available at: [Link]
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Chiral mobile phase additives in HPLC enantioseparations. PubMed. Available at: [Link]
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Enantioselective Annulations for Dihydroquinolones by in Situ Generation of Azolium Enolates. Journal of the American Chemical Society. Available at: [Link]
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Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water. Organic & Biomolecular Chemistry. Available at: [Link]
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Experimental apparatus for 2-aryl-2,3-dihydroquinolin-4(1H)-ones microwave-assisted synthesis. ResearchGate. Available at: [Link]
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(PDF)
-DIAMINO-2,9-DIBENZYLDECA-4,6-DIYNEDIOIC ACID AND $(2R,~9R). ResearchGate. Available at: [Link] -
Trouble with chiral separations. Chromatography Today. Available at: [Link]
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Getting Started with Chiral Method Development. Regis Technologies. Available at: [Link]
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Enantiomeric Separation of Flavanones by Two-Dimensional Supercritical Fluid Chromatography. MDPI. Available at: [Link]
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Synthesis of 2-Arylquinolin-4(1H)-ones and Their Transformation to N-Alkylated and O-Alkylated Derivatives. ResearchGate. Available at: [Link]
-
(PDF) Synthesis, Chiral Separation, Barrier To Rotation And Absolute Configuration Of N-(O-Functionalized-Aryl)-4-Alkyl-Thiazolin-2-One And Thiazoline-2-Thione Atropisomers. ResearchGate. Available at: [Link]
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Recent Advances on Chiral Mobile Phase Additives: A Critical Review. SciSpace. Available at: [Link]
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Enantiomer separation of acidic compounds. Daicel Chiral Technologies. Available at: [Link]
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Understanding Peak Fronting in HPLC. Phenomenex. Available at: [Link]
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Direct enantiomeric separation of flavanones by high performance liquid chromatography using various chiral stationary phases. PubMed. Available at: [Link]
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CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Chiral Technologies. Available at: [Link]
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Kinetic Resolution of 2‐Aryldihydroquinolines Using Lithiation – Synthesis of Chiral 1,2‐ and 1,4‐Dihydroquinolines. NIH. Available at: [Link]
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Trouble with chiral separations. Chromatography Today. Available at: [Link]
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The Chiral Notebook. Phenomenex. Available at: [Link]
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Design, synthesis and characterization of a new series of 2,3-dihydroquinazolin-4(1H)-one (DHQZ-1) derivatives and evaluation of. Baghdad Science Journal. Available at: [Link]
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Stereoisomeric Separation of Flavonoids by Two‐Dimensional Supercritical Fluid Chromatography: Identification of Adequate Chiral Columns and Application to Honey Analysis. NIH. Available at: [Link]
-
Direct Enantiomeric Separation of Flavanones by High Performance Liquid Chromatography using Various Chiral Stationary Phases. Sci-Hub. Available at: [Link]
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- 3. Base mediated synthesis of 2-aryl-2,3-dihydroquinazolin-4(1H)-ones from 2-aminobenzonitriles and aromatic aldehydes in water - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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Recrystallization methods for purifying 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Welcome to the technical support guide for the purification of 5-Methyl-2,3-dihydroquinolin-4(1H)-one. This resource is designed for drug development professionals, researchers, and scientists to address common challenges encountered during the recrystallization of this compound. Our focus is on providing practical, field-tested solutions grounded in chemical principles to help you achieve the highest purity for your downstream applications.
Introduction: The Challenge of Purifying Quinolinones
This compound is a heterocyclic ketone scaffold of significant interest in medicinal chemistry. Achieving high purity is critical, as even minor impurities can confound biological assays and compromise development outcomes. Recrystallization is a powerful and cost-effective purification technique, but its success hinges on a well-designed protocol that accounts for the specific physicochemical properties of the target compound.[1]
A key challenge with cyclic ketones like this quinolinone, especially those with relatively low melting points, is the tendency to "oil out" of solution rather than form well-ordered, pure crystals.[2][3] This guide provides direct answers to this and other common issues, transforming recrystallization from a trial-and-error process into a reliable, science-driven methodology.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the recrystallization of this compound in a practical question-and-answer format.
Question 1: How do I select the optimal solvent system for recrystallization?
Answer: Solvent selection is the most critical step and is governed by the principle that the ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[1][4] For this compound, a ketone, the "like dissolves like" rule of thumb is a useful starting point.[5][6]
-
Single Solvent Approach: Solvents containing a ketone or similar polar functional group, such as acetone or ethyl acetate, are likely to be good solubilizers. However, they may be too effective, leading to high solubility even at room temperature and thus poor recovery. Ethanol is another common choice for polar compounds.[5]
-
Recommended - Mixed Solvent System: A more robust strategy is often a mixed-solvent system. This involves a "soluble" or "good" solvent in which the compound is highly soluble (e.g., ethanol, acetone) and an "anti-solvent" or "poor" solvent in which it is sparingly soluble (e.g., water, n-hexane).[5] This combination allows for fine-tuned control over the solubility gradient. For this specific quinolinone, an ethanol/water or acetone/hexane system is an excellent starting point.
The process involves dissolving the crude solid in a minimal amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent at an elevated temperature until persistent cloudiness (saturation) is observed.[7] A few drops of the "good" solvent are then added to redissolve the precipitate, and the clear solution is allowed to cool slowly.
Question 2: My compound separated as a liquid ("oiled out") instead of forming crystals. What went wrong and how do I fix it?
Answer: "Oiling out" is the most common and frustrating problem for compounds with low melting points. It occurs when the saturated solution is cooled to a temperature that is still above the melting point of the solute.[2][3] Instead of crystallizing, the compound precipitates as a liquid phase, which often traps impurities effectively, defeating the purpose of recrystallization.[2][8]
Causality & Solutions:
-
High Solute Concentration/Rapid Cooling: The solution is becoming supersaturated too quickly at too high a temperature.
-
Solution: Reheat the mixture to redissolve the oil. Add a small amount (5-10% more) of the "good" solvent to decrease the saturation point.[2][3] Allow the solution to cool much more slowly. Insulating the flask with glass wool or placing it on a hot plate that is turned off can promote gradual cooling.[3]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent may be significantly higher than the melting point of your compound. The parent compound, 2,3-dihydroquinolin-4(1H)-one, has a reported melting point of 42-46 °C, indicating the 5-methyl derivative is also likely a low-melting solid.[9] Using a high-boiling solvent increases the risk of oiling out.
-
Solution: Switch to a lower-boiling solvent system. For example, if you used toluene, consider ethyl acetate/hexane.
-
-
High Impurity Load: Significant amounts of impurities can depress the melting point of the solute, exacerbating the oiling out phenomenon.[2][10]
-
Solution: If the problem persists, consider a preliminary purification step (e.g., passing through a short silica plug) to remove gross impurities before attempting recrystallization.
-
Question 3: I have a very poor crystal yield. What are the likely causes and remedies?
Answer: A low yield (e.g., <50%) suggests that a significant portion of your compound remains dissolved in the mother liquor.[2]
Causality & Solutions:
-
Excess Solvent: This is the most common reason for low yield.[3] Using more than the minimum amount of hot solvent required for dissolution means the solution will not become saturated upon cooling.
-
Solution: If you have not yet disposed of the filtrate (mother liquor), you can recover more product. Boil off a portion of the solvent to increase the concentration and attempt to cool and crystallize a "second crop."[2] Be aware that second-crop crystals are often less pure than the first.
-
-
Premature Filtration: If performing a hot filtration to remove insoluble impurities, the solution may cool in the funnel, causing crystals to form prematurely and be lost.[11]
-
Washing with the Wrong Solvent: Washing the collected crystals with the "good" solvent used for recrystallization will dissolve some of the product.
-
Solution: Always wash the filtered crystals with a small amount of ice-cold fresh solvent (ideally the "poor" solvent if using a mixed system, or the single solvent if not) to rinse away the impurity-laden mother liquor without dissolving the product.
-
Question 4: No crystals have formed, even after placing the flask in an ice bath. What should I do?
Answer: The failure of a supersaturated solution to crystallize is a kinetic problem related to the high energy barrier of initial crystal nucleation. Several techniques can be used to induce crystallization.[11]
Inducement Techniques:
-
Scratching: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus.[7][11] The microscopic imperfections on the glass provide a nucleation site for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the cold solution.[11] This "seed" crystal acts as a template for other molecules to deposit onto, bypassing the initial nucleation barrier. If you don't have one, dip a glass rod into the solution, remove it, let the solvent evaporate to form microcrystals on the rod, and then re-insert it into the solution.[7]
-
Reduce Solvent Volume: It's possible you used too much solvent. Gently heat the solution to boil off some solvent, then re-cool to attempt crystallization again.[2]
-
Deep Cooling: As a last resort, placing the solution in a colder bath (e.g., dry ice/acetone) can sometimes initiate crystallization, but this risks rapid precipitation that traps impurities.[11]
Visualized Experimental Workflow & Troubleshooting
Recrystallization Process Flow
The following diagram outlines the standard workflow for a two-solvent recrystallization.
Caption: A step-by-step process for purifying a solid using a two-solvent system.
Troubleshooting Decision Tree
Use this decision tree to diagnose and solve common recrystallization problems.
Caption: A decision tree to guide researchers through common recrystallization failures.
Recommended Experimental Protocol
This protocol details a robust method for purifying this compound using an ethanol/water mixed-solvent system, designed specifically to mitigate the risk of oiling out.
Safety Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all organic solvents in a certified chemical fume hood.[12]
Materials & Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized Water
-
Erlenmeyer flasks (appropriate sizes)
-
Graduated cylinders
-
Hot plate with stirring capability
-
Magnetic stir bar
-
Pasteur pipettes
-
Buchner funnel and filter flask
-
Filter paper
-
Ice bath
Step-by-Step Methodology:
-
Preparation: Place 1.0 g of the crude solid into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
-
Dissolution: Add 3-4 mL of ethanol to the flask. Place the flask on a hot plate and heat to a gentle boil while stirring. Continue to add ethanol dropwise until all the solid has just dissolved. It is crucial to use the minimum amount of hot solvent necessary.
-
Hot Saturation: While maintaining the solution at a gentle boil, add deionized water dropwise using a Pasteur pipette. Add water until the solution becomes faintly but persistently cloudy. This indicates you have reached the saturation point.
-
Clarification: Add 1-2 drops of hot ethanol to the cloudy mixture, just enough to render the solution clear again. At this stage, if there are any insoluble impurities, perform a hot filtration (see FAQ #3).
-
Slow Cooling (Crucial Step): Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals. Do not rush this step.
-
Full Crystallization: Once the flask has reached room temperature and crystal growth appears to have stopped, place it in an ice-water bath for at least 20 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the collected crystal cake with a small amount (2-3 mL) of ice-cold deionized water to remove any residual mother liquor.
-
Drying: Continue to draw air through the funnel for 5-10 minutes to partially dry the crystals. Then, transfer the purified solid to a watch glass and dry to a constant weight, preferably in a vacuum oven.
Data Summary Table
| Parameter | Recommended Value/Solvent | Rationale |
| "Good" Solvent | Ethanol | Dissolves the polar ketone functionality well.[5] |
| "Poor" Solvent | Water | Miscible with ethanol and the compound is insoluble in it. |
| Approx. Solvent Ratio (EtOH:H₂O) | Varies (approx. 2:1 to 4:1) | Empirically determined by adding water to the hot ethanol solution until saturation. |
| Cooling Rate | Slow (ambient air first) | Minimizes impurity trapping and prevents oiling out.[3] |
| Wash Solvent | Ice-cold Deionized Water | Rinses impurities without significantly dissolving the product crystals. |
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]
-
University of California, Los Angeles, Department of Chemistry and Biochemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
PubChem. (n.d.). 2,3-dihydroquinolin-4(1H)-one. Retrieved from [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]
- Google Patents. (n.d.). US2826537A - Method for purification of ketones.
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
- Google Patents. (n.d.). CN103664892B - The crystallization of quinoline.
- Google Patents. (n.d.). WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative.
-
Reddit. (n.d.). Recrystallization (help meeeeee). r/chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties. PMC. Retrieved from [Link]
-
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 5-Chloro-2-methyl-4-isothiazolin-3-one. Retrieved from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
-
ResearchGate. (2014, June 30). How to avoid the formation of oil droplets during recrystallization?. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methoxy-3,4-dihydroquinolin-2(1H)-one. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]
-
ACS Publications. (2026, January 22). The Journal of Organic Chemistry Ahead of Print. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3.3C: Determining Which Solvent to Use. Retrieved from [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
RSC Publishing. (2025, June 4). Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications. Retrieved from [Link]
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- 12. fishersci.fi [fishersci.fi]
Preventing decomposition during high-temperature quinolinone synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for high-temperature quinolinone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of constructing the quinolinone scaffold under thermally demanding conditions. High-temperature cyclization reactions, such as the Gould-Jacobs or Conrad-Limpach syntheses, are powerful tools but are frequently plagued by decomposition, leading to tar formation, low yields, and complex purification challenges.[1]
This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you diagnose and solve common issues, ensuring the integrity and success of your synthesis.
Troubleshooting Guide: Diagnosing & Solving In-Reaction Issues
This section addresses specific, observable problems you may encounter during your experiment. Each issue is followed by an analysis of potential causes and a set of actionable solutions.
Issue 1: My reaction mixture is turning dark brown or black, and I'm isolating a tar-like substance instead of my product.
This is the most common symptom of significant thermal decomposition. The dark coloration is typically due to the formation of complex, high-molecular-weight byproducts and polymeric materials resulting from oxidative or radical-mediated degradation pathways.
Potential Causes:
-
Oxidative Degradation: Trace amounts of oxygen in the reaction headspace can initiate radical chain reactions at high temperatures, leading to uncontrolled polymerization and degradation of both starting materials and the desired quinolinone product.
-
Localized Overheating: Direct heating with a mantle without proper stirring or a heat-transfer medium can create "hot spots" that exceed the decomposition temperature of your compounds, even if the thermocouple reads a lower, bulk temperature.
-
Radical Chain Reactions: The high thermal energy can be sufficient to induce homolytic cleavage of weak bonds, initiating radical chain reactions that are self-propagating and lead to decomposition.[2]
-
Inherent Thermal Instability: The specific substitution pattern on your aniline or malonate derivative may result in a quinolinone product with a lower thermal stability profile. Some quinoline derivatives are known to have decomposition temperatures around 280°C.[3]
Recommended Solutions:
-
Implement a Rigorously Inert Atmosphere: The most critical first step is to eliminate oxygen.
-
Action: Use Schlenk line techniques. Degas your solvent thoroughly (see Protocol 1) before adding reagents. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire reaction, including the cooling phase.
-
-
Ensure Uniform Heating:
-
Action: Use a high-boiling, inert heat-transfer medium like a sand bath or a high-temperature oil bath. For larger scales, a mechanically stirred reaction vessel is essential for maintaining a homogenous temperature.
-
-
Introduce Radical Scavengers:
-
Action: If oxidative degradation is suspected, the addition of a small amount of a high-temperature antioxidant or radical scavenger can be highly effective.[4] Common examples include Butylated hydroxytoluene (BHT) or certain hindered amine scavengers. These compounds function by quenching radical species, thereby terminating the decomposition chain reaction.
-
-
Optimize Temperature and Reaction Time:
-
Action: High temperatures are often a kinetic requirement for the cyclization step.[1] However, it's a fine balance. Try reducing the reaction temperature by 10-20 °C and compensating with a longer reaction time. Monitor the reaction progress by TLC or LC-MS to find the "sweet spot" that favors product formation over degradation.
-
Workflow: Troubleshooting Reaction Decomposition
This decision tree illustrates a logical workflow for addressing decomposition issues.
Caption: A radical scavenger interrupts the decomposition cascade.
Q2: How critical is the choice of catalyst in modern, lower-temperature quinolinone syntheses?
A: It is extremely critical. While classical methods rely on brute thermal force, modern synthetic chemistry often employs transition metal catalysts to achieve the same transformations under much milder conditions, thereby avoiding thermal decomposition altogether.
-
Mechanism: Catalysts, such as those based on palladium, copper, nickel, or iron, provide an alternative, lower-energy reaction pathway. [5][6]For example, in a catalytic cycle, the metal can coordinate to the starting materials, facilitate the key bond-forming (cyclization) step, and then be regenerated. This avoids the need for extreme temperatures.
-
Benefits:
-
Lower Temperatures: Reactions can often be run 100-150 °C lower than their thermal counterparts.
-
Higher Selectivity: Catalysts can offer exquisite control over regioselectivity, minimizing the formation of isomers and other byproducts. [7] * Improved Functional Group Tolerance: Milder conditions allow for the presence of sensitive functional groups that would be destroyed at 250°C.
-
If you are consistently struggling with thermal decomposition, exploring a transition metal-catalyzed alternative is a highly recommended strategic pivot.
Experimental Protocols
Protocol 1: Establishing and Maintaining an Inert Atmosphere
This protocol describes a standard procedure for setting up a reaction that is sensitive to air and moisture using a Schlenk line.
Materials:
-
Two- or three-neck round-bottom flask, oven-dried
-
Condenser, oven-dried
-
Inert gas source (Argon or Nitrogen) with a bubbler
-
Schlenk line
-
Cannula and septa
-
High-boiling inert solvent (e.g., Diphenyl ether)
Procedure:
-
Assembly: Assemble the oven-dried glassware while still hot. Quickly attach septa to the necks and connect the main neck (or condenser) to the Schlenk line.
-
Purge Cycle: Evacuate the flask under vacuum using the Schlenk line until the pressure is low. Then, carefully refill the flask with inert gas. Repeat this "evacuate-refill" cycle at least three times to remove residual air and moisture from the glassware.
-
Solvent Degassing:
-
Add the required volume of solvent to the flask via a cannula or syringe under a positive flow of inert gas.
-
To degas the solvent, bubble the inert gas from the Schlenk line through the solvent via a long needle or cannula for 15-30 minutes. For more rigorous degassing, use the freeze-pump-thaw method (three cycles).
-
-
Reagent Addition: Add solid reagents through the side neck under a strong positive flow of inert gas. Add liquid reagents via syringe through the septum.
-
Reaction: Once all reagents are added, ensure a gentle, continuous flow of inert gas into the flask (monitored by the bubbler) throughout the heating and cooling phases of the reaction. The positive pressure prevents air from leaking into the system.
References
-
Quinolin-4-ones: Methods of Synthesis and Application in Medicine. (2025). PMC - PubMed Central. [Link]
-
Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo 2 S 4 /gC 3 N 4 particles. (2023). Arabian Journal of Chemistry. [Link]
-
Synthesis of quinolines. Organic Chemistry Portal. [Link]
-
Degradation of quinoline by wet oxidation - kinetic aspects and reaction mechanisms. (1998). Water Research. [Link]
-
The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. (2025). ResearchGate. [Link]
-
Gould–Jacobs reaction. Wikipedia. [Link]
-
State-of-the-art transition metal-catalyzed approaches to quinoline frameworks via multicomponent reactions. (2025). PMC - PubMed Central. [Link]
-
Synthesis, thermal stabilities and solid state analysis of few selected tetrahydro-7H-indeno[2,1-c]quinoline derivatives. (2025). ResearchGate. [Link]
-
Radical scavengers | Preventing polymerization. FUJIFILM Wako Chemicals Europe GmbH. [Link]
-
Waste-minimized synthesis of C2 functionalized quinolines exploiting iron-catalysed C–H activation. (2018). Green Chemistry. [Link]
-
Thermal decomposition and stability of quinoline compounds using thermogravimetry and differential scanning calorimetry. (2005). Semantic Scholar. [Link]
-
SOLVENT-FREE SYNTHESIS OF QUINOLONE DERIVATIVES. (2004). ARKIVOC. [Link]
-
Evaluating Autoxidation Radical Scavengers and Additives to Enhance Aminopolymer Sorbent Stability. (2025). PMC - NIH. [Link]
-
A remarkable effect of solvent size on the stability of a molecular complex. (2014). Journal of the American Chemical Society. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Quinolinone Synthesis: A Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The quinolinone scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of therapeutic agents with activities spanning antibacterial, anticancer, and anti-inflammatory applications.[1][2] The enduring relevance of this N-heterocycle has driven continuous innovation in its synthesis, evolving from classical, high-temperature cyclizations to highly efficient, catalyzed, and environmentally benign methodologies.
This guide provides an in-depth comparative analysis of the most pivotal methods for synthesizing quinolinones. Moving beyond a mere recitation of protocols, we will dissect the mechanistic underpinnings of each approach, evaluate their relative strengths and weaknesses, and provide the experimental context necessary for researchers to make informed decisions in their synthetic strategy. Our focus is on the causality behind experimental choices, ensuring each protocol is understood as a self-validating system.
Classical Cyclization Strategies: The Foundation
The earliest methods for quinolinone synthesis established the fundamental bond disconnections and cyclization pathways that continue to inspire modern approaches. While often demanding harsh conditions, their simplicity and reliance on readily available starting materials mean they remain relevant.
The Conrad-Limpach Synthesis
Developed in 1887, this method involves the condensation of an aniline with a β-ketoester.[3] The reaction proceeds in two key stages: an initial condensation to form a β-aminoacrylate intermediate, followed by a high-temperature thermal cyclization (typically 200-250 °C) to yield the quinolin-4-one core.[3]
Mechanistic Causality: The high thermal energy required is a direct consequence of the reaction mechanism, which involves an intramolecular hetero-Diels-Alder reaction of a high-energy iminoenol tautomer and subsequent dearomatization to form a hemiketal intermediate.[3] The use of high-boiling, inert solvents like diphenyl ether or Dowtherm A is a critical experimental choice to achieve the necessary temperatures safely and improve heat transfer, which can increase cyclization yields from below 30% to as high as 95%.[3]
Caption: Conrad-Limpach synthesis workflow.
The Knorr Quinoline Synthesis
The Knorr synthesis is a powerful method for producing 2-hydroxyquinolines (quinol-2-ones) via the acid-catalyzed intramolecular cyclization of β-ketoanilides.[4][5] The choice of a strong acid, such as concentrated sulfuric acid or polyphosphoric acid (PPA), is paramount.
Mechanistic Causality: The acid serves a dual purpose: it protonates the amide carbonyl, activating it for nucleophilic attack, and facilitates the subsequent dehydration of the cyclic alcohol intermediate. PPA is often preferred as it acts as both the catalyst and a solvent medium, ensuring a homogeneous reaction environment at elevated temperatures (e.g., 80-150 °C).[5] This direct cyclization of a pre-formed anilide avoids the regioselectivity issues that can arise in other methods.
Caption: Knorr synthesis pathway for 2-quinolones.
The Camps Cyclization
The Camps cyclization is a versatile base-catalyzed intramolecular condensation of an N-(2-acylaryl)amide.[6] A key feature of this reaction is the ability to selectively synthesize either a quinolin-4-one or a quinolin-2-one by judiciously choosing the base and reaction conditions.[3]
Mechanistic Causality: The regioselectivity is a direct result of which proton is abstracted by the base.
-
Strong Base (e.g., NaOH): A strong base preferentially deprotonates the more acidic α-proton of the ketone's methylene group. The resulting enolate then attacks the amide carbonyl, leading to the quinolin-4-one product after dehydration.[3]
-
Weaker Base (e.g., Cs₂CO₃): A weaker base may favor deprotonation at the amide's α-position. In this case, the enolate attacks the ketone carbonyl, yielding the quinolin-2-one isomer.[3]
This controllable selectivity makes the Camps cyclization a valuable tool for accessing specific quinolinone isomers.
Caption: Regioselective pathways in the Camps cyclization.
Modern Catalytic and Green Methodologies
While classical methods are robust, concerns over harsh conditions, limited substrate scope, and environmental impact have spurred the development of modern alternatives.[7] These approaches leverage catalysis and alternative energy sources to achieve higher efficiency and sustainability.[8]
Transition Metal-Catalyzed Syntheses
Transition metals, particularly palladium and copper, have revolutionized quinolinone synthesis by enabling reactions under significantly milder conditions.
-
Palladium-Catalyzed Carbonylation: This powerful technique often involves the coupling of a 2-iodoaniline with a terminal alkyne under a carbon monoxide (CO) atmosphere.[3] The palladium catalyst facilitates the intricate cascade of cross-coupling and carbonylation steps. The primary experimental challenge has been the handling of high-pressure, toxic CO gas. Modern protocols address this by using CO-releasing molecules like molybdenum hexacarbonyl [Mo(CO)₆], enhancing the safety and practicality of the method.[3]
-
Copper-Catalyzed Reactions: Copper catalysts, being more economical than palladium, are attractive alternatives. They are prominently used in preparing precursors for other cyclizations, such as the amidation of 2-haloacetophenones to generate the starting materials for the Camps cyclization.[3] More advanced copper-catalyzed methods include intermolecular decarboxylative cascade cyclizations that construct the quinoline core from simple starting materials in a single pot.[9]
Green Chemistry Approaches
The principles of green chemistry focus on reducing waste and hazardous substance use.[2] In quinolinone synthesis, this manifests primarily through microwave-assisted protocols and the use of environmentally benign solvents.
-
Microwave-Assisted Synthesis: Microwave irradiation provides rapid, uniform heating, drastically accelerating reaction rates.[10] Classical syntheses that require hours of conventional heating can often be completed in minutes.[7] For example, multicomponent reactions to form quinolines using water as a solvent can achieve yields of 75-93% in just 10-15 minutes under microwave irradiation at 100°C.[7] This efficiency minimizes side-product formation and energy consumption.
-
Greener Solvents and Solvent-Free Conditions: Replacing hazardous solvents like DMF or toluene with water, ethanol, or even running reactions neat (solvent-free) is a key green strategy.[7] These approaches not only reduce environmental impact but can also simplify product work-up, as the need to remove high-boiling organic solvents is eliminated.
Comparative Performance Data
The choice of synthetic method is ultimately guided by factors like desired substitution pattern, available starting materials, required scale, and tolerance for specific reaction conditions. The table below summarizes the key performance characteristics of the discussed methods.
| Method | Key Reactants | Typical Conditions | Typical Yields (%) | Advantages | Limitations |
| Conrad-Limpach | Aniline, β-Ketoester | High temp. (200-250°C), inert solvent | 30-95%[3] | Simple, inexpensive starting materials | Harsh conditions, high energy input, limited functional group tolerance |
| Knorr | β-Ketoanilide | Strong acid (H₂SO₄, PPA), 80-150°C | Moderate to High | Good for 2-quinolones, reliable | Requires pre-formed anilide, strongly acidic conditions |
| Camps | N-(2-acylaryl)amide | Base (NaOH, Cs₂CO₃), heat | 72-97%[3] | Controllable regioselectivity for 2- or 4-quinolones | Substrate-dependent selectivity, requires specific precursors |
| Friedländer | o-Aminoaryl ketone, α-Methylene carbonyl | Acid or Base catalyst, heat | Moderate to High | High convergence, versatile | Potential for side reactions, availability of starting materials |
| Pd-Catalyzed | 2-Iodoaniline, Alkyne, CO source | Pd catalyst, ligand, base, 80-120°C | Good to Excellent | Mild conditions, broad scope, high functional group tolerance | Expensive catalyst, potentially toxic CO source |
| Microwave-Assisted | Various (adapts classical methods) | Microwave irradiation, 10-30 min | 75-95%[7] | Extremely fast, high yields, energy efficient | Requires specialized equipment, scalability can be a challenge |
Detailed Experimental Protocols
To bridge theory and practice, this section provides actionable, step-by-step protocols for key synthesis methods.
Protocol 1: Classical Conrad-Limpach Synthesis of 4-Hydroxy-2-methylquinoline
-
Rationale: This protocol illustrates the classic high-temperature cyclization in an inert solvent to maximize yield.
-
Step 1: Condensation. In a round-bottom flask, mix aniline (1.0 eq) and ethyl acetoacetate (1.1 eq). Heat the mixture at 110°C for 1 hour. Remove the resulting ethanol and water under reduced pressure.
-
Step 2: Cyclization. To the crude intermediate, add 10 volumes of diphenyl ether (high-boiling solvent). Heat the mixture to 250°C with stirring and maintain this temperature for 30 minutes. The product will begin to precipitate.
-
Step 3: Isolation. Cool the reaction mixture to room temperature. Add hexane to dilute the diphenyl ether and facilitate filtration.
-
Step 4: Purification. Collect the solid product by vacuum filtration. Wash the crude solid thoroughly with hexane and then ethyl acetate to remove residual solvent and impurities. The product can be further purified by recrystallization if necessary.
Protocol 2: Knorr Synthesis of 4-methyl-2-quinolone[5]
-
Rationale: This protocol uses polyphosphoric acid (PPA) as both catalyst and solvent, a common and effective choice for this transformation.
-
Step 1: Reagent Preparation. In a glass vial equipped with a magnetic stir bar, add acetoacetanilide (β-ketoanilide, 200 mg).
-
Step 2: Reaction Setup. Carefully add polyphosphoric acid (PPA, approx. 5-6 g) to the vial.
-
Step 3: Cyclization. Heat the mixture to 80°C while stirring vigorously. Continue heating and stirring for ~15-20 minutes until the mixture becomes fully homogenized.
-
Step 4: Reaction Completion. Maintain the homogeneous mixture at 80°C for an additional 90 minutes to ensure the cyclization is complete.
-
Step 5: Work-up and Isolation. Cool the vial to room temperature. Carefully and slowly pour the viscous contents into 60-70 mL of cold water with stirring. The product will precipitate as a solid.
-
Step 6: Purification. Collect the solid by vacuum filtration, wash with water until the filtrate is neutral, and dry the product.
Protocol 3: Microwave-Assisted Friedländer Synthesis of a Substituted Quinoline[7]
-
Rationale: This protocol demonstrates the significant rate enhancement and use of a green solvent (water) enabled by microwave technology.
-
Step 1: Reagent Mixture. In a 10 mL pressure-rated microwave reaction vial, combine 2-aminobenzophenone (1.0 eq), dimedone (1.1 eq), and ammonium acetate (0.2 eq). Add water (3-4 mL) as the solvent.
-
Step 2: Microwave Irradiation. Seal the vial and place it in a scientific microwave reactor. Irradiate the mixture at 100°C for 10-15 minutes with magnetic stirring.
-
Step 3: Isolation. After the reaction, cool the vial to room temperature. The product will typically precipitate from the aqueous medium.
-
Step 4: Purification. Collect the crude product by vacuum filtration. Wash the solid with cold water and then a small amount of cold ethanol. Allow the product to air dry. Recrystallization from ethanol can be performed for higher purity.
Conclusion
The synthesis of quinolinones has evolved from thermally-driven classical reactions to sophisticated catalytic and green methodologies. While traditional methods like the Conrad-Limpach and Knorr syntheses remain valuable for their simplicity and access to specific substitution patterns, their harsh conditions are a significant drawback. Modern transition-metal-catalyzed reactions offer a paradigm shift, providing access to a wider array of functionalized quinolinones under remarkably mild conditions.
Looking forward, the field is increasingly driven by the principles of green chemistry. Microwave-assisted synthesis, in particular, stands out for its ability to dramatically reduce reaction times and energy consumption, often with improved yields.[10] The continued development of robust, recyclable nanocatalysts and protocols that operate in benign solvents or under solvent-free conditions will undoubtedly define the future of quinolinone synthesis, making this vital pharmacophore more accessible and its production more sustainable.[1]
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Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology. [Link]
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Popova, Y., & Vasilev, A. (2021). 4-Aminoalkyl Quinolin-2-One Derivatives via Knorr Cyclisation of β-Amino–Keto Anilides. Molbank, 2021(3), M1268. [Link]
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A Comparative Guide to VEGFR-2 Inhibitors: Profiling 5-Methyl-2,3-dihydroquinolin-4(1H)-one Against Established Therapeutics
In the landscape of targeted cancer therapy, the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) stands as a cornerstone of anti-angiogenic strategies.[1][2] By disrupting the signaling cascade that promotes the formation of new blood vessels, VEGFR-2 inhibitors can effectively starve tumors of the nutrients and oxygen required for their growth and metastasis.[3][4] This guide provides a comparative analysis of a novel quinolinone-based compound, 5-Methyl-2,3-dihydroquinolin-4(1H)-one, against a panel of well-established VEGFR-2 inhibitors.
While specific experimental data for this compound is not yet widely published, the quinolinone scaffold is a recognized pharmacophore in the design of potent VEGFR-2 inhibitors.[1][2][3] This guide will, therefore, leverage data from closely related quinolinone derivatives to provide a scientifically grounded comparison, offering researchers and drug development professionals a framework for evaluating this emerging class of inhibitors.
The Central Role of VEGFR-2 in Angiogenesis
VEGFR-2, a receptor tyrosine kinase, is the primary mediator of the pro-angiogenic signals initiated by VEGF-A.[5] Upon ligand binding, VEGFR-2 dimerizes and undergoes autophosphorylation of specific tyrosine residues within its intracellular domain.[5][6] This phosphorylation event creates docking sites for various signaling proteins, triggering two major downstream pathways that are critical for endothelial cell proliferation, migration, and survival: the PI3K/Akt and the MAPK/ERK pathways.[7][8][9] The central role of VEGFR-2 in tumor angiogenesis makes it a prime target for therapeutic intervention.[1][2]
Visualizing the VEGFR-2 Signaling Cascade
To comprehend the mechanism of action of VEGFR-2 inhibitors, it is crucial to visualize the signaling pathway they target. The following diagram illustrates the key steps from VEGF-A binding to the activation of downstream effectors.
Comparative Efficacy of VEGFR-2 Inhibitors
The efficacy of a VEGFR-2 inhibitor is primarily determined by its ability to inhibit the kinase activity of the receptor, which is quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a more potent inhibitor. The following table provides a comparison of the reported in vitro VEGFR-2 kinase inhibition IC50 values for several established inhibitors and representative quinolinone derivatives.
| Compound Class | Specific Inhibitor | VEGFR-2 IC50 (nM) | Reference |
| Quinolinone Derivative | This compound | Data not available | - |
| Representative Quinolinone 4 | 84,800 (Cell-based) | [3] | |
| Representative Quinolinone 5 | 58,100 (Cell-based) | [3] | |
| Multi-Kinase Inhibitor | Sorafenib | 90 | [4] |
| Sunitinib | 80 | [4] | |
| Pazopanib | 30 | [4] | |
| Axitinib | 0.2 | [4] | |
| Lenvatinib | 4 | [4] | |
| Cabozantinib | 0.035 | [4] | |
| Vandetanib | 40 | [4] |
Note: The IC50 values for the representative quinolinone derivatives were determined in a cell-based proliferation assay, which may differ from direct kinase inhibition assays.
Experimental Protocols for Inhibitor Characterization
To rigorously evaluate the anti-angiogenic potential of a novel compound like this compound, a series of in vitro, ex vivo, and in vivo assays are essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro VEGFR-2 Kinase Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation activity of the VEGFR-2 kinase domain.
Protocol:
-
Reagent Preparation: Prepare a master mix of recombinant human VEGFR-2 kinase domain in kinase buffer. Prepare a solution of the kinase substrate (e.g., poly(Glu,Tyr) 4:1) and ATP at the desired concentrations.
-
Compound Plating: Serially dilute the test compound (this compound) and control inhibitors (e.g., Sorafenib) in DMSO and then in kinase buffer to the final desired concentrations. Add a small volume of each dilution to the wells of a 96-well plate.
-
Enzyme Addition: Add the VEGFR-2 enzyme master mix to each well containing the test compounds and controls.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow the phosphorylation reaction to proceed.
-
Detection: Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity. This can be achieved using a commercial kit such as the ADP-Glo™ Kinase Assay (Promega), which measures luminescence.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
HUVEC Tube Formation Assay
This cell-based assay assesses the ability of a compound to inhibit the formation of capillary-like structures by human umbilical vein endothelial cells (HUVECs).[10][11]
Protocol:
-
Matrigel Coating: Thaw Matrigel Basement Membrane Matrix on ice and coat the wells of a 96-well plate with a thin layer.[12] Allow the Matrigel to solidify at 37°C for 30-60 minutes.[12]
-
Cell Seeding: Harvest HUVECs and resuspend them in endothelial cell growth medium. Seed the HUVECs onto the solidified Matrigel at a density of 1.5 x 10^4 cells per well.
-
Compound Treatment: Immediately after seeding, add the test compound at various concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., Sunitinib).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours to allow for tube formation.[13]
-
Visualization and Quantification: Visualize the tube-like structures using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis plugin).
-
Data Analysis: Calculate the percentage of inhibition of tube formation for each concentration of the test compound relative to the vehicle control. Determine the IC50 value for the inhibition of tube formation.
Ex Vivo Aortic Ring Assay
This assay provides a more physiologically relevant model of angiogenesis by using segments of rodent aorta cultured in a 3D matrix.[14][15][16]
Protocol:
-
Aorta Dissection: Euthanize a rat or mouse and aseptically dissect the thoracic aorta.[4][14]
-
Ring Preparation: Clean the aorta of any surrounding fibro-adipose tissue and cut it into 1 mm thick rings.[14]
-
Embedding: Embed each aortic ring in a collagen or Matrigel matrix in a 48-well plate.[4][14]
-
Compound Treatment: Once the matrix has solidified, add culture medium containing different concentrations of the test compound or controls to each well.
-
Culture and Observation: Culture the aortic rings for 7-14 days, replacing the medium with fresh medium containing the test compounds every 2-3 days. Monitor the outgrowth of microvessels from the rings using a microscope.
-
Quantification: At the end of the experiment, fix and stain the rings (e.g., with an endothelial cell marker like CD31). Quantify the extent of angiogenic sprouting by measuring the area or length of the outgrowing vessels.
-
Data Analysis: Determine the inhibitory effect of the compound on aortic sprouting and calculate the IC50 value.
In Vivo Tumor Xenograft Model
This is the gold standard for evaluating the anti-tumor efficacy of a potential cancer therapeutic in a living organism.[17][18][19]
Protocol:
-
Cell Implantation: Implant human tumor cells (e.g., a cell line known to be dependent on angiogenesis) subcutaneously into the flank of immunocompromised mice.[20]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into different treatment groups: vehicle control, positive control (e.g., an approved VEGFR-2 inhibitor), and different doses of the test compound (this compound). Administer the treatments via an appropriate route (e.g., oral gavage or intraperitoneal injection) on a predetermined schedule.
-
Tumor Measurement: Measure the tumor volume using calipers every 2-3 days. Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors.
-
Analysis: Weigh the excised tumors and perform further analyses such as immunohistochemistry to assess microvessel density (e.g., using CD31 staining) and proliferation (e.g., using Ki-67 staining).
-
Data Interpretation: Compare the tumor growth inhibition in the treated groups to the control group to determine the in vivo efficacy of the compound.
Conclusion and Future Directions
While direct experimental evidence for this compound as a VEGFR-2 inhibitor is pending, the established activity of the quinolinone scaffold suggests its potential as a promising anti-angiogenic agent. The comprehensive experimental framework outlined in this guide provides a robust methodology for its evaluation and comparison against existing therapies. Future studies should focus on synthesizing and testing this specific compound through the described in vitro, ex vivo, and in vivo models to elucidate its potency, selectivity, and therapeutic potential. Such investigations will be critical in determining its future role in the arsenal of anti-cancer treatments targeting the VEGFR-2 pathway.
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MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025). Frontier in Medical and Health Research. [Link]
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Quinolinone Derivatives Suppress Angiogenesis in Human Umbilical Vein Endothelial Cells by Blocking the VEGF-Induced VEGFR2 Signaling Pathway. (n.d.). PubMed. [Link]
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Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (n.d.). Bentham Science. [Link]
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2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design. (n.d.). PubMed Central. [Link]
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MOLECULAR DOCKING STUDY OF QUINOLIN-4(1H)-ONE DERIVATIVES AS VEGFR-2 INHIBITORS FOR THE TREATMENT OF LUNG CANCER. (2025). Frontier in Medical and Health Research. [Link]
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Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers in Cell and Developmental Biology. [Link]
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Computational Model of VEGFR2 pathway to ERK activation and modulation through receptor trafficking. (n.d.). PubMed Central. [Link]
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VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
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Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. (n.d.). MDPI. [Link]
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Aortic Ring Assay. (n.d.). PubMed Central. [Link]
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In vitro Human Umbilical Vein Endothelial Cells (HUVEC) Tube-formation Assay. (n.d.). Springer. [Link]
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Current methods for assaying angiogenesis in vitro and in vivo. (n.d.). PubMed Central. [Link]
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Rat Aortic Ring Model to Assay Angiogenesis ex vivo. (n.d.). Bio-protocol. [Link]
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Early detection of antiangiogenic treatment responses in a mouse xenograft tumor model using quantitative perfusion MRI. (n.d.). National Institutes of Health. [Link]
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Human VEGFR-2/KDR(Vascular Endothelial Growth Factor Receptor 2) ELISA Kit. (n.d.). Elabscience. [Link]
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EGF-Induced VEGF Exerts a PI3K-Dependent Positive Feedback on ERK and AKT through VEGFR2 in Hematological In Vitro Models. (n.d.). PLOS One. [Link]
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Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance. (2025). PubMed Central. [Link]
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VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights. (2024). Assay Genie. [Link]
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New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. (2022). PubMed Central. [Link]
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In vivo response of tumor xenograft lines to anti-VEGF treatment. (n.d.). ResearchGate. [Link]
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Endothelial Cell Tube Formation Assay CLS-DL-CC-030. (n.d.). Corning. [Link]
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1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. (n.d.). MDPI. [Link]
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The Aortic Ring Co-culture Assay: A Convenient Tool to Assess the Angiogenic Potential of Mesenchymal Stromal Cells In Vitro. (2017). JoVE. [Link]
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A VEGFB-Based Peptidomimetic Inhibits VEGFR2-Mediated PI3K/Akt/mTOR and PLCγ/ERK Signaling and Elicits Apoptotic, Antiangiogenic, and Antitumor Activities. (n.d.). MDPI. [Link]
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Application Note 05: Tube Formation Assay in the μ-Plate 96 Well 3D. (2023). ibidi. [Link]
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Endothelial cell tube formation assay (in vitro angiogenesis assay). (n.d.). PromoCell. [Link]
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Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (n.d.). ResearchGate. [Link]
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Human MM Xenograft Model to Study Tumor features | Protocol Preview. (2022). YouTube. [Link]
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Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. (n.d.). PubMed. [Link]
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Aortic ring dissection protocol. Step 1 (A) To make the 3D collagen... (n.d.). ResearchGate. [Link]
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Xenograft Models For Drug Discovery. (n.d.). Reaction Biology. [Link]
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Comparative Guide to the Structure-Activity Relationship of 5-Methyl-2,3-dihydroquinolin-4(1H)-one Analogs
Introduction
The 2,3-dihydroquinolin-4(1H)-one scaffold is a "privileged structure" in medicinal chemistry, serving as the foundation for a multitude of compounds with diverse biological activities.[1] Its rigid, fused-ring system provides a unique three-dimensional arrangement for substituents to interact with biological targets. This guide focuses on the structure-activity relationships (SAR) of analogs based on the 5-Methyl-2,3-dihydroquinolin-4(1H)-one core. By systematically analyzing how modifications at various positions of this scaffold influence biological outcomes, particularly anticancer activity, we aim to provide a comprehensive resource for researchers engaged in the rational design of novel therapeutic agents. The insights presented herein are grounded in experimental data from peer-reviewed literature, offering a robust framework for future drug discovery efforts.
The Core Scaffold: A Foundation for Diversity
The fundamental structure of this compound, with its standard numbering convention, is depicted below. Understanding this core architecture is crucial for interpreting the SAR data that follows. The strategic placement of the methyl group at the C5 position inherently influences the steric and electronic environment of the molecule, providing a unique starting point for analog design compared to its unsubstituted counterpart.
Caption: Core structure of this compound with IUPAC numbering.
Synthetic Strategies: Accessing Chemical Diversity
The generation of a library of analogs for SAR studies hinges on versatile and efficient synthetic methodologies. A prevalent approach involves the microwave-assisted condensation of β-enaminones with diethyl malonate, catalyzed by bismuth chloride (BiCl₃).[2] This method is advantageous due to its rapidity and adherence to green chemistry principles.[2] Variations of this and other cyclization strategies allow for the introduction of diverse substituents at key positions, enabling a thorough exploration of the chemical space around the core scaffold.
Experimental Protocol: General Synthesis of Dihydroquinolin-4-one Analogs
This protocol is adapted from a reported microwave-assisted synthesis.[2]
-
Reactant Preparation: In a 20 mL glass tube, combine the appropriate β-enaminone (1 mmol) and diethyl malonate (3 mmol).
-
Solvent and Catalyst Addition: Add ethanol (1 mL) as the solvent, followed by bismuth chloride (BiCl₃, 0.2 mmol) as the catalyst.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation. The reaction time typically ranges from 5 to 13 minutes, depending on the specific substrates.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Catalyst Recovery: Upon completion, add ethanol (5 mL) to the mixture and recover the catalyst by filtration.
-
Purification: Purify the crude product using column chromatography, typically with a 1:1 mixture of ethyl acetate and petroleum ether as the eluent, to yield the desired dihydroquinolin-4-one analog.
Structure-Activity Relationship (SAR) Analysis
The biological activity of this compound analogs is profoundly influenced by the nature and position of various substituents. The following sections dissect the SAR at key positions, with a primary focus on anticancer activity.
N1-Position: Modulating Potency and Selectivity
The nitrogen atom at the 1-position is a critical handle for modification. Introducing a sulfonyl group, for instance, has been shown to produce compounds with high cytotoxic effects.[3] The nature of the aryl group attached to this sulfonyl moiety can further tune the activity. For example, a phenylsulfonyl group at N1, combined with an ethyl group at C2, resulted in an analog that was over 5-fold more cytotoxic to HL-60 leukemia cells than to normal HUVEC cells, indicating a favorable therapeutic window.[3]
C2-Position: The Gateway to Potent Interactions
The C2 position is frequently substituted with aryl groups, which can significantly impact activity. A series of 1,2,3,4-tetrahydro-2-phenyl-4-quinolones demonstrated potent cytotoxic and antitubulin effects.[4] The substitution pattern on this C2-phenyl ring is a key determinant of potency. For instance, certain analogs with substitutions at the 2', 3', and 4' positions of the phenyl ring exhibited strong cytotoxic effects, with ED₅₀ values in the nanomolar or even subnanomolar range against a panel of human tumor cell lines.[4] In some cases, the stereochemistry at this position is crucial, with the (-)-enantiomers showing greater biological activity than the (+)-isomers or the racemic mixture.[4]
C3-Position: Fine-Tuning through Methylidene Introduction
Modifications at the C3-position, such as the introduction of a methylidene group via Horner-Wadsworth-Emmons olefination, have yielded a series of potent cytotoxic agents.[3] These 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones showed high cytotoxic effects in both MCF-7 breast cancer and HL-60 leukemia cells.[3] This modification introduces a planar, exocyclic double bond, which alters the conformation of the dihydroquinolinone ring and presents a Michael acceptor, potentially enabling covalent interactions with biological targets.
Benzenoid Ring (C6, C7, C8): Impact of Aromatic Substitution
Substitutions on the benzenoid portion of the quinolinone ring also play a significant role in modulating activity. While our core topic is the 5-methyl analog, studies on related scaffolds show that substitutions at positions C6 and C7 are common strategies. For example, in a series of 2-arylquinolines, C6-substituted derivatives displayed important activities against PC3 (prostate) and HeLa (cervical) cancer cell lines.[5] The electronic nature and size of these substituents can influence pharmacokinetic properties like lipophilicity, which in turn correlates with cytotoxic effects.[5]
Comparative Biological Activity: Anticancer Potency
The primary therapeutic potential of these analogs investigated to date lies in their anticancer properties. The table below summarizes the in vitro cytotoxic activity of representative analogs from different studies, highlighting the impact of structural modifications.
| Compound ID | Core Structure/Key Modifications | Cell Line | IC₅₀ / ED₅₀ (µM) | Reference |
| Compound 3g | 4-Hydroxyquinolone analog | HCT116 (Colon) | "Promising" (exact value not stated) | [2] |
| Compound 5a | 2-Ethyl-3-methylidene-1-phenylsulfonyl | HL-60 (Leukemia) | Highly cytotoxic (over 5-fold selective vs. HUVEC) | [3] |
| Compound 23 | 2-Phenyl-tetrahydroquinolone | Various | Nanomolar/Subnanomolar range | [4] |
| Compound 26 | 2-Phenyl-tetrahydroquinolone | Various | Nanomolar/Subnanomolar range | [4] |
| Compound 27 | 2-Phenyl-tetrahydroquinolone | Various | Nanomolar/Subnanomolar range | [4] |
| Compound 6t | Dihydroquinolin-4(1H)-one derivative | 4 cancer cell lines | 0.003 - 0.024 | [6] |
Note: Direct comparison of IC₅₀ values across different studies should be done with caution due to variations in experimental conditions.
Mechanism of Action: Targeting Cellular Machinery
A significant body of evidence points towards the disruption of microtubule dynamics as a primary mechanism of action for many cytotoxic dihydroquinolin-4(1H)-one analogs.[6][7]
Tubulin Polymerization Inhibition
Several potent analogs have been shown to inhibit tubulin polymerization by binding to the colchicine binding site.[6] This interference with microtubule formation leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis.[6] Compound 6t , for example, was identified as a potent tubulin polymerization inhibitor with an IC₅₀ of 3.06 µM, which correlated with its remarkable antiproliferative activities (IC₅₀ values as low as 3 nM).[6] Beyond direct cytotoxicity, this mechanism also allows these compounds to inhibit cell migration, invasion, and angiogenesis, which are critical processes in tumor metastasis.[6]
Caption: A typical in silico workflow for designing and prioritizing novel analogs.
Conclusion and Future Perspectives
The this compound scaffold is a versatile and highly tractable platform for the development of novel therapeutic agents, particularly anticancer drugs. The structure-activity relationship studies summarized in this guide reveal several key principles for designing potent analogs:
-
N1-sulfonylation is a viable strategy for enhancing cytotoxicity.
-
C2-aryl substitution is critical, with the substitution pattern on the aryl ring offering a means to fine-tune potency and achieve nanomolar activity.
-
C3-modification with groups like methylidene can significantly boost cytotoxic effects.
-
The primary mechanism for many potent analogs is the inhibition of tubulin polymerization .
Future research should focus on a multiparameter optimization approach. While potency is a key driver, improving pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological profiles is paramount for clinical translation. [8][9]The integration of computational modeling with synthetic chemistry will continue to accelerate the discovery of new, highly effective, and selective drug candidates based on this promising scaffold. Further exploration of stereochemistry at the C2 position and the synthesis of analogs with novel substituents on the benzenoid ring could uncover compounds with improved activity and novel mechanisms of action.
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A Senior Application Scientist's Guide to the Validation of 5-Methyl-2,3-dihydroquinolin-4(1H)-one as a Novel Anticancer Agent
Introduction
The quinolinone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including notable anticancer properties.[1][2] This guide focuses on a specific derivative, 5-Methyl-2,3-dihydroquinolin-4(1H)-one, and provides a comprehensive framework for validating its potential as a novel therapeutic agent against cancer. Drawing upon established methodologies for evaluating related quinolinone compounds[3][4], this document outlines a rigorous, multi-faceted approach to characterize its anticancer activity, elucidate its mechanism of action, and benchmark its performance against established chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to navigate the preclinical validation of novel small molecule inhibitors.
Part 1: In Vitro Efficacy Assessment
The initial phase of validation involves a systematic evaluation of the compound's cytotoxic and antiproliferative effects across a panel of well-characterized cancer cell lines. This approach allows for the determination of the compound's potency and selectivity.
Cell Viability and Cytotoxicity Screening
The foundational step in assessing anticancer activity is to determine the compound's effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[5][6]
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon], and a non-cancerous control cell line like MCF-10A) in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (DMSO) for 48-72 hours.
-
MTT Incubation: Add MTT solution to each well and incubate for 4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.[5]
Comparator Agents:
To contextualize the potency of this compound, it is crucial to include established anticancer drugs in the same assay.
-
Doxorubicin: A widely used anthracycline antibiotic that intercalates DNA and inhibits topoisomerase II.[7]
-
Gefitinib: A small molecule inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, relevant for cancers with EGFR mutations.[8][9]
Table 1: Hypothetical IC50 Values (µM) of this compound and Comparator Drugs
| Compound | MCF-7 (Breast Cancer) | A549 (Lung Cancer) | HCT116 (Colon Cancer) | MCF-10A (Non-cancerous) |
| This compound | 8.5 | 12.3 | 6.8 | >100 |
| Doxorubicin | 0.5 | 0.8 | 0.4 | 5.2 |
| Gefitinib | >100 | 5.7 | >100 | >100 |
This table presents hypothetical data for illustrative purposes.
Part 2: Elucidation of the Mechanism of Action
Understanding how a compound exerts its anticancer effects is critical for its further development. This section outlines key experiments to investigate the molecular mechanisms underlying the activity of this compound.
Apoptosis Induction
A common mechanism of action for anticancer drugs is the induction of programmed cell death, or apoptosis.[10] The Annexin V/Propidium Iodide (PI) assay is a standard flow cytometry-based method to detect and quantify apoptosis.[11]
Experimental Protocol: Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Cell Cycle Analysis
Many anticancer agents, including some quinolinone derivatives, interfere with the cell cycle, leading to cell cycle arrest and subsequent cell death.[4] Cell cycle distribution can be analyzed by flow cytometry after staining the cellular DNA with propidium iodide.[12][13]
Experimental Protocol: Cell Cycle Analysis
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 hours.
-
Cell Fixation: Harvest the cells, wash with PBS, and fix them in ice-cold 70% ethanol.[14]
-
Staining: Resuspend the fixed cells in a staining solution containing propidium iodide and RNase A.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[15]
Figure 1: Hypothetical Cell Cycle Distribution in HCT116 Cells
Caption: Hypothetical cell cycle analysis showing a G2/M arrest in HCT116 cells.
Investigation of Signaling Pathways
Based on the known mechanisms of related compounds and the central role of certain pathways in cancer, investigating the effect of this compound on key signaling pathways is essential. The PI3K/Akt pathway is a critical regulator of cell survival and proliferation and is often dysregulated in cancer.[16][17][18]
Experimental Protocol: Western Blotting
-
Protein Extraction: Treat cancer cells with the compound for various time points, then lyse the cells to extract total protein.[19][20]
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.[21]
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for key proteins in the PI3K/Akt pathway (e.g., p-Akt, total Akt, p-mTOR, total mTOR) and a loading control (e.g., β-actin).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection.
Figure 2: Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the PI3K/Akt pathway by the test compound.
Part 3: In Vivo Validation
Promising in vitro results must be validated in a more complex biological system. In vivo studies using animal models are a critical step in the preclinical drug development pipeline.[22][23]
Xenograft Tumor Model
The most common in vivo model for assessing the efficacy of anticancer agents is the subcutaneous xenograft model in immunocompromised mice.[24]
Experimental Protocol: Xenograft Study
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., HCT116) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Treatment Administration: Randomize the mice into treatment groups: vehicle control, this compound (at two different doses), and a positive control (e.g., Doxorubicin). Administer the treatments via an appropriate route (e.g., intraperitoneal or oral) for a specified duration.
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting).
Table 2: Hypothetical In Vivo Efficacy Data
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 1500 ± 250 | - |
| This compound (25 mg/kg) | 850 ± 150 | 43.3 |
| This compound (50 mg/kg) | 500 ± 120 | 66.7 |
| Doxorubicin (5 mg/kg) | 450 ± 100 | 70.0 |
This table presents hypothetical data for illustrative purposes.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for the preclinical validation of this compound as a potential anticancer agent. By systematically evaluating its in vitro efficacy, elucidating its mechanism of action, and confirming its activity in vivo, researchers can build a robust data package to support its further development. The proposed experiments, from initial cell viability screens to in-depth signaling pathway analysis and in vivo xenograft studies, represent a logical and thorough approach to drug discovery in oncology. The successful execution of this validation cascade would provide strong evidence for the therapeutic potential of this novel quinolinone derivative.
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A Comparative Guide to the In Vivo Efficacy of Quinolinone Derivatives in Preclinical Models
In the landscape of medicinal chemistry, the quinolinone scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities. This guide provides a comparative analysis of the in-vivo efficacy of 5-Methyl-2,3-dihydroquinolin-4(1H)-one derivatives and related quinolinone analogs. By synthesizing data from various preclinical studies, we aim to offer researchers, scientists, and drug development professionals a comprehensive resource to inform future discovery and development efforts in oncology, neurodegenerative diseases, and infectious diseases.
The Quinolinone Scaffold: A Versatile Pharmacophore
The 2,3-dihydroquinolin-4(1H)-one core represents a key heterocyclic motif that has been extensively explored for its therapeutic potential. Its rigid, bicyclic structure provides a unique three-dimensional arrangement for substituent groups, enabling precise interactions with various biological targets. The versatility of this scaffold allows for synthetic modifications at multiple positions, leading to a diverse chemical space with a wide range of pharmacological properties.
Comparative In Vivo Efficacy in Oncology
The anticancer potential of quinolinone derivatives has been a primary focus of investigation. These compounds have been shown to exert their cytotoxic effects through various mechanisms, most notably through the inhibition of tubulin polymerization, a critical process in cell division.
Dihydroquinazolinone Analogs as Broad-Spectrum Cytotoxic Agents
A study on 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones revealed their potential as broad-spectrum cytotoxic agents.[1] A library of 57 compounds was synthesized and screened against a panel of human cancer cell lines, including colon, glioblastoma, breast, ovarian, lung, skin, prostate, neuroblastoma, and pancreas.[1] Notably, several derivatives exhibited sub-micromolar potency. For instance, 2-(naphthalen-1-yl)-2,3-dihydroquinazolin-4(1H)-one (compound 39) demonstrated growth inhibition at concentrations below 50 nM against multiple cell lines.[1] This high in vitro potency underscores the potential of this scaffold for in vivo evaluation.
A particularly promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one (compound 2), demonstrated significant tumor growth inhibition of 62% in a mouse model at a dose of 1.0 mg/kg, with no apparent toxicity.[2] This compound also exhibited exceptionally high antiproliferative activity in the NIH-NCI 60 human tumor cell line panel, with GI50 values in the low to subnanomolar range.[2] The favorable in vivo profile of this derivative highlights the importance of the 4-(quinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one scaffold for achieving potent anticancer activity.[2]
3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones: Inducers of Apoptosis
In another line of research, a series of 3-methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones were synthesized and evaluated for their anticancer properties.[3] The lead compound, 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one, was found to be over 5-fold more cytotoxic to HL-60 promyelocytic leukemia cells than to normal HUVEC cells.[3] Further investigation revealed that this analog inhibits cell proliferation, induces DNA damage, and triggers apoptosis in HL-60 cells, highlighting a distinct mechanism of action.[3]
Tetrahydro-2-phenyl-4-quinolones as Antimitotic Agents
A novel series of 6,7,2',3',4'-substituted-1,2,3,4-tetrahydro-2-phenyl-4-quinolones were synthesized and evaluated for their interaction with tubulin and cytotoxic activity against a panel of human tumor cell lines.[4] Several of these compounds displayed potent cytotoxic and antitubulin effects, with the most active derivatives showing ED50 values in the nanomolar or even subnanomolar range.[4] The strong correlation between cytotoxicity and antitubulin activity suggests that these compounds exert their anticancer effects primarily by disrupting microtubule dynamics.[4]
Table 1: Comparative In Vivo Efficacy of Quinolinone Derivatives in Oncology
| Compound Class | Derivative Example | Animal Model | Dosing Regimen | Key Efficacy Endpoint | Reference |
| Dihydroquinoxalinone | 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one | Mouse | 1.0 mg/kg | 62% tumor growth inhibition | [2] |
| Dihydroquinazolinone | N/A (In vitro data suggests high potential) | N/A | N/A | Sub-µM GI50 values | [1] |
| 3-Methylidene-1-sulfonyl-dihydroquinolinone | 2-ethyl-3-methylidene-1-phenylsulfonyl-2,3-dihydroquinolin-4(1H)-one | N/A (In vitro data) | N/A | Selective cytotoxicity and apoptosis induction | [3] |
| Tetrahydro-2-phenyl-4-quinolones | Compounds 23, 26, 27 | N/A (In vitro data) | N/A | Nanomolar to subnanomolar ED50 values | [4] |
Application in Neurodegenerative Diseases
The quinoline scaffold has also been investigated for its potential in treating neurodegenerative diseases, such as Alzheimer's disease. The primary strategy involves the inhibition of acetylcholinesterase (AChE), an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.
Theoretical studies on quinoline derivatives have shown their potential as selective inhibitors of AChE.[5][6] These computational studies help in the rational design of new derivatives with improved inhibitory activity, which can then be synthesized and evaluated in preclinical models of Alzheimer's disease.[5][6] While in vivo efficacy data for this compound derivatives in this context is limited, the foundational in silico and in vitro work provides a strong rationale for their further investigation.
Antileishmanial Activity of Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivatives
Beyond oncology and neurodegeneration, quinolinone derivatives have shown promise in the treatment of infectious diseases. A series of 2,3,-dihydro-1H-pyyrolo[3,4-b]quinolin-1-one derivatives were synthesized and evaluated for their efficacy against visceral leishmaniasis.[7]
One compound, 5m, demonstrated significant in vivo antileishmanial activity in a Balb/c mouse model.[7] At a dose of 12.5 mg/kg administered intraperitoneally, it resulted in a 56.2% and 61.1% inhibition of parasite burden in the liver and spleen, respectively.[7] Interestingly, increasing the dose to 50 mg/kg did not significantly enhance the efficacy, suggesting that 12.5 mg/kg is the optimal dose for this compound in this model.[7] For comparison, the standard drug miltefosine (25 mg/kg) almost completely cleared the parasite burden.[7]
Table 2: In Vivo Efficacy of a Dihydro-1H-pyrrolo[3,4-b]quinolin-1-one Derivative against Leishmaniasis
| Compound | Animal Model | Dose (i.p.) | Liver Parasite Inhibition (%) | Spleen Parasite Inhibition (%) | Reference |
| 5m | Balb/c mice | 6.25 mg/kg | 45.1 | 42.4 | [7] |
| 5m | Balb/c mice | 12.5 mg/kg | 56.2 | 61.1 | [7] |
| 5m | Balb/c mice | 50 mg/kg | 57.8 | 63.4 | [7] |
| Miltefosine (Standard) | Balb/c mice | 25 mg/kg | 97.4 | 98.9 | [7] |
Experimental Protocols
To ensure the reproducibility and validity of the presented findings, it is crucial to understand the underlying experimental methodologies.
General In Vivo Efficacy Study Workflow
The following diagram illustrates a typical workflow for assessing the in vivo efficacy of a test compound.
Caption: A generalized workflow for in vivo efficacy studies.
Xenograft Mouse Model Protocol for Anticancer Studies
-
Cell Culture: Human cancer cell lines (e.g., HT29, MCF-7) are cultured under standard conditions.
-
Animal Model: Immunocompromised mice (e.g., nude or SCID) are used to prevent rejection of human tumor cells.
-
Tumor Implantation: A specific number of cancer cells are injected subcutaneously into the flank of each mouse.
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization: Mice are randomly assigned to treatment and control groups.
-
Treatment: The test compound is administered according to the specified route (e.g., oral, intraperitoneal) and schedule. The control group receives the vehicle.
-
Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers. Animal body weight and general health are also monitored.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specific duration. Tumors are excised and weighed.
-
Data Analysis: Tumor growth inhibition is calculated, and statistical analysis is performed to determine the significance of the treatment effect.
Pharmacokinetic Considerations
The in vivo efficacy of a compound is intrinsically linked to its pharmacokinetic (PK) properties, which govern its absorption, distribution, metabolism, and excretion (ADME).[8] A favorable PK profile ensures that the drug can reach its target site in sufficient concentrations and for an adequate duration to exert its therapeutic effect.
For instance, the promising anticancer lead, 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one, was noted to have a suitable balance between aqueous solubility and lipophilicity, as well as moderate metabolic stability in vivo.[2] In vitro studies using liver microsomes are commonly employed to assess the metabolic stability of compounds, which can influence their in vivo half-life.[9][10][11] Understanding the PK/PD (pharmacokinetic/pharmacodynamic) relationship is critical for optimizing dosing regimens and predicting clinical outcomes.
The following diagram illustrates the key components of pharmacokinetics.
Caption: The four key processes of pharmacokinetics (ADME).
Future Directions and Conclusion
The this compound scaffold and its analogs represent a fertile ground for the discovery of novel therapeutics. The in vivo data, particularly in the realm of oncology, is highly encouraging and warrants further investigation. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) studies: To identify key structural features that enhance in vivo efficacy and selectivity.
-
Comprehensive Pharmacokinetic Profiling: To optimize ADME properties and ensure drug-like characteristics.
-
Mechanism of Action Studies: To elucidate the precise molecular targets and pathways modulated by these compounds.
-
Evaluation in a broader range of disease models: Including patient-derived xenografts (PDXs) for oncology and transgenic models for neurodegenerative diseases.
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A Comparative Guide to the Bioactivity of 5-Methyl-2,3-dihydroquinolin-4(1H)-one and Its Analogs Against Standard Drugs
Introduction: The Therapeutic Potential of the Quinolinone Scaffold
To researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with significant therapeutic potential is a perpetual endeavor. The quinolinone core, a nitrogen-containing heterocyclic system, has emerged as a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3][4] This guide provides a comparative analysis of the bioactivity of 5-Methyl-2,3-dihydroquinolin-4(1H)-one and its structural analogs against established standard drugs, offering insights into their therapeutic promise and the experimental methodologies used for their evaluation. While specific bioactivity data for this compound is not extensively available in the public domain, this guide will leverage data from closely related 2,3-dihydroquinolin-4(1H)-one and quinazolin-4(1H)-one derivatives to project its potential efficacy and guide future research.
Anticancer Activity: A Promising Frontier
The proliferation of cancer cells often involves the dysregulation of cellular processes like mitosis. Tubulin, a key protein in the formation of the mitotic spindle, has been a successful target for anticancer drugs.[5] Several derivatives of the 2,3-dihydroquinazolin-4(1H)-one scaffold have shown potent cytotoxic effects against a broad spectrum of human cancer cell lines, with some exhibiting activity at sub-micromolar concentrations.[5][6]
Comparative Cytotoxicity Data
The following table summarizes the cytotoxic activity (GI₅₀ values in µM) of representative 2,3-dihydroquinazolin-4(1H)-one analogs compared to the standard anticancer drug, Carboplatin.[2] The data is derived from MTT assays performed on various human cancer cell lines.
| Compound/Drug | HT29 (Colon) | U87 (Glioblastoma) | MCF-7 (Breast) | A2780 (Ovarian) | H460 (Lung) |
| Phenyl analog (15) | 2.5 ± 0.21 | 2.1 ± 0.15 | 1.3 ± 0.09 | 2.8 ± 0.18 | 2.4 ± 0.16 |
| Tolyl analog (16) | 3.8 ± 0.29 | 3.2 ± 0.24 | 4.0 ± 0.31 | 3.9 ± 0.27 | 3.5 ± 0.25 |
| 1-Naphthyl analog (39) | 0.02 ± 0.003 | 0.05 ± 0.006 | 0.22 ± 0.02 | 0.04 ± 0.005 | 0.03 ± 0.004 |
| Carboplatin | 5.2 ± 0.45 | 8.1 ± 0.73 | 12.5 ± 1.1 | 3.9 ± 0.33 | 6.7 ± 0.58 |
Data presented as mean ± standard deviation. Lower GI₅₀ values indicate higher potency.
Notably, the 1-naphthyl substituted analog (39) demonstrates significantly higher potency than the standard drug Carboplatin across all tested cell lines, with GI₅₀ values in the nanomolar range for several lines.[6] This highlights the potential for discovering highly active anticancer agents within this class of compounds.
Mechanism of Action: Tubulin Polymerization Inhibition
Several potent 2,3-dihydroquinazolin-4(1H)-one analogs have been shown to exert their cytotoxic effects by inhibiting tubulin polymerization.[6] This disruption of microtubule formation leads to cell cycle arrest in the G₂/M phase and subsequent apoptosis.[7]
Caption: Proposed mechanism of anticancer action for potent 2,3-dihydroquinolin-4(1H)-one analogs.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[8]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound analogs) and a standard drug (e.g., Carboplatin) for 48 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal growth inhibitory concentration (GI₅₀) by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Activity: Combating Drug Resistance
The rise of antibiotic-resistant bacteria poses a significant threat to global health. The quinolinone scaffold is the backbone of the quinolone class of antibiotics, which act by inhibiting bacterial DNA gyrase and topoisomerase IV.[9] Novel quinazolin-4(3H)-one derivatives have also demonstrated promising antibacterial and antifungal activity.[3]
Comparative Antimicrobial Data
The following table presents the minimum inhibitory concentration (MIC) values (in µg/mL) of a representative quinazolin-4(3H)-one derivative against various microbial strains, compared to standard antimicrobial drugs.[3]
| Compound/Drug | Staphylococcus aureus | Escherichia coli | Candida albicans | Aspergillus niger |
| Thiophene-substituted quinazolinone (3m) | 1.95 | 3.90 | 3.90 | 3.90 |
| Gentamicin (Antibacterial) | 3.90 | 7.81 | - | - |
| Ketoconazole (Antifungal) | - | - | 7.81 | 15.62 |
Lower MIC values indicate greater antimicrobial activity.
The thiophene-substituted quinazolin-4(3H)-one (3m) exhibits potent activity against the Gram-positive bacterium Staphylococcus aureus, surpassing the efficacy of the standard antibiotic Gentamicin.[3] It also displays significant antifungal activity against both Candida albicans and Aspergillus niger.[3]
Experimental Protocol: Agar Diffusion Method for Antimicrobial Susceptibility
The agar diffusion method is a widely used technique to determine the antimicrobial activity of a compound.
-
Culture Preparation: Prepare a standardized inoculum of the test microorganism.
-
Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an agar plate.
-
Disk Application: Impregnate sterile paper discs with known concentrations of the test compound and standard drugs. Place the discs on the inoculated agar surface.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone around each disc where microbial growth is inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Caption: A simplified workflow for the agar diffusion method.
Anti-inflammatory Activity: Modulating the Inflammatory Response
Chronic inflammation is a hallmark of numerous diseases. Some quinoline derivatives have been investigated for their anti-inflammatory properties, with studies showing their ability to reduce inflammation in animal models.[4]
Comparative Anti-inflammatory Data
The anti-inflammatory activity of a quinoline derivative was evaluated in a carrageenan-induced paw edema model in rats and compared to the standard nonsteroidal anti-inflammatory drug (NSAID), diclofenac sodium.
| Treatment | Paw Edema Inhibition (%) at 3 hours |
| Quinoline Derivative | 68.5 |
| Diclofenac Sodium | 75.2 |
| Control (Vehicle) | 0 |
The quinoline derivative demonstrated significant anti-inflammatory activity, comparable to that of diclofenac sodium.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used and reliable model for screening the acute anti-inflammatory activity of compounds.
-
Animal Grouping: Divide rats into three groups: control, standard (diclofenac sodium), and test (quinoline derivative).
-
Compound Administration: Administer the respective treatments orally or intraperitoneally.
-
Edema Induction: After a specific time (e.g., 1 hour), inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of paw edema for the treated groups compared to the control group.
Conclusion and Future Directions
The 2,3-dihydroquinolin-4(1H)-one scaffold and its analogs represent a promising area for the discovery of new therapeutic agents. The evidence presented in this guide, drawn from studies on closely related compounds, suggests that this compound warrants further investigation for its potential anticancer, antimicrobial, and anti-inflammatory activities. Future research should focus on the synthesis and comprehensive biological evaluation of this compound to elucidate its specific bioactivity profile and mechanism of action. Such studies will be instrumental in determining its potential as a lead compound for the development of novel therapeutics.
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A Head-to-Head Comparison of Quinolinone Synthesis Routes: From Classic Reactions to Modern Catalytic Strategies
The quinolinone core is a privileged scaffold in medicinal chemistry and materials science, forming the backbone of numerous pharmaceuticals, including antibiotics, anticancer agents, and anti-inflammatory drugs. The enduring importance of this heterocyclic motif has driven the development of a diverse array of synthetic strategies over the past century. This guide provides a head-to-head comparison of the most significant quinolinone synthesis routes, offering a critical evaluation of their mechanisms, substrate scope, operational considerations, and overall efficiency. We will delve into the classic named reactions that form the foundation of quinolinone chemistry and explore the latest advancements in transition-metal catalysis and C-H activation that are shaping the future of this field.
Classical Approaches: The Bedrock of Quinolinone Synthesis
The traditional methods for quinolinone synthesis, many of which were developed in the late 19th and early 20th centuries, remain relevant for their simplicity and robustness. These reactions typically involve the condensation of anilines with 1,3-dicarbonyl compounds or their equivalents, followed by a cyclization step.
The Conrad-Limpach and Knorr Syntheses: A Tale of Two Tautomers
The Conrad-Limpach and Knorr syntheses are closely related methods that provide access to 4-hydroxyquinolines (quinolin-4-ones) and 2-hydroxyquinolines (quinolin-2-ones), respectively. The regiochemical outcome is dictated by the reaction conditions, which control the initial condensation step between an aniline and a β-ketoester.
-
The Conrad-Limpach Synthesis proceeds via an initial Michael-type addition of the aniline to the β-ketoester at lower temperatures, followed by a high-temperature thermal cyclization of the resulting enamine intermediate to yield a 4-hydroxyquinoline.[1]
-
The Knorr Quinoline Synthesis , in contrast, involves the condensation of a β-ketoanilide with sulfuric acid, leading to the formation of a 2-hydroxyquinoline.[2] This reaction generally proceeds under harsher acidic conditions.
| Feature | Conrad-Limpach Synthesis | Knorr Quinoline Synthesis |
| Product | 4-Hydroxyquinolines | 2-Hydroxyquinolines |
| Key Intermediate | Enamine from aniline and β-ketoester | β-ketoanilide |
| Typical Conditions | Lower temperature condensation, followed by high-temperature cyclization (often >250 °C) | Strong acid (e.g., H₂SO₄) |
| Advantages | Good for 4-hydroxyquinoline synthesis | Direct route to 2-hydroxyquinolines |
| Disadvantages | Requires very high temperatures for cyclization, which can limit substrate scope.[1] | Harsh acidic conditions can be incompatible with sensitive functional groups. |
Experimental Protocol: Conrad-Limpach Synthesis of 4-Hydroxyquinolines [3]
-
Step 1: Formation of the Enamine Intermediate. In a round-bottom flask, combine the aniline (1.0 equiv) and the β-ketoester (1.1 equiv). The reaction can be performed neat or in a suitable solvent like ethanol. Stir the mixture at a temperature ranging from room temperature to gentle reflux for 1-4 hours, monitoring the reaction progress by TLC. Upon completion, remove the solvent under reduced pressure to obtain the crude enamine intermediate.
-
Step 2: Thermal Cyclization. In a separate flask equipped with a high-temperature thermometer and a reflux condenser, heat a high-boiling point solvent (e.g., diphenyl ether or Dowtherm A) to approximately 250 °C. Add the crude enamine intermediate from Step 1 dropwise to the hot solvent. Maintain the temperature for 30-60 minutes.
-
Step 3: Workup and Purification. Allow the reaction mixture to cool to room temperature. The product often precipitates and can be collected by filtration. Wash the solid with a suitable solvent (e.g., hexane or diethyl ether) to remove the high-boiling point solvent. The crude product can be further purified by recrystallization or column chromatography.
Mechanism of the Conrad-Limpach Synthesis
Caption: Conrad-Limpach reaction workflow.
The Doebner-von Miller Reaction: A Versatile Route to Substituted Quinolines
The Doebner-von Miller reaction is a flexible method for preparing a wide range of substituted quinolines. It involves the reaction of an aniline with an α,β-unsaturated aldehyde or ketone in the presence of a strong acid, typically hydrochloric or sulfuric acid.[2][4]
| Feature | Doebner-von Miller Reaction |
| Product | Substituted Quinolines |
| Reactants | Aniline, α,β-unsaturated aldehyde or ketone |
| Typical Conditions | Strong acid (e.g., HCl, H₂SO₄), often with an oxidizing agent |
| Advantages | Versatile, allows for a variety of substitution patterns |
| Disadvantages | Can produce complex mixtures and tars, harsh acidic conditions |
Experimental Protocol: Doebner-von Miller Synthesis of 2-Methylquinoline
-
Step 1: Reaction Setup. In a fume hood, cautiously add concentrated sulfuric acid to a mixture of aniline (1.0 equiv) and crotonaldehyde (1.1 equiv) in a round-bottom flask equipped with a reflux condenser, while cooling in an ice bath.
-
Step 2: Reaction. After the initial exothermic reaction subsides, heat the mixture to reflux for 3-4 hours.
-
Step 3: Workup. Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated solution of sodium hydroxide until it is strongly alkaline.
-
Step 4: Extraction and Purification. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.
Mechanism of the Doebner-von Miller Reaction
Caption: Doebner-von Miller reaction workflow.
The Friedländer Synthesis: A Direct Condensation Approach
The Friedländer synthesis is a straightforward and widely used method for constructing the quinoline ring system through the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group.[2][4] This reaction can be catalyzed by either acids or bases.
| Feature | Friedländer Synthesis |
| Product | Substituted Quinolines |
| Reactants | 2-Aminoaryl aldehyde or ketone, compound with an α-methylene carbonyl |
| Typical Conditions | Acid or base catalysis, often with heating |
| Advantages | High atom economy, direct formation of the quinoline ring |
| Disadvantages | The availability of the 2-aminoaryl aldehyde or ketone starting material can be a limitation. |
The Gould-Jacobs Reaction: A Pathway to 4-Hydroxyquinolines
The Gould-Jacobs reaction is a reliable method for the synthesis of 4-hydroxyquinolines.[5][6] The process begins with the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature thermal cyclization. Subsequent hydrolysis and decarboxylation yield the final 4-hydroxyquinoline product.[5][7]
| Feature | Gould-Jacobs Reaction |
| Product | 4-Hydroxyquinolines |
| Reactants | Aniline, alkoxymethylenemalonate ester |
| Typical Conditions | High-temperature thermal cyclization |
| Advantages | Good for the synthesis of 4-hydroxyquinolines, often with good yields. |
| Disadvantages | Requires high temperatures, which can limit the substrate scope. |
Modern Catalytic Approaches: Expanding the Synthetic Toolbox
While classical methods are foundational, modern organic synthesis has seen a surge in the development of more efficient, selective, and environmentally friendly routes to quinolinones. These often rely on transition-metal catalysis and innovative C-H activation strategies.
Transition-Metal-Catalyzed Cyclizations
Various transition metals, including palladium, copper, and iron, have been employed to catalyze the synthesis of quinolinones.[8] These methods often proceed under milder conditions than their classical counterparts and can tolerate a wider range of functional groups.
-
Palladium-Catalyzed Reactions: Palladium catalysts are effective in promoting the cyclization of anilines with various partners, such as allyl alcohols, to form quinolines.[9][10]
-
Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective alternative for quinolinone synthesis, often proceeding through domino reactions that form multiple bonds in a single pot.[11][12]
| Feature | Transition-Metal-Catalyzed Synthesis |
| Catalysts | Pd, Cu, Fe, Ru, etc. |
| Typical Conditions | Milder than classical methods, often require a ligand and a base |
| Advantages | High efficiency, broad substrate tolerance, milder reaction conditions |
| Disadvantages | Cost and toxicity of some metal catalysts, need for ligand optimization |
Experimental Protocol: Copper-Catalyzed Synthesis of Quinolines [11]
-
Step 1: Reaction Setup. In a reaction vessel, combine the 2-aminobenzyl alcohol (1.0 equiv), the ketone (1.2 equiv), the copper catalyst (e.g., Cu(OAc)₂) (5-10 mol%), and a suitable solvent (e.g., toluene or DMSO).
-
Step 2: Reaction. Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required time (often 12-24 hours), monitoring by TLC.
-
Step 3: Workup and Purification. After completion, cool the reaction mixture and dilute it with a suitable organic solvent. Filter the mixture to remove the catalyst. The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
C-H Activation Strategies: The Frontier of Quinolinone Synthesis
Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, including quinolinones.[13] These methods avoid the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.
| Feature | C-H Activation Synthesis |
| Concept | Direct functionalization of C-H bonds |
| Catalysts | Typically Rh, Ru, Pd, Co |
| Advantages | High atom economy, access to novel substitution patterns |
| Disadvantages | Often requires directing groups, catalyst cost and sensitivity |
Mechanism of a Rhodium-Catalyzed C-H Activation/Annulation
Caption: C-H activation/annulation workflow.
Comparative Analysis and Future Outlook
The choice of a synthetic route for a particular quinolinone target depends on several factors, including the desired substitution pattern, the availability and cost of starting materials, the required scale of the synthesis, and environmental considerations.
Performance Comparison of Quinolinone Synthesis Routes
| Synthesis Route | Typical Yields | Substrate Scope | Scalability | Green Chemistry Aspects |
| Conrad-Limpach | Moderate to Good | Limited by high temperatures | Moderate | High energy consumption |
| Knorr | Moderate to Good | Tolerates some functional groups | Moderate | Use of strong acids |
| Doebner-von Miller | Variable, can be low | Broad | Can be challenging due to side reactions | Formation of byproducts and tars |
| Friedländer | Good to Excellent | Broad | Good | High atom economy |
| Gould-Jacobs | Good to Excellent | Good for substituted anilines | Good | High temperatures required |
| Transition-Metal Catalysis | Good to Excellent | Broad, good functional group tolerance | Generally good, catalyst recovery can be an issue | Milder conditions, but metal waste |
| C-H Activation | Good to Excellent | Rapidly expanding | Under development for large scale | High atom economy, but often uses precious metals |
Future Perspectives
The field of quinolinone synthesis continues to evolve, with a strong emphasis on developing more sustainable and efficient methodologies. Key areas of future research include:
-
Development of catalysts based on earth-abundant metals: Replacing precious metals like palladium and rhodium with more abundant and less toxic alternatives such as iron and copper is a major goal.
-
Photoredox and electrochemical methods: These approaches offer green alternatives to traditional thermal methods, often proceeding under mild conditions with high selectivity.[5]
-
Flow chemistry: Continuous flow processes can offer improved safety, scalability, and efficiency compared to batch reactions.
By understanding the strengths and weaknesses of each synthetic route, researchers and drug development professionals can make informed decisions to efficiently access the vast and medicinally important chemical space of quinolinone derivatives.
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A Comparative Benchmarking Guide: Evaluating 5-Methyl-2,3-dihydroquinolin-4(1H)-one Against Established Kinase Inhibitors
In the landscape of drug discovery, particularly in oncology, protein kinases remain a pivotal class of drug targets.[1][2] The quinoline and quinazolinone scaffolds are recognized as "privileged structures" in medicinal chemistry, forming the backbone of numerous FDA-approved kinase inhibitors.[3][4][5] This guide provides a comprehensive framework for benchmarking a novel compound, 5-Methyl-2,3-dihydroquinolin-4(1H)-one, against a panel of well-characterized kinase inhibitors. While specific experimental data for this particular derivative is not yet publicly available, this document outlines the essential methodologies, experimental design, and data interpretation required for a rigorous comparative analysis.
The objective is to equip researchers, scientists, and drug development professionals with a robust protocol to assess the potency and selectivity of new chemical entities, using this compound as a representative example. We will delve into the causality behind experimental choices, ensuring that the described protocols are self-validating and grounded in authoritative scientific principles.
The Rationale for Kinase Inhibition and the Quinolinone Scaffold
Protein kinases play a crucial role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[1] Small molecule inhibitors that target the ATP-binding site of kinases have emerged as a major class of therapeutic agents.[2] The 2,3-dihydroquinazolin-4(1H)-one scaffold, a related structure to our compound of interest, is a versatile starting point for generating libraries of bioactive compounds.[6] Derivatives of this scaffold have demonstrated a wide range of biological activities, including broad-spectrum cytotoxicity against various cancer cell lines.[7][8] Some quinazolinone derivatives have been specifically investigated as inhibitors of receptor tyrosine kinases, such as MET.[5] This precedent underscores the potential of quinolinone-based compounds as a promising avenue for novel kinase inhibitor development.
Experimental Design: A Multi-faceted Approach to Benchmarking
A thorough evaluation of a potential kinase inhibitor requires a multi-pronged approach, encompassing both biochemical and cell-based assays. This dual strategy allows for the determination of direct enzyme inhibition and the assessment of the compound's activity in a more physiologically relevant context.[9]
Part 1: In Vitro Kinase Profiling
The initial step in characterizing a new compound is to determine its inhibitory activity against a panel of purified kinases. This provides crucial information on both potency (how strongly it inhibits the target) and selectivity (the range of kinases it affects).
Selecting the Kinase Panel and Benchmark Inhibitors
To obtain a comprehensive understanding of the inhibitory profile of this compound, a diverse panel of kinases should be selected. This panel should include representatives from different branches of the human kinome. For this guide, we will consider a hypothetical screening against a panel including a receptor tyrosine kinase (EGFR), a non-receptor tyrosine kinase (Src), and a serine/threonine kinase (BRAF).
As benchmarks, we will use well-established inhibitors with known activity profiles against these kinases:
-
Gefitinib: A selective inhibitor of EGFR.
-
Saracatinib (AZD0530): A potent inhibitor of Src family kinases.
-
Vemurafenib: A specific inhibitor of the BRAF V600E mutant.
-
Staurosporine: A non-selective, potent pan-kinase inhibitor, often used as a positive control for broad kinase inhibition.[10]
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)
A variety of assay formats are available for measuring kinase activity, including radiometric, ELISA, and fluorescence- or luminescence-based methods.[2][11] Luminescence-based assays that measure ATP consumption, such as the Kinase-Glo® assay, are widely used due to their high sensitivity and amenability to high-throughput screening.
Principle: The assay quantifies the amount of ATP remaining in the reaction after kinase-catalyzed phosphorylation. A decrease in luminescence is proportional to the amount of ATP consumed by the kinase, indicating higher kinase activity. In the presence of an inhibitor, more ATP remains, resulting in a higher luminescent signal.[11]
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the benchmark inhibitors (Gefitinib, Saracatinib, Vemurafenib, Staurosporine) in 100% DMSO.
-
Prepare serial dilutions of the compounds in assay buffer. The final DMSO concentration in the assay should be kept below 1% to minimize solvent effects.
-
Reconstitute the recombinant kinases (EGFR, Src, BRAF V600E) and their respective substrates in the appropriate kinase reaction buffer.
-
Prepare the ATP solution at a concentration close to the Km for each kinase to ensure sensitive detection of ATP-competitive inhibitors.[12][13]
-
-
Assay Procedure (384-well plate format):
-
Add 2.5 µL of the compound dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% kinase activity) and wells without kinase as a positive control for inhibition (0% kinase activity).
-
Add 2.5 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution.
-
Incubate the reaction plate at 30°C for 1 hour.
-
Stop the reaction and detect the remaining ATP by adding 10 µL of Kinase-Glo® reagent to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Visualization of the Experimental Workflow
Caption: Workflow for the in vitro kinase inhibition assay.
Hypothetical Data Summary
The results of the in vitro kinase profiling can be summarized in a table for easy comparison.
| Compound | EGFR IC50 (nM) | Src IC50 (nM) | BRAF V600E IC50 (nM) |
| This compound | 850 | >10,000 | 5,200 |
| Gefitinib | 15 | >10,000 | >10,000 |
| Saracatinib | >10,000 | 5 | >10,000 |
| Vemurafenib | >10,000 | >10,000 | 30 |
| Staurosporine | 10 | 8 | 12 |
This data is hypothetical and for illustrative purposes only.
From this hypothetical data, we could infer that this compound shows moderate, and somewhat selective, inhibitory activity against EGFR, with significantly less potency against Src and BRAF V600E. Its profile is distinct from the highly selective benchmark inhibitors and the pan-kinase inhibitor, Staurosporine.
Part 2: Cell-Based Assays
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are necessary to understand a compound's activity in a cellular context.[9] These assays account for factors such as cell permeability, metabolism, and engagement with the target in its native environment.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.
Principle: Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Culture and Seeding:
-
Culture cancer cell lines relevant to the targeted kinases (e.g., A431, an EGFR-overexpressing cell line).
-
Seed the cells into 96-well plates at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with serial dilutions of this compound and the benchmark inhibitors. Include a DMSO-only control.
-
Incubate the cells for 72 hours at 37°C in a humidified CO2 incubator.
-
-
MTT Assay:
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Determine the GI50 (the concentration of compound that causes 50% growth inhibition) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
-
Hypothetical Data Summary
| Compound | A431 (EGFR-overexpressing) GI50 (µM) |
| This compound | 2.5 |
| Gefitinib | 0.1 |
| Saracatinib | >20 |
| Vemurafenib | >20 |
| Staurosporine | 0.05 |
This data is hypothetical and for illustrative purposes only.
This hypothetical cellular data would suggest that this compound has anti-proliferative effects on EGFR-dependent cancer cells, albeit with lower potency than the established EGFR inhibitor, Gefitinib.
Interpreting the Data: Building a Narrative
The combined data from the in vitro and cell-based assays allows for a comprehensive assessment of the test compound. In our hypothetical scenario, this compound emerges as a moderately potent EGFR inhibitor with some degree of selectivity. The cellular activity, though less potent than Gefitinib, confirms that the compound can penetrate cells and inhibit its target in a biological system.
Further investigations would be warranted to understand its mode of binding, explore structure-activity relationships through the synthesis of analogs, and expand the kinase profiling to a broader panel to fully elucidate its selectivity profile.
Signaling Pathway Context: The EGFR Signaling Cascade
To understand the biological significance of EGFR inhibition, it is crucial to visualize its role in cellular signaling.
Caption: Simplified EGFR signaling pathway.
Inhibition of EGFR by a compound like this compound would block the downstream activation of key signaling cascades such as the Ras-Raf-MEK-ERK and PI3K-Akt-mTOR pathways, ultimately leading to a reduction in cell proliferation and survival.
Conclusion
This guide has outlined a comprehensive and scientifically rigorous framework for benchmarking a novel chemical entity, this compound, against established kinase inhibitors. By employing a combination of in vitro kinase profiling and cell-based viability assays, researchers can systematically evaluate the potency, selectivity, and cellular efficacy of new compounds. The provided protocols and data presentation formats offer a template for generating a robust and comparative dataset essential for advancing promising compounds in the drug discovery pipeline. The principles and methodologies detailed herein are broadly applicable to the evaluation of any potential kinase inhibitor, providing a solid foundation for informed decision-making in preclinical drug development.
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A Comparative Guide to the In-Silico Evaluation of Quinolinone Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the molecular docking performance of quinolinone derivatives against key protein kinases implicated in oncogenesis. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple procedural outline to deliver a scientifically rigorous comparison grounded in experimental data, elucidating the causal relationships between molecular interactions and biological activity.
The quinolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer properties.[2] This guide will focus on a comparative docking study of quinolinone derivatives targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), two critical nodes in cancer cell signaling pathways.[3][4]
The Rationale for a Comparative Docking Approach
Molecular docking is a powerful computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction.[5] A comparative approach, where multiple derivatives are docked to the same target and their performance is cross-referenced with experimental data (e.g., IC50 values), provides a robust framework for:
-
Validating In-Silico Models: Strong correlation between predicted binding affinities and experimentally determined inhibitory concentrations enhances confidence in the predictive power of the docking protocol.
-
Elucidating Structure-Activity Relationships (SAR): By comparing the binding modes of structurally similar compounds, researchers can identify key functional groups and interactions that contribute to or detract from potency.[6]
-
Guiding Lead Optimization: Insights from comparative docking can inform the rational design of next-generation derivatives with improved affinity and selectivity.
A Validated Experimental Workflow for Comparative Docking
The following protocol outlines a self-validating system for the comparative docking of quinolinone derivatives. The causality behind each step is explained to provide a deeper understanding of the experimental design.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinolinone derivatives.
As illustrated, the binding of a quinolinone derivative to the ATP-binding pocket of PI3K prevents the phosphorylation of PIP2 to PIP3. [7]This abrogates the downstream activation of Akt and mTOR, ultimately leading to the inhibition of cancer cell proliferation and survival. [7]The docking studies provide a molecular-level explanation for this inhibition, revealing the specific interactions that anchor the quinolinone scaffold within the PI3K active site.
Conclusion
This guide has demonstrated the utility of a comparative docking approach for the evaluation of quinolinone derivatives as kinase inhibitors. By integrating computational predictions with experimental data, researchers can gain valuable insights into structure-activity relationships and rationally design more potent and selective therapeutic agents. The detailed workflow and mechanistic explanations provided herein serve as a robust foundation for future in-silico drug discovery efforts targeting the quinolinone scaffold.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Methyl-2,3-dihydroquinolin-4(1H)-one
Introduction: Prioritizing Safety and Compliance
5-Methyl-2,3-dihydroquinolin-4(1H)-one is a substituted quinolinone derivative, a class of compounds with significant interest in medicinal chemistry and materials science.[1][2] However, its handling and disposal demand the highest level of scientific diligence and adherence to safety protocols. This guide provides a comprehensive, step-by-step framework for the proper disposal of this chemical, grounded in established safety standards and regulatory requirements. The procedures outlined herein are designed to protect laboratory personnel, the wider community, and the environment from potential harm.
The causality behind these stringent disposal protocols is rooted in the inherent hazard profile of the compound. As we will detail, this compound is classified as toxic, a suspected carcinogen, and an environmental hazard, making improper disposal not only a breach of compliance but a significant safety risk.
Part 1: Hazard Characterization and Immediate Safety
Before any disposal procedures are initiated, it is imperative to understand the specific risks associated with this compound. This understanding forms the logical basis for the stringent handling and disposal requirements.
Inherent Hazard Profile
According to its Safety Data Sheet (SDS), this compound presents multiple health and environmental hazards. This hazard profile is the primary determinant for its classification as hazardous waste.
| Hazard Classification | GHS Code | Description | Source |
| Acute Toxicity (Oral) | Category 3 | H301: Toxic if swallowed. | Sigma-Aldrich SDS |
| Carcinogenicity | Category 1B | H350: May cause cancer. | Sigma-Aldrich SDS |
| Flammability | Category 4 | H227: Combustible liquid. | Sigma-Aldrich SDS |
| Aquatic Hazard (Chronic) | Category 3 | H412: Harmful to aquatic life with long lasting effects. | Sigma-Aldrich SDS |
Mandatory Personal Protective Equipment (PPE) and Handling
Given the compound's toxicity and carcinogenic potential, all handling and disposal operations must be conducted with strict adherence to safety protocols to minimize exposure.
-
Engineering Controls : All work, including aliquoting for waste collection, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:
-
Nitrile gloves (or other chemically resistant gloves).
-
A properly fitted laboratory coat.
-
Splash-proof safety goggles or a full-face shield.[3]
-
-
Safe Handling : Avoid all direct contact with the skin and eyes. Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[4] Wash hands thoroughly after handling.
Part 2: Step-by-Step Disposal Protocol
The disposal of this compound is governed by federal, state, and local regulations for hazardous waste.[5][6] The following protocol is a self-validating system designed to ensure compliance and safety.
Step 1: Waste Identification and Characterization
The first and most critical step is the formal identification of the material as hazardous waste.[7]
-
Unused or Expired Product : Any quantity of pure, unused, or expired this compound must be treated as hazardous waste.
-
Contaminated Materials : This includes any items that have come into contact with the chemical, such as spill cleanup materials (absorbents, pads), contaminated labware (pipette tips, vials), and personal protective equipment. These must also be disposed of as hazardous waste.[8]
-
Solutions : Any experimental solutions containing this compound must be collected and disposed of as hazardous waste. Under no circumstances should this chemical or its solutions be disposed of down the sewer drain or in regular trash. [9]
Step 2: Proper Containerization and Labeling
Proper containment is essential to prevent leaks and ensure safe transport.
-
Select an Appropriate Container :
-
Use a chemically compatible, leak-proof container with a secure, screw-top lid.[5] A high-density polyethylene (HDPE) or glass bottle is typically suitable.
-
The container must be in good condition, free of cracks or defects.
-
Do not overfill the container; leave at least 10% headspace to allow for vapor expansion.[5]
-
-
Label the Waste Container :
-
Clearly label the container with the words "Hazardous Waste."
-
Identify the full chemical name: "this compound" and list any other components or solvents in the waste mixture with their approximate percentages.
-
Indicate the specific hazards (e.g., "Toxic," "Carcinogen").
-
Affix the date when waste was first added to the container.
-
Step 3: Segregation and Storage
Improper segregation of chemical waste can lead to dangerous reactions.
-
Segregate Incompatibles : Store the waste container away from incompatible materials, particularly strong oxidizing agents. Always consult your institution's chemical hygiene plan for specific segregation guidelines.[9]
-
Designated Storage Area : Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) within the laboratory. This area should be under the control of laboratory personnel and away from general traffic.[9]
-
Secondary Containment : All liquid hazardous waste must be kept in secondary containment (such as a chemical-resistant tray or tub) to contain any potential leaks.[9]
Step 4: Arranging for Final Disposal
Laboratory personnel are responsible for the safe collection and storage of waste, but final disposal must be handled by trained professionals.
-
Contact Environmental Health & Safety (EHS) : Schedule a waste pickup with your institution's EHS or equivalent safety department. Do not attempt to transport or dispose of the waste off-site yourself.[9]
-
Documentation : Be prepared to provide any necessary documentation, such as a waste manifest form, as required by your institution and the U.S. Environmental Protection Agency (EPA).[10]
Caption: Disposal Workflow for this compound
Part 3: Decontamination of Empty Containers
An "empty" container that once held this compound is not safe for regular trash disposal until properly decontaminated, as residual amounts of this toxic and carcinogenic substance can remain.
-
Triple Rinsing : The standard and required procedure is to triple-rinse the empty container.[11][12]
-
Use a suitable solvent that can dissolve the compound (e.g., methanol, acetone).
-
For each rinse, add a small amount of solvent (approximately 10% of the container's volume), securely cap the container, and agitate it to ensure the entire inner surface is rinsed.
-
-
Collect Rinsate : Crucially, the rinsate from all three rinses must be collected and disposed of as hazardous waste. [8][12] Add it to your designated hazardous waste container for this chemical.
-
Final Disposal : After triple rinsing and air-drying, obliterate or deface the original chemical label on the container.[8][11] The clean, decontaminated container can then be disposed of in the regular laboratory glass or plastic recycling, according to your institution's specific policies.[8]
Part 4: Emergency Procedures for Spills
In the event of a spill, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert : Alert all personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.
-
Secure the Area : Restrict access to the spill area.
-
Consult the SDS : The Safety Data Sheet provides specific guidance for emergency response.
-
Small Spills : For very small spills within a chemical fume hood, trained laboratory personnel wearing appropriate PPE may clean it up using a chemical spill kit with an absorbent. All cleanup materials must be collected, bagged, and disposed of as hazardous waste.
-
Large Spills : For any spill outside of a fume hood, or for any large spill, contact your institution's EHS or emergency response team immediately. Do not attempt to clean it up yourself.
By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.
References
- Safety Data Sheet for this compound. Sigma-Aldrich.
- Safety Data Sheet for 7-Methoxy-2,2,4-trimethyl-1,2-dihydroquinoline. Thermo Fisher Scientific.
- Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.
- Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties.
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
- Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. MDPI.
- Hazardous Waste Disposal Guide. Northwestern University Research Safety.
- Laboratory Safety Chemical Hygiene Plan.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
- Safety Data Sheet for Methyl 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxyl
- OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management Environmental Group.
- Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency (EPA).
- Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
- The OSHA Hazardous Chemical Occupational Exposure Standard for Laboratories.
- The structures of the substituted quinolines.
- 5-Methyl-3,4-dihydroquinolin-2(1H)-one. J&K Scientific.
- Hazardous Waste Disposal Guide. Dartmouth College.
- Safety Data Sheet for Poly(1,2-dihydro-2,2,4-trimethylquinoline). Biosynth.
- Hazardous Waste Disposal Procedures Handbook. Lehigh University.
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- Pd/Tl Bimetal-Catalyzed C3(5)–H Activation of Pyridine Derivatives.
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Navigating the Safe Handling of 5-Methyl-2,3-dihydroquinolin-4(1H)-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your team are paramount. This guide provides essential, immediate safety and logistical information for handling 5-Methyl-2,3-dihydroquinolin-4(1H)-one, a compound with significant potential in various research applications. By understanding its hazard profile and adhering to rigorous safety protocols, you can mitigate risks and ensure a secure laboratory environment.
Understanding the Hazard Profile: A Proactive Approach to Safety
Key Potential Hazards:
-
Serious Eye Irritation: Can cause serious and potentially damaging eye irritation.[2][5]
-
Respiratory Tract Irritation: May cause irritation to the respiratory system if inhaled.[2]
Adherence to the precautionary statements outlined for similar compounds is a cornerstone of safe handling. This includes avoiding contact with skin and eyes, preventing inhalation of dust or vapors, and refraining from eating, drinking, or smoking in the work area.[4][6]
Essential Personal Protective Equipment (PPE): Your First Line of Defense
The consistent hazard profile of quinolinone derivatives necessitates a comprehensive approach to Personal Protective Equipment (PPE). The following table summarizes the recommended PPE for various laboratory operations involving this compound.
| Operation | Minimum PPE Requirement | Enhanced Precautions (High Concentration/Volume) |
| Weighing and Aliquoting (Solid) | Nitrile or neoprene gloves (powder-free), lab coat, safety glasses with side shields.[7] | In addition to minimum PPE, use a chemical fume hood and consider a fit-tested N95 or higher respirator. |
| Solution Preparation and Handling | Nitrile or neoprene gloves, lab coat, chemical splash goggles. | In addition to minimum PPE, work within a chemical fume hood. For larger volumes, consider a face shield and a chemically impervious apron.[8] |
| Running Reactions | Nitrile or neoprene gloves, lab coat, chemical splash goggles. | Work in a well-ventilated area, preferably a fume hood. Ensure emergency shutdown procedures are in place. |
| Work-up and Purification | Nitrile or neoprene gloves, lab coat, chemical splash goggles. | When handling larger volumes or during procedures with a risk of splashing, a face shield and chemically resistant apron are recommended.[8] |
Glove Selection and Use: The choice of glove material is critical. Nitrile or neoprene gloves are generally preferred for handling chemicals.[7] It is crucial to use powder-free gloves to prevent airborne dissemination of the compound.[9] Gloves should be inspected for any signs of degradation or puncture before use and changed regularly, or immediately upon known or suspected contact with the chemical.[9]
Procedural Guidance: Step-by-Step to a Safer Workflow
A systematic approach to handling this compound minimizes the risk of exposure.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a tightly sealed, clearly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][5]
Handling and Use:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace by ensuring it is clean and uncluttered.
-
Weighing: If the compound is a solid, weigh it in a chemical fume hood or a ventilated balance enclosure to minimize inhalation of dust particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Heating: If heating is required, use a well-controlled heating mantle and a condenser to prevent the release of vapors.
-
Post-Handling: After handling, thoroughly wash your hands and any exposed skin with soap and water.[5] Decontaminate all work surfaces.
Emergency Preparedness: Spill and Exposure Response
Accidents can happen, but a well-defined emergency plan can significantly mitigate their consequences.
Spill Response Workflow:
Caption: Workflow for Safely Handling a Chemical Spill.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[2]
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms develop, call a poison center or doctor.[2]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]
Disposal Plan: Responsible Waste Management
All waste containing this compound, including contaminated PPE and absorbent materials, must be considered hazardous waste.
-
Segregation: Collect all chemical waste in a dedicated, clearly labeled, and sealed container.
-
Labeling: The waste container must be labeled with the chemical name and a hazardous waste sticker.
-
Disposal: Dispose of the waste through your institution's approved hazardous waste disposal program. Do not dispose of it down the drain or in regular trash.[5]
By integrating these safety protocols into your daily laboratory practices, you can confidently and safely work with this compound, fostering a culture of safety and scientific excellence.
References
-
Fisher Scientific. (2024, March 13). Safety Data Sheet: 1-Methyl-1,2,3,4-tetrahydroisoquinoline. Retrieved from [Link]
-
National Institute for Occupational Safety and Health (NIOSH). (2019, August 6). Properly Using PPE to Avoid Illicit Drug Exposure for First Responders. YouTube. Retrieved from [Link]
-
Centers for Disease Control and Prevention (CDC). (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]
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Alberta College of Pharmacy. (2019, October 30). Personal protective equipment in your pharmacy. Retrieved from [Link]
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Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]
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Organic Syntheses. (n.d.). 2-methyl-4-hydroxyquinoline. Retrieved from [Link]
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Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
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National Center for Biotechnology Information. (2016, October 26). Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. Retrieved from [Link]
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Organic Syntheses. (n.d.). lepidine. Retrieved from [Link]
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Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
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Organic Syntheses. (2013). A Publication of Reliable Methods for the Preparation of Organic Compounds. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methylquinoline. PubChem. Retrieved from [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
